Product packaging for Phosmet oxon(Cat. No.:CAS No. 3735-33-9)

Phosmet oxon

Katalognummer: B1677708
CAS-Nummer: 3735-33-9
Molekulargewicht: 301.26 g/mol
InChI-Schlüssel: BEMXOWRVWRNPPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Phosmet oxon (CAS 3735-33-9), also known as Imidoxon, is a primary and toxic metabolite of the organophosphate insecticide phosmet . As an active oxon analog, it functions as a potent cholinesterase inhibitor . Its primary mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission . By disrupting AChE, this compound causes the accumulation of acetylcholine in synapses, leading to neurological toxicity . This mechanism makes it a valuable compound in toxicological research for studying the effects and metabolic pathways of organophosphate pesticides . Researchers utilize this compound to investigate insecticide toxicity, environmental impact on non-target organisms, and modes of action . Studies on model organisms like Daphnia magna have shown that exposure can induce significant sublethal effects, including DNA damage and alterations in the expression of genes related to oxidative stress, detoxification, and immune response . This product is provided "For Research Use Only" (RUO) and must not be used for diagnostic, therapeutic, or any other personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12NO5PS B1677708 Phosmet oxon CAS No. 3735-33-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO5PS/c1-16-18(15,17-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMXOWRVWRNPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042286
Record name Phosmetoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3735-33-9
Record name Phosmet oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3735-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosmet oxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosmetoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSMET OXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4K5681ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Phosmet Oxon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosmet oxon, the active metabolite of the organophosphate insecticide phosmet, exerts its neurotoxic effects through the potent and irreversible inhibition of acetylcholinesterase (AChE). This guide delineates the core mechanism of this inhibition, providing a detailed examination of the molecular interactions, kinetic parameters, and downstream physiological consequences. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways, this document serves as a comprehensive resource for professionals engaged in neurotoxicology, pharmacology, and the development of novel therapeutics and antidotes.

Introduction: The Role of Acetylcholinesterase and the Threat of Organophosphate Inhibition

Acetylcholinesterase is a critical enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate at cholinergic synapses. This enzymatic degradation terminates the nerve impulse, allowing for precise control of neurotransmission. Organophosphorus compounds, a class of chemicals widely used as pesticides and developed as nerve agents, are potent inhibitors of AChE. Their primary mechanism of toxicity lies in the irreversible inactivation of this enzyme, leading to an accumulation of ACh in the synaptic cleft and subsequent hyperstimulation of cholinergic receptors, resulting in a state known as cholinergic crisis. This compound is the biologically active form of the insecticide phosmet, which undergoes metabolic activation in vivo.

The Molecular Mechanism of this compound Inhibition

The inhibition of acetylcholinesterase by this compound is a multi-step process involving the formation of a covalent bond between the phosphorus atom of the inhibitor and a critical serine residue within the enzyme's active site.

Acetylcholinesterase Active Site

The active site of AChE is located at the base of a deep and narrow gorge and is comprised of a catalytic triad (Ser203, His447, and Glu334 in human AChE) and an anionic subsite. The anionic subsite is responsible for binding the quaternary ammonium group of acetylcholine, while the esteratic site, containing the catalytic triad, is where the hydrolysis of the ester bond occurs.

The Phosphorylation Process

This compound, as an organophosphate, acts as a substrate mimic for acetylcholine. The inhibition mechanism proceeds as follows:

  • Binding: this compound enters the active site gorge of AChE and binds to the active site.

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser203) performs a nucleophilic attack on the electrophilic phosphorus atom of this compound.

  • Phosphorylation: This attack results in the formation of a stable, covalent phosphoserine bond, while the leaving group of the this compound molecule is released.

  • Irreversible Inhibition: The resulting phosphorylated enzyme is catalytically inactive and the hydrolysis of acetylcholine is halted. The regeneration of the active enzyme is extremely slow, rendering the inhibition effectively irreversible.

This process is visually represented in the following diagram:

G cluster_0 AChE Active Site cluster_1 Inhibitor cluster_2 Products AChE Active AChE (with Ser-OH) Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Phosphorylation (Covalent Bonding) Leaving_Group Leaving Group Inhibited_AChE->Leaving_Group Release Phosmet_Oxon This compound Phosmet_Oxon->AChE Binding

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Analysis of this compound Inhibition

ParameterDescriptionThis compound Value (Human AChE)Typical Organophosphate Range
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.~0.01 µM[1]1 nM - 10 µM
k_i (bimolecular rate constant)A measure of the overall inhibitory potency, reflecting both binding and phosphorylation rates.Not available10^3 - 10^8 M⁻¹min⁻¹
K_d (dissociation constant)A measure of the affinity of the inhibitor for the enzyme before phosphorylation.Not availablenM - µM range
k_p (phosphorylation rate constant)The first-order rate constant for the phosphorylation of the enzyme by the bound inhibitor.Not availablemin⁻¹ to hr⁻¹

Experimental Protocols

The determination of the kinetic parameters of AChE inhibition by this compound is crucial for a thorough understanding of its toxicological profile. The following sections detail the methodologies for key experiments.

Acetylcholinesterase Activity Assay (Ellman's Method)

The most common method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.

Principle: Acetylthiocholine (ATCh), a synthetic substrate, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.

Materials:

  • Purified acetylcholinesterase (e.g., from human erythrocytes or recombinant sources)

  • This compound of known concentration

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add a defined volume of phosphate buffer to each well.

    • Add a small volume of the this compound dilution (or solvent for control) to the appropriate wells.

    • Add the AChE solution to all wells and incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibition to occur.

    • Initiate the reaction by adding a mixture of ATCh and DTNB to each well.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Determination of the Bimolecular Rate Constant (k_i)

The bimolecular rate constant (k_i) provides a more comprehensive measure of inhibitory potency than the IC50 value.

Procedure:

  • Perform the AChE activity assay as described above, but with a key modification: vary the pre-incubation time of the enzyme with different fixed concentrations of this compound.

  • For each this compound concentration, measure the remaining AChE activity at several pre-incubation time points.

  • Plot the natural logarithm of the percentage of remaining AChE activity against the pre-incubation time for each inhibitor concentration. The slope of this line is the apparent first-order rate constant (k_obs).

  • Plot the k_obs values against the corresponding this compound concentrations. The slope of this second plot is the bimolecular rate constant (k_i).

The following workflow diagram illustrates the process for determining kinetic parameters:

G cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Advanced Kinetics (ki) A1 Prepare Reagents (AChE, this compound, ATCh, DTNB) A2 Incubate AChE with Varying [this compound] A1->A2 A3 Initiate Reaction with ATCh and DTNB A2->A3 C1 Vary Pre-incubation Time A2->C1 A4 Measure Absorbance at 412 nm (Kinetic Reading) A3->A4 B1 Calculate Reaction Rates A4->B1 B2 Determine % Inhibition B1->B2 B3 Plot % Inhibition vs. log[Inhibitor] B2->B3 B4 Calculate IC50 B3->B4 C2 Calculate k_obs for each [Inhibitor] C1->C2 C3 Plot k_obs vs. [Inhibitor] C2->C3 C4 Determine ki from Slope C3->C4

Figure 2: Experimental Workflow for Kinetic Analysis of AChE Inhibition.

Downstream Signaling Consequences of Acetylcholinesterase Inhibition

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition by this compound leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors, triggering a cascade of downstream signaling events that result in the clinical manifestations of cholinergic crisis.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a slower, more modulatory response. Their overstimulation leads to a variety of effects, including:

  • Parasympathetic overactivity: Bradycardia, bronchoconstriction, salivation, lacrimation, urination, and defecation.

  • Central nervous system effects: Seizures, tremors, and cognitive impairment.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission. Their overstimulation results in:

  • Neuromuscular junction: Muscle fasciculations, followed by paralysis due to receptor desensitization.

  • Autonomic ganglia: Both sympathetic and parasympathetic stimulation.

  • Central nervous system: Seizures and neuronal excitotoxicity.

The following diagram illustrates the downstream signaling pathways affected by the accumulation of acetylcholine:

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Downstream Effects AChE AChE ACh Acetylcholine (ACh) (Accumulates) AChE->ACh Hydrolysis Blocked Phosmet_Oxon This compound Phosmet_Oxon->AChE Inhibition Muscarinic_R Muscarinic Receptor (GPCR) ACh->Muscarinic_R Overstimulation Nicotinic_R Nicotinic Receptor (Ion Channel) ACh->Nicotinic_R Overstimulation Muscarinic_Effects Parasympathetic Overstimulation (SLUDGE, Bradycardia) Muscarinic_R->Muscarinic_Effects CNS_Effects Seizures, Respiratory Depression Muscarinic_R->CNS_Effects Nicotinic_Effects Muscle Fasciculations, Paralysis, Tachycardia Nicotinic_R->Nicotinic_Effects Nicotinic_R->CNS_Effects

Figure 3: Downstream Signaling Pathways Affected by AChE Inhibition.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of a catalytic serine residue in the enzyme's active site. This comprehensive guide has detailed the molecular mechanism of this inhibition, provided available quantitative data, outlined key experimental protocols for its characterization, and visualized the downstream signaling consequences. A thorough understanding of these aspects is paramount for the development of effective countermeasures, including novel oxime reactivators and other therapeutic interventions to mitigate the severe neurotoxicity associated with organophosphate poisoning. Further research to determine the specific kinetic constants of this compound's interaction with AChE will provide a more complete picture of its toxicodynamic profile and aid in the refinement of risk assessments and treatment strategies.

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Phosmet Oxon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of phosmet oxon, the primary active metabolite of the organophosphate insecticide phosmet. This document details a feasible laboratory-scale synthesis protocol, purification methodologies, and analytical characterization techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams in the DOT language. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of organophosphate insecticides, their metabolites, and their mechanisms of action.

Introduction

Phosmet, an organothiophosphate insecticide, is widely used in agriculture. Its biological activity is primarily attributed to its oxidative metabolite, this compound. The conversion of the thiophosphate (P=S) group to a phosphate (P=O) group, a process known as oxidative desulfuration, significantly increases the compound's potency as an acetylcholinesterase (AChE) inhibitor. Understanding the synthesis and purification of this compound is crucial for toxicological studies, the development of analytical standards, and research into its mechanism of action. This guide outlines a robust method for the laboratory preparation and purification of this compound from its parent compound, phosmet.

Chemical Synthesis of this compound

The synthesis of this compound from phosmet is achieved through the oxidation of the thiophosphoryl group. A common and effective method for this transformation in a laboratory setting is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

G cluster_reagents phosmet Phosmet phosmet_oxon This compound phosmet->phosmet_oxon Oxidation reagents m-CPBA Dichloromethane (DCM) Room Temperature

Caption: Oxidation of Phosmet to this compound.

Experimental Protocol: Oxidation of Phosmet with m-CPBA

This protocol describes a general procedure for the oxidation of phosmet using m-CPBA.

Materials:

  • Phosmet (≥98% purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve phosmet (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: While stirring, slowly add a solution of m-CPBA (1.1-1.2 equivalents) in DCM to the cooled phosmet solution. The slow addition helps to control the reaction temperature, as the oxidation is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium sulfite solution and stir for 15-20 minutes.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). The bicarbonate wash removes the meta-chlorobenzoic acid byproduct.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Quantitative Data (Estimated)
ParameterValueReference/Comment
Starting Material PhosmetPurity ≥98%
Oxidizing Agent m-CPBA1.1-1.2 equivalents
Solvent DichloromethaneAnhydrous
Reaction Temperature 0 °C to Room Temp.
Reaction Time 1-3 hoursMonitored by TLC/LC-MS
Estimated Yield 85-95% (crude)Based on similar organothiophosphate oxidations.
Estimated Purity (crude) >80%Major impurity is meta-chlorobenzoic acid if workup is incomplete.

Purification of this compound

The crude this compound can be purified using preparative high-performance liquid chromatography (prep-HPLC).

Experimental Workflow: Purification

G crude Crude this compound dissolve Dissolve in Mobile Phase crude->dissolve prep_hplc Preparative RP-HPLC dissolve->prep_hplc collect Collect Fractions prep_hplc->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure Pure this compound evaporate->pure

Caption: Purification workflow for this compound.

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

  • Instrument: Preparative HPLC system with a UV detector.

  • Column: C18 reverse-phase preparative column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: A linear gradient from approximately 30% B to 70% B over 20-30 minutes. The exact gradient should be optimized based on analytical HPLC of the crude material.

  • Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a 20 mm ID column.

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., 220 nm).

  • Injection Volume: Dependent on the concentration of the crude product solution and the column capacity.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition or a compatible solvent like acetonitrile.

  • Purification: Inject the sample onto the equilibrated preparative HPLC column.

  • Fraction Collection: Collect fractions corresponding to the elution of the main peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data (Estimated)
ParameterValue/Condition
Purification Method Preparative Reverse-Phase HPLC
Stationary Phase C18 silica gel
Mobile Phase Water/Acetonitrile gradient
Expected Purity >98%
Recovery from Purification 70-85%

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of this compound.

ParameterValue
Molecular Formula C₁₁H₁₂NO₅PS
Molecular Weight 301.26 g/mol
Expected [M+H]⁺ 302.02
Key Fragmentation Ions (EI) m/z 160, 133, 105, 77
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the aromatic region (δ 7.5-8.0 ppm) corresponding to the phthalimide group.

  • -CH₂- Protons: A singlet or doublet for the methylene protons adjacent to the nitrogen and sulfur atoms.

  • -OCH₃ Protons: A doublet for the two methoxy groups on the phosphorus atom, showing coupling to the phosphorus nucleus.

Expected ¹³C NMR Features:

  • Carbonyl Carbons: Signals for the two carbonyl carbons of the phthalimide group.

  • Aromatic Carbons: Signals for the carbons of the benzene ring.

  • -CH₂- Carbon: A signal for the methylene carbon.

  • -OCH₃ Carbons: A signal for the methoxy carbons.

Signaling Pathways and Mechanism of Action

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and subsequent neurotoxicity.

G phosmet_oxon This compound ache Acetylcholinesterase (AChE) phosmet_oxon->ache Inhibitor hydrolysis Hydrolysis ache->hydrolysis accumulation Accumulation in Synapse ache->accumulation Blocked acetylcholine Acetylcholine acetylcholine->ache Substrate inhibition Inhibition neurotoxicity Neurotoxicity accumulation->neurotoxicity

Technical Guide: Physical and Chemical Properties of Phosmet Oxon Solid Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet oxon is the oxygen analog and a primary metabolite of phosmet, a non-systemic organophosphate insecticide. The transformation of the parent compound, phosmet, to this compound involves the oxidative desulfuration of the phosphorodithioate group to a phosphorothioate, a reaction that significantly increases its toxicity. This bioactivation is a critical aspect of its mechanism of action, which involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound in its solid powder form, intended to support research, drug development, and safety assessment activities.

Chemical Identity and Structure

IdentifierValue
Common Name This compound
IUPAC Name 2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione
CAS Number 3735-33-9[1]
Molecular Formula C₁₁H₁₂NO₅PS[1]
Molecular Weight 301.26 g/mol [1]
Canonical SMILES COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O[2]
InChI Key BEMXOWRVWRNPPL-UHFFFAOYSA-N[2]

Physical Properties

The physical properties of this compound solid powder are summarized in the table below. These characteristics are essential for handling, formulation, and storage.

PropertyValueSource
Appearance Off-white crystalline solid
Melting Point Not explicitly found for this compound; Phosmet (parent compound) melts at 72-72.7 °C
Boiling Point Decomposes before boiling
Solubility in Water 15.2 mg/L at 20 °C (for Phosmet)
Solubility in Organic Solvents Soluble in DMSO. Phosmet (parent compound) is soluble in acetone, benzene, toluene, and xylene.
Partition Coefficient (log P) 2.8 (for Phosmet)
Vapor Pressure 4.9 x 10⁻⁷ mm Hg at 25°C (for Phosmet)

Chemical Properties and Stability

This compound is an organophosphate and, as such, is susceptible to hydrolysis, particularly under alkaline conditions. It is considered a more potent acetylcholinesterase inhibitor than its parent compound, phosmet. Information on the stability of this compound indicates that it is relatively stable in frozen samples of various commodities for extended periods.

Experimental Protocols

The determination of the physical and chemical properties of chemical substances is standardized by internationally recognized guidelines to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals. The following protocols are recommended for the characterization of this compound solid powder.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like this compound, the capillary tube method is commonly employed.

  • Principle: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.

  • Apparatus: Melting point apparatus (e.g., Thiele tube, automated melting point device), thermometer, capillary tubes.

  • Procedure Outline:

    • A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the solid is completely liquefied are recorded.

Water Solubility (OECD Guideline 105)

This guideline details the flask method and the column elution method for determining the water solubility of substances.

  • Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

  • Apparatus: Shaking flask or vessel, constant temperature bath, analytical balance, centrifuge, and an appropriate analytical instrument (e.g., HPLC, GC-MS).

  • Procedure Outline (Flask Method):

    • An excess amount of this compound solid powder is added to a known volume of water in a flask.

    • The flask is agitated in a constant temperature bath until equilibrium is reached.

    • The solution is then centrifuged or filtered to remove undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

Partition Coefficient (n-octanol/water) (OECD Guideline 107 or 117)

The partition coefficient (log P) is a measure of a chemical's lipophilicity. The shake flask method (OECD 107) is a traditional approach, while the HPLC method (OECD 117) offers a faster alternative.

  • Principle (Shake Flask Method): The substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.

  • Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument (e.g., UV-Vis spectrophotometer, HPLC).

  • Procedure Outline (Shake Flask Method):

    • A known amount of this compound is added to a mixture of pre-saturated n-octanol and water.

    • The mixture is shaken until equilibrium is established.

    • The two phases are separated by centrifugation.

    • The concentration of this compound in both the n-octanol and water phases is determined.

    • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding ACh->Postsynaptic_Receptor Accumulation & Continuous Stimulation Inhibited_AChE Inhibited AChE (Phosphorylated) ACh->Inhibited_AChE Hydrolysis Blocked Choline_Acetate Choline + Acetate AChE->Choline_Acetate Nerve Impulse Propagation Nerve Impulse Propagation Postsynaptic_Receptor->Nerve Impulse Propagation Phosmet_Oxon This compound Phosmet_Oxon->AChE Irreversible Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and confirmation of this compound. The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule. While a detailed fragmentation analysis is beyond the scope of this guide without experimental data, the molecular ion peak ([M]+) would be expected at m/z 301. Common fragmentation pathways for organophosphates involve cleavage of the P-S, P-O, and S-C bonds. The PubChem database lists GC-MS data for this compound, which can serve as a reference.

Conclusion

This technical guide provides a summary of the available physical and chemical properties of this compound solid powder, along with standardized experimental protocols for their determination. The primary mechanism of action, acetylcholinesterase inhibition, is also outlined. While quantitative data for some properties are limited and detailed spectroscopic analyses are not widely published, this guide serves as a valuable resource for professionals working with this compound. For regulatory purposes, it is imperative to determine these properties experimentally using the referenced OECD guidelines under Good Laboratory Practice (GLP) conditions.

References

Phosmet Oxon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Phosmet oxon (CAS Number: 3735-33-9) is the primary toxic metabolite of phosmet, a non-systemic organophosphate insecticide.[1][2] As the oxygen analog of phosmet, it is a significantly more potent inhibitor of the enzyme acetylcholinesterase (AChE).[3] This guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and analytical methodologies tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is formed through the oxidative desulfuration of its parent compound, phosmet. This conversion is a critical activation step, leading to a molecule with substantially higher toxicity. A summary of its key identifiers and physicochemical properties is presented below.

PropertyValue
CAS Number 3735-33-9[1]
Molecular Formula C₁₁H₁₂NO₅PS
Molecular Weight 301.26 g/mol
IUPAC Name 2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione
Synonyms Imidoxon, Oxoimidan, R 1571
SMILES COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
Appearance White to off-white crystals (for parent compound phosmet)
Density (Phosmet) 1.03 g/cm³
Melting Point (Phosmet) 72 °C

Mechanism of Action: Cholinesterase Inhibition

Like other organophosphates, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.

By irreversibly binding to the serine residue in the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors. The pathological overstimulation of these receptors disrupts normal nerve function, leading to a state of cholinergic crisis.

Below is a diagram illustrating the cholinergic signaling pathway and the point of inhibition by this compound.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Receptor Acetylcholine Receptor ACh_Release->ACh_Receptor ACh Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction AChE Acetylcholinesterase (AChE) ACh_Receptor->AChE ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Phosmet_Oxon This compound Phosmet_Oxon->AChE Inhibition

Cholinergic signaling pathway and inhibition by this compound.

Experimental Protocols

This section details key experimental protocols relevant to the study of this compound.

Analysis of this compound Residues by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices. This is typically followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To extract and quantify this compound from a food matrix (e.g., fruit puree).

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Methodology:

  • Sample Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add internal standards if necessary.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the ACN layer.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes. The PSA will remove interfering matrix components like organic acids and sugars.

  • LC-MS/MS Analysis:

    • Take the final cleaned extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Illustrative LC-MS/MS Parameters:

      • LC Column: C18 reversed-phase column

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions: The following are example multiple reaction monitoring (MRM) transitions for this compound:

        • Precursor Ion (m/z): 302.0

        • Product Ions (m/z): 160.0, 77.0, 133.1

The workflow for this analytical process is depicted below.

Analytical_Workflow Sample Homogenized Sample Extraction Add Acetonitrile & Salts (QuEChERS Extraction) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Collect Supernatant (Acetonitrile Layer) Centrifuge1->Supernatant dSPE Add to d-SPE Tube (PSA Cleanup) Supernatant->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS Analysis Final_Extract->Analysis

General workflow for pesticide residue analysis.
Acetylcholinesterase Activity Assay

The Ellman method is a common colorimetric assay to determine AChE activity. This assay can be used to evaluate the inhibitory potential of compounds like this compound.

Objective: To measure the inhibition of AChE activity by this compound in vitro.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound solutions of varying concentrations

  • Microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATC and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

    • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATC substrate to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.

  • Data Analysis:

    • The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound, as the active metabolite of the insecticide phosmet, poses a significant toxicological risk due to its potent inhibition of acetylcholinesterase. Understanding its chemical properties, mechanism of action, and the methodologies for its detection and characterization is crucial for researchers in toxicology, environmental science, and drug development. The protocols outlined in this guide provide a foundation for the experimental investigation of this compound.

References

Environmental Degradation of Phosmet Oxon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth analysis of the environmental degradation pathways of phosmet oxon, the primary biologically active metabolite of the organophosphate insecticide phosmet. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation pathways and workflows to facilitate a comprehensive understanding of its environmental fate.

Introduction

This compound is the oxygen analog of phosmet, an organothiophosphate insecticide. The transformation of the P=S bond in phosmet to a P=O bond in this compound results in a more potent inhibitor of acetylcholinesterase, making its environmental persistence and degradation routes a critical area of study for risk assessment.[1] This guide explores the primary abiotic and biotic degradation pathways of this compound, including hydrolysis, photolysis, and microbial degradation. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, phosmet, and analogous organophosphate oxons to provide a comprehensive overview.

Abiotic Degradation Pathways

Abiotic degradation encompasses chemical processes that break down compounds without the involvement of living organisms. For this compound, the principal abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis of organophosphate esters is significantly influenced by pH.

Quantitative Data on Hydrolysis

The hydrolysis of phosmet is pH-dependent, with degradation being more rapid under neutral and alkaline conditions.[2] It is anticipated that this compound will exhibit similar pH sensitivity. Studies on chlorpyrifos oxon show a clear trend of decreasing stability with increasing pH.[3][4]

Table 1: Hydrolysis Half-life of Phosmet and Chlorpyrifos Oxon at 25°C

CompoundpHHalf-lifeReference
Phosmet57.5 - 9.7 days[2]
Phosmet79.4 hours
Phosmet95.5 minutes
Chlorpyrifos Oxon820.9 days
Chlorpyrifos Oxon96.7 days

Experimental Protocol: Determination of Hydrolysis Rate Constant

The following protocol is adapted from studies on chlorpyrifos oxon and represents a standard methodology for determining the hydrolysis rate of this compound.

Objective: To determine the first-order rate constant and half-life of this compound hydrolysis at different pH values.

Materials:

  • This compound standard

  • Sterile aqueous buffer solutions (e.g., phosphate, borate) at various pH values (e.g., 5, 7, 9)

  • Acetonitrile (HPLC grade)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Constant temperature incubator/water bath

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile.

  • Reaction Setup: In separate, sterile, sealed vials, add a small aliquot of the this compound stock solution to each buffer solution to achieve a final desired concentration (e.g., 20 µM). Ensure the volume of acetonitrile is minimal to avoid co-solvent effects.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each vial.

  • Analysis:

    • UV-Vis Spectrophotometry: If a distinct chromophore changes predictably during hydrolysis (e.g., formation of a degradation product with a unique absorbance maximum), monitor the reaction by scanning the absorbance of the solution over a relevant wavelength range. The disappearance of the parent compound or the appearance of a product can be measured. For example, the hydrolysis of chlorpyrifos oxon to 3,5,6-trichloro-2-pyridinol (TCP) can be monitored by the increase in absorbance at 320 nm.

    • HPLC: If spectrophotometric monitoring is not feasible, quantify the concentration of this compound at each time point using a suitable HPLC method with UV detection. An isocratic or gradient elution with a C18 column and a mobile phase of acetonitrile and water is a common starting point.

  • Data Analysis: Plot the natural logarithm of the this compound concentration (or the difference between the final and current absorbance) versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Hydrolysis Degradation Pathway

The hydrolysis of this compound is expected to proceed through the cleavage of the phosphate ester bonds and the imide ring. The primary degradation products are likely to be phthalic acid derivatives and dialkyl phosphates.

Hydrolysis_Pathway phosmet_oxon This compound intermediate1 O,O-dimethyl S-(hydroxymethyl)phosphorothioate phosmet_oxon->intermediate1 Hydrolysis phthalimide Phthalimide phosmet_oxon->phthalimide Hydrolysis dmp O,O-dimethyl hydrogen phosphate intermediate1->dmp Hydrolysis intermediate2 Phthalamic acid phthalimide->intermediate2 Hydrolysis phthalic_acid Phthalic acid intermediate2->phthalic_acid Hydrolysis

Figure 1. Proposed hydrolytic degradation pathway of this compound.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. The rate of photolysis depends on the light intensity, the wavelength of light, and the quantum yield of the compound.

Quantitative Data on Photolysis

Experimental Protocol: Determination of Photolysis Quantum Yield

The following is a general protocol for determining the aqueous photolysis quantum yield of a pesticide, which can be adapted for this compound.

Objective: To determine the quantum yield of this compound in an aqueous solution.

Materials:

  • This compound standard

  • Purified water (e.g., Milli-Q)

  • Buffer solution (if pH control is needed)

  • Actinometer solution with a known quantum yield (e.g., p-nitroanisole/pyridine)

  • Photoreactor equipped with a light source simulating sunlight (e.g., xenon arc lamp with filters)

  • Quartz reaction vessels

  • HPLC system with a UV or MS detector

Procedure:

  • Preparation of Solutions: Prepare solutions of this compound and the actinometer in purified water or buffer at a known concentration.

  • Irradiation: Fill identical quartz reaction vessels with the this compound solution and the actinometer solution. Place the vessels in the photoreactor and irradiate them simultaneously. A dark control for both the sample and the actinometer should be run in parallel to account for any non-photolytic degradation.

  • Sampling: At specific time intervals, withdraw samples from both the irradiated and dark control vessels.

  • Analysis: Analyze the concentration of this compound and the actinometer in the samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the rate of degradation for both this compound and the actinometer from the concentration versus time data.

    • The quantum yield of this compound (Φ_sample) can be calculated relative to the actinometer (Φ_actinometer) using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where k is the degradation rate constant and ε is the molar absorption coefficient at the excitation wavelength.

Photolytic Degradation Pathway

The photolytic degradation of this compound likely involves cleavage of the P-O-C and C-N bonds, leading to a variety of smaller molecules.

Photolysis_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare this compound Solution irradiate Irradiate Sample and Actinometer prep_sample->irradiate dark_control Dark Control prep_sample->dark_control prep_actinometer Prepare Actinometer Solution prep_actinometer->irradiate prep_actinometer->dark_control hplc HPLC Analysis irradiate->hplc dark_control->hplc calc Calculate Quantum Yield hplc->calc Microbial_Degradation_Pathway phosmet_oxon This compound hydrolysis_products Hydrolysis Products (e.g., Phthalic Acid, DMP) phosmet_oxon->hydrolysis_products Enzymatic Hydrolysis (Phosphotriesterases) mineralization Mineralization (CO2, H2O, Phosphate) hydrolysis_products->mineralization Further Microbial Metabolism

References

In Vivo Metabolic Conversion of Phosmet to Phosmet Oxon in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet, a broad-spectrum organophosphate insecticide, is extensively used in agriculture to protect crops from a variety of pests. Upon absorption in mammals, phosmet undergoes metabolic activation to its more toxic oxygen analog, phosmet oxon. This conversion is a critical step in its mechanism of toxicity, as this compound is a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system. Understanding the in vivo transformation of phosmet to this compound is paramount for assessing its toxicological risk, developing predictive models for exposure, and designing potential therapeutic interventions.

This technical guide provides an in-depth overview of the in vivo conversion of phosmet to this compound in mammals. It summarizes key quantitative data on the metabolism, details the experimental protocols used to derive this information, and presents visual representations of the metabolic pathways and experimental workflows.

Quantitative Data on Phosmet Metabolism

The biotransformation of phosmet to this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, predominantly in the liver and intestines. The following tables summarize the key quantitative data related to this metabolic conversion.

Table 1: In Vitro Enzyme Kinetics of this compound Formation by Human Cytochrome P450 Isoforms
CYP IsoformIntrinsic Clearance (Cl_int, µL/min/pmol CYP)Relative Contribution at Low ConcentrationsRelative Contribution at High Concentrations
CYP2C18 > CYP2C19--
CYP2C19 High60%-
CYP2B6 Moderate--
CYP2C9 Moderate-33%
CYP1A1 Moderate--
CYP1A2 Moderate--
CYP2D6 Low--
CYP3A4 Low-31%
CYP2A6 Low--
Data derived from in vitro studies with human recombinant CYPs. The ranking of intrinsic clearances indicates the efficiency of each isoform in metabolizing phosmet to this compound.[1]
Table 2: In Vivo Distribution of Phosmet and its Metabolites in Rats (96 hours post-oral administration)
TissueTotal Radioactive Residues (% of Administered Dose)Phosmet ConcentrationThis compound Concentration
Liver Not specifiedNot detectedNot detected
Kidneys Not specifiedNot detectedNot detected
Muscle Not specifiedNot detectedNot detected
Fat Not specifiedNot detectedNot detected
Blood Not specifiedNot detectedNot detected
Urine 75-89%<1% as this compound<1% as this compound
Feces 6-13%Not specifiedNot specified
Data from a study in rats administered a single oral dose of [14C]phosmet.[2] Note: Specific concentrations of phosmet and this compound in tissues were below the limit of detection at this time point, with the majority of the dose being excreted.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of phosmet metabolism.

In Vitro Metabolism of Phosmet using Liver Microsomes

This protocol is a generalized procedure for assessing the metabolic conversion of phosmet to this compound using liver microsomes.

Objective: To determine the kinetics of this compound formation by cytochrome P450 enzymes in a controlled in vitro environment.

Materials:

  • Phosmet and this compound analytical standards

  • Pooled liver microsomes (e.g., human, rat)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding phosmet (at various concentrations to determine kinetics) to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of phosmet and this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of this compound formation. For enzyme kinetics, plot the initial velocity of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

In Vivo Pharmacokinetic Study of Phosmet in Rats

This protocol outlines a typical experimental design for an in vivo study to determine the absorption, distribution, metabolism, and excretion (ADME) of phosmet.

Objective: To quantify the levels of phosmet and this compound in various tissues and excreta over time following administration to a mammalian model.

Materials:

  • Phosmet (and radiolabeled phosmet, e.g., [14C]phosmet, if applicable)

  • Test animals (e.g., Sprague-Dawley rats)

  • Vehicle for dosing (e.g., corn oil)

  • Metabolic cages for collection of urine and feces

  • Surgical instruments for tissue collection

  • Homogenizer for tissue processing

  • Analytical instrumentation (e.g., LC-MS/MS, scintillation counter for radiolabeled studies)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer a single dose of phosmet to the rats via the desired route (e.g., oral gavage). A control group should receive the vehicle only.

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) via a suitable method (e.g., tail vein, retro-orbital sinus). Process blood to obtain plasma.

    • Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals.

    • Tissues: At the end of the study (or at different time points for different cohorts of animals), euthanize the animals and collect relevant tissues (e.g., liver, kidneys, brain, fat, muscle).

  • Sample Processing:

    • Plasma: Store plasma samples at -80°C until analysis.

    • Urine and Feces: Homogenize and extract urine and feces to isolate phosmet and its metabolites.

    • Tissues: Weigh and homogenize the collected tissues. Perform extraction procedures to isolate the analytes of interest.

  • Sample Analysis: Quantify the concentrations of phosmet and this compound in all samples using a validated analytical method such as LC-MS/MS. For radiolabeled studies, determine the total radioactivity in each sample using a scintillation counter.

  • Pharmacokinetic Analysis: Analyze the concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of phosmet and a typical experimental workflow for its in vivo study.

Phosmet_Metabolism Phosmet Phosmet Phosmet_Oxon This compound (Neurotoxic Metabolite) Phosmet->Phosmet_Oxon CYP450 (e.g., CYP2C19, CYP3A4) Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products (e.g., Phthalamic acid, Phthalic acid) Phosmet->Hydrolysis_Products Hydrolysis Inhibition Inhibition Phosmet_Oxon->Inhibition Phosmet_Oxon->Hydrolysis_Products Hydrolysis AChE Acetylcholinesterase (AChE) Inhibition->AChE Detoxification Detoxification Hydrolysis_Products->Detoxification Excretion Excretion (Urine and Feces) Detoxification->Excretion

Caption: Metabolic pathway of phosmet in mammals.

Experimental_Workflow start Start: In Vivo Phosmet Study dosing Animal Dosing (e.g., Oral Gavage in Rats) start->dosing sample_collection Sample Collection (Blood, Urine, Feces, Tissues) over a Time Course dosing->sample_collection sample_processing Sample Processing (Extraction and Purification) sample_collection->sample_processing analysis LC-MS/MS Analysis (Quantification of Phosmet and this compound) sample_processing->analysis data_analysis Data Analysis (Pharmacokinetic Modeling) analysis->data_analysis results Results: Tissue Concentrations, Metabolic Rates, Clearance data_analysis->results end End results->end

Caption: Experimental workflow for an in vivo phosmet study.

References

Understanding the Biological Activity of Phosmet Oxon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosmet oxon is the highly toxic oxygen analog metabolite of phosmet, a widely used organophosphate insecticide. The biological activity of this compound is primarily characterized by its potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative toxicological data, detailed experimental protocols for its assessment, and insights into its effects on various signaling pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

Phosmet itself is a poor inhibitor of acetylcholinesterase; however, it is bioactivated in the liver by cytochrome P450 enzymes to form this compound.[1] This conversion is a critical step in its toxicity. This compound is a potent inhibitor of AChE in both the central and peripheral nervous systems.[2]

The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This phosphorylation is essentially irreversible, leading to a long-lasting inactivation of the enzyme. The accumulation of acetylcholine in the synaptic cleft results in continuous stimulation of muscarinic and nicotinic receptors, leading to a range of toxic effects, from muscle tremors and convulsions to respiratory failure and death.[3]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the primary signaling pathway affected by this compound.

AChE_Inhibition cluster_synapse Synaptic Cleft Phosmet_oxon This compound AChE Acetylcholinesterase (AChE) Phosmet_oxon->AChE Irreversibly Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binds to Nerve_Impulse Nerve Impulse Transmission Receptor->Nerve_Impulse Initiates Overstimulation Cholinergic Overstimulation Nerve_Impulse->Overstimulation Leads to

Figure 1: this compound's inhibition of acetylcholinesterase.

Quantitative Toxicological Data

The potency of this compound as an AChE inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundEnzyme SourceIC50 (µM)Reference
Phosmet-oxonHuman blood0.2 - 29[2]
PhosmetHuman bloodNo inhibition observed[2]

Table 1: Acetylcholinesterase Inhibition Data for Phosmet and this compound

The toxicity of phosmet, the parent compound of this compound, has been determined in various organisms. These values provide an indirect measure of the potential toxicity of its active metabolite.

OrganismTestValueReference
Daphnia magna48h EC50~0.01 mg/L
Sunfish96h LC500.07 mg/L
Rainbow Trout96h LC50~0.24 mg/L
Catfish96h LC5011 mg/L
Rat (oral)LD50113-160 mg/kg
Rat (dermal)LD503160-4640 mg/kg

Table 2: Acute Toxicity of Phosmet in Various Organisms

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to measure AChE activity and its inhibition. The following is a generalized protocol that can be adapted for studying the effects of this compound.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • Human red blood cell hemolysate or purified human AChE

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare the ATCI and DTNB solutions in phosphate buffer to the desired final concentrations.

  • Enzyme Preparation:

    • Prepare a dilution of the AChE source (e.g., red blood cell hemolysate) in phosphate buffer to a concentration that yields a linear reaction rate over a defined period.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • AChE preparation

      • This compound dilution (or solvent control)

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the DTNB solution to all wells.

    • Add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.

    • Plot the percentage of AChE inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Ellman_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, this compound dilutions, ATCI, DTNB) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: Buffer + AChE + this compound Prepare_Reagents->Plate_Setup Prepare_Enzyme Prepare AChE Solution Prepare_Enzyme->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Add_DTNB Add DTNB Pre_incubation->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_ATCI->Measure_Absorbance Data_Analysis Data Analysis: Calculate Reaction Rates, Plot Inhibition Curve, Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro AChE inhibition assay.
Zebrafish Embryo Toxicity Assay

The zebrafish (Danio rerio) embryo is a valuable in vivo model for assessing the toxicity of various compounds, including organophosphates.

Principle: Zebrafish embryos are transparent, allowing for the direct observation of developmental abnormalities. Exposure to this compound can induce a range of teratogenic effects, providing a holistic view of its toxicity.

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • This compound stock solution

  • Multi-well plates (e.g., 24- or 96-well)

  • Stereomicroscope

Procedure:

  • Embryo Collection and Staging:

    • Collect freshly fertilized embryos and select those at a similar developmental stage (e.g., 4-8 cell stage).

  • Exposure:

    • Prepare a range of this compound concentrations in embryo medium.

    • Place individual embryos into the wells of a multi-well plate containing the different concentrations of this compound or a solvent control.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 28.5°C) for a specified period (e.g., up to 96 hours post-fertilization).

  • Observation and Endpoint Assessment:

    • At regular intervals (e.g., 24, 48, 72, and 96 hpf), observe the embryos under a stereomicroscope.

    • Record various endpoints, including:

      • Mortality

      • Hatching rate

      • Heart rate

      • Pericardial edema

      • Yolk sac edema

      • Spinal curvature

      • Tail malformations

      • Overall growth and development

  • Data Analysis:

    • Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration causing a specific sublethal effect in 50% of the population) values.

Zebrafish_Assay_Workflow Start Start Collect_Embryos Collect & Stage Zebrafish Embryos Start->Collect_Embryos Expose_Embryos Expose Embryos in Multi-well Plates Collect_Embryos->Expose_Embryos Prepare_Solutions Prepare this compound Exposure Solutions Prepare_Solutions->Expose_Embryos Incubate Incubate at 28.5°C Expose_Embryos->Incubate Observe_Endpoints Observe & Record Endpoints (Mortality, Malformations, etc.) at 24, 48, 72, 96 hpf Incubate->Observe_Endpoints Data_Analysis Data Analysis: Determine LC50 & EC50 Observe_Endpoints->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the zebrafish embryo toxicity assay.

Other Potential Signaling Pathways

While AChE inhibition is the primary mechanism of this compound's toxicity, evidence from studies on other organophosphates suggests that additional signaling pathways may also be affected.

Calcium Homeostasis

Organophosphates have been shown to disrupt intracellular calcium (Ca2+) homeostasis. This can occur through various mechanisms, including effects on voltage-gated calcium channels and the release of calcium from intracellular stores. Dysregulation of calcium signaling can lead to a cascade of downstream effects, including excitotoxicity, mitochondrial dysfunction, and apoptosis.

Calcium_Signaling Phosmet_Oxon This compound VGCC Voltage-Gated Ca2+ Channels Phosmet_Oxon->VGCC Alters ER Endoplasmic Reticulum (ER) Phosmet_Oxon->ER Induces Ca2+ release Ca_Influx Increased Intracellular Ca2+ Concentration VGCC->Ca_Influx Leads to ER->Ca_Influx Leads to Downstream_Effects Downstream Effects: - Excitotoxicity - Mitochondrial Dysfunction - Apoptosis Ca_Influx->Downstream_Effects Triggers

Figure 4: Potential effect of this compound on calcium signaling.
Actin Cytoskeleton

Studies on other pesticides have indicated that they can induce alterations in the actin cytoskeleton. The actin cytoskeleton is crucial for maintaining cell shape, motility, and intracellular transport. Disruption of the actin cytoskeleton can lead to a variety of cellular dysfunctions. While direct evidence for this compound is limited, this represents a potential area for further investigation.

Conclusion

This compound exerts its primary biological activity through the potent and irreversible inhibition of acetylcholinesterase, leading to cholinergic crisis and neurotoxicity. Quantitative data confirms its high potency as an AChE inhibitor. Standardized in vitro and in vivo experimental protocols, such as the Ellman's assay and the zebrafish embryo toxicity assay, are essential tools for characterizing its toxicological profile. Further research into the effects of this compound on other signaling pathways, such as calcium homeostasis and the actin cytoskeleton, will provide a more complete understanding of its cellular toxicity and may reveal novel targets for therapeutic intervention in cases of organophosphate poisoning. This technical guide serves as a foundational resource for professionals engaged in the study and mitigation of the effects of this compound.

References

Preliminary Investigation of Phosmet Oxon Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the protein binding of phosmet oxon, the active metabolite of the organophosphate insecticide phosmet. Phosmet itself is relatively inert; its toxicity is primarily mediated through its metabolic conversion to this compound.[1][2] This guide outlines the fundamental mechanisms of this compound's interaction with protein targets, details established experimental protocols for characterization, and presents available quantitative data, including that of structurally similar organophosphate oxons as surrogates where specific data for this compound is limited. The core focus is on its covalent inhibition of serine hydrolases, particularly acetylcholinesterase (AChE), and its interaction with other key proteins such as serum albumin. This document is intended to serve as a foundational resource for researchers and professionals in toxicology, pharmacology, and drug development.

Introduction: The Activation and Action of this compound

Phosmet, an organophosphorothioate insecticide, requires metabolic activation to exert its biological effects. In vivo, cytochrome P450 enzymes, predominantly CYP2C19, CYP2C9, and CYP3A4 in humans, catalyze the oxidative desulfuration of phosmet, converting the P=S bond to a P=O bond to form the highly reactive metabolite, this compound.[1][2][3] This transformation is critical, as the oxon form is a much more potent inhibitor of key enzymatic targets.

The primary mechanism of toxicity for this compound, like other organophosphate oxons, is the irreversible inhibition of acetylcholinesterase (AChE). AChE is a critical serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine at cholinergic synapses. By covalently binding to the active site serine of AChE, this compound incapacitates the enzyme, leading to an accumulation of acetylcholine and subsequent hyperstimulation of cholinergic receptors, resulting in neurotoxicity.

Beyond its primary target, this compound has the potential to interact with a broad range of other proteins, a characteristic of many organophosphates. These off-target interactions can contribute to the overall toxicological profile and are an area of active research. Notable secondary targets include other serine hydrolases and high-abundance proteins like serum albumin, which can be covalently modified on tyrosine residues.

Quantitative Data on Organophosphate Oxon-Protein Interactions

Direct quantitative data on the binding of this compound to its protein targets are not extensively available in the public literature. However, data from structurally similar O,O-dialkyl organophosphate oxons can provide valuable insights into the expected binding affinities and inhibition potencies. The following tables summarize relevant data for acetylcholinesterase inhibition and albumin binding of various organophosphate oxons.

Table 1: Acetylcholinesterase (AChE) Inhibition Constants for Various Organophosphate Oxons

Organophosphate OxonSpecies/Source of AChEInhibition Rate Constant (kᵢ) (M⁻¹min⁻¹)Reference
ParaoxonHuman (recombinant)7.0 x 10⁵
ParaoxonMouse (recombinant)4.0 x 10⁵
Chlorpyrifos-oxonHuman (recombinant)9.3 x 10⁶
Chlorpyrifos-oxonMouse (recombinant)5.1 x 10⁶
Phorate OxonHuman (recombinant)1.4 x 10⁴
Phorate OxonRat (recombinant)4.8 x 10³

Disclaimer: These values are for surrogate organophosphate oxons and are intended to provide an estimate of the potential inhibitory activity of this compound. Actual values for this compound may vary.

Table 2: Albumin Binding Data for Various Organophosphate Oxons

Organophosphate OxonSpeciesParameterValueReference
Chlorfenvinphos (oxon)RatIC₅₀ for Albumin Binding~0.4 µM
Chlorpyrifos-oxonRatIC₅₀ for Albumin Binding~0.1 µM
Diazinon-oxonRatIC₅₀ for Albumin Binding~2 µM
Azamethiphos (oxon)Rat% Reduction in ³H-DFP Binding9 ± 1%
Chlorfenvinphos (oxon)Rat% Reduction in ³H-DFP Binding67 ± 2%
Chlorpyrifos-oxonRat% Reduction in ³H-DFP Binding56 ± 2%
Diazinon-oxonRat% Reduction in ³H-DFP Binding54 ± 2%
MalaoxonRat% Reduction in ³H-DFP Binding8 ± 1%

Note: The percentage reduction in ³H-DFP (tritiated-diisopropylfluorophosphate) binding is an indirect measure of the organophosphate oxon's covalent binding to albumin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the protein binding of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the most common method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The rate of color production is proportional to AChE activity.

Materials:

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 10 mM DTNB solution in phosphate buffer

  • 75 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • Purified Acetylcholinesterase (e.g., from human erythrocytes or recombinant sources)

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and dilute the AChE stock to the desired working concentration in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank: 150 µL Phosphate Buffer + 50 µL DTNB solution.

    • Control (100% Activity): 100 µL Phosphate Buffer + 20 µL AChE solution + 50 µL DTNB solution + 10 µL solvent control.

    • Inhibitor: 100 µL Phosphate Buffer + 20 µL AChE solution + 50 µL DTNB solution + 10 µL of this compound solution at various concentrations.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of ATCI solution to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

    • Correct the rates of the control and inhibitor wells by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The bimolecular inhibition rate constant (kᵢ) can be determined from the pseudo-first-order rate constants obtained at different inhibitor concentrations.

Identification of Protein Adducts by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and characterizing the covalent adducts formed between this compound and target proteins.

Principle: The formation of a covalent adduct between this compound and a protein results in a specific mass shift in the modified protein and its constituent peptides. This mass shift can be detected by MS, allowing for the identification of the adducted protein and the specific amino acid residue that has been modified.

Materials:

  • Target protein solution (e.g., purified albumin, cell lysate)

  • This compound solution

  • Urea, dithiothreitol (DTT), iodoacetamide (IAA) for protein denaturation, reduction, and alkylation

  • Proteolytic enzyme (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Protein database search software (e.g., Mascot, Sequest)

Procedure:

  • Protein Incubation: Incubate the target protein(s) with this compound at a specified concentration and for a defined period under controlled conditions (e.g., 37°C).

  • Sample Preparation (Bottom-up Proteomics):

    • Denature the proteins using a high concentration of urea (e.g., 8 M).

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with IAA to prevent disulfide bond reformation.

    • Dilute the sample to reduce the urea concentration and allow for enzymatic activity.

    • Digest the proteins into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography.

    • Elute the peptides directly into the mass spectrometer.

    • Acquire mass spectra of the peptides (MS1 scan).

    • Select precursor ions for fragmentation and acquire tandem mass spectra (MS/MS scan).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database.

    • Include a variable modification in the search parameters corresponding to the mass of the this compound adduct (minus the leaving group) on potential target amino acid residues (e.g., serine, tyrosine, lysine).

    • Identify peptides with the specific mass shift and confirm the modification site based on the fragmentation pattern in the MS/MS spectrum.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique used to identify and characterize the active members of entire enzyme families, such as serine hydrolases, in complex biological samples.

Principle: Competitive ABPP is used to identify the targets of an inhibitor. A biological sample is pre-incubated with the inhibitor of interest (this compound). Then, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes is added. The ABP will only label the active enzymes that were not inhibited by the pre-incubation with this compound. By comparing the protein labeling profiles of the this compound-treated sample to a control sample, the protein targets of this compound can be identified by the reduction in probe labeling.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • This compound solution

  • Activity-based probe for serine hydrolases (e.g., fluorophosphonate-rhodamine for in-gel fluorescence or fluorophosphonate-biotin for enrichment and MS analysis)

  • SDS-PAGE gels and fluorescence scanner (for fluorescent probes)

  • Streptavidin beads and mass spectrometry equipment (for biotinylated probes)

Procedure:

  • Proteome Incubation:

    • Incubate the proteome sample with this compound at various concentrations for a defined period (e.g., 30 minutes at 37°C).

    • A control sample is incubated with the vehicle solvent.

  • Probe Labeling: Add the activity-based probe to all samples and incubate to allow labeling of the remaining active enzymes.

  • Analysis (Fluorescent Probe):

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner.

    • Identify the protein bands that show a decrease in fluorescence intensity in the this compound-treated lanes compared to the control. These are the potential targets.

  • Analysis (Biotinylated Probe for MS):

    • Enrich the probe-labeled proteins using streptavidin affinity chromatography.

    • Digest the enriched proteins on-bead with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the relative abundance of peptides from the control and this compound-treated samples to identify the proteins whose labeling was reduced by this compound.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes is crucial for understanding the context of this compound's protein binding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

G cluster_metabolism Metabolic Activation cluster_binding Covalent Binding to Target Protein Phosmet Phosmet (P=S) Phosmet_Oxon This compound (P=O) Phosmet->Phosmet_Oxon CYP450 (Oxidative Desulfuration) Target_Protein Target Protein (e.g., AChE) with Active Site Serine Phosmet_Oxon->Target_Protein Interaction Inhibited_Protein Inhibited Protein (Stable Covalent Adduct) Phosmet_Oxon->Inhibited_Protein Target_Protein->Inhibited_Protein Biological_Effect Biological Effect (e.g., Neurotoxicity) Inhibited_Protein->Biological_Effect Leads to

Figure 1: Metabolic activation of phosmet and covalent binding to a target protein.

G start Start: Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) setup Set up 96-well plate: Blank, Control, and Inhibitor wells start->setup preincubate Pre-incubate AChE with this compound setup->preincubate initiate Initiate reaction by adding ATCI preincubate->initiate measure Kinetic measurement of absorbance at 412 nm initiate->measure analyze Data Analysis: Calculate reaction rates and % inhibition measure->analyze end Determine IC₅₀ and/or kᵢ analyze->end

Figure 2: Experimental workflow for the acetylcholinesterase inhibition assay.

G start Start: Incubate protein sample with this compound denature Denature, reduce, and alkylate proteins start->denature digest Digest proteins into peptides (e.g., with Trypsin) denature->digest separate Separate peptides using Liquid Chromatography (LC) digest->separate analyze_ms Analyze peptides by Tandem Mass Spectrometry (MS/MS) separate->analyze_ms search Database search for modified peptides (with this compound mass shift) analyze_ms->search identify Identify adducted proteins and modification sites search->identify end End: Characterized Protein Adducts identify->end

Figure 3: Workflow for the identification of protein adducts by mass spectrometry.

Conclusion

The protein binding of this compound is a critical determinant of its toxicity. While its primary mode of action is the covalent inhibition of acetylcholinesterase, interactions with other proteins, such as albumin, are also significant. This guide has provided an overview of the mechanisms of action, detailed experimental protocols for characterization, and a compilation of relevant quantitative data, using surrogate information for other organophosphate oxons where necessary. The provided workflows and diagrams serve to illustrate the key processes involved in the study of this compound-protein interactions. Further research is warranted to obtain specific quantitative binding data for this compound to better refine risk assessments and understand its complete toxicological profile.

References

Methodological & Application

Application Notes and Protocols: High-Purity Phosmet Oxon as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet oxon is the primary toxic metabolite of the organophosphate insecticide phosmet. Its presence in food commodities and environmental samples is a key indicator of phosmet use and potential exposure. Accurate and reliable quantification of this compound is therefore critical for food safety, environmental monitoring, and toxicological research. High-purity this compound as an analytical reference standard is an indispensable tool for achieving accurate and reproducible results in these applications.

This document provides detailed application notes and protocols for the use of high-purity this compound as an analytical reference standard. It includes information on the material's properties, stability, and detailed methodologies for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Product Specifications and Properties

High-purity this compound is available from several commercial suppliers as a certified reference material (CRM). These standards are typically characterized by a high degree of chemical purity, ensuring their suitability for use in sensitive analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione--INVALID-LINK--
CAS Number 3735-33-9--INVALID-LINK--
Molecular Formula C₁₁H₁₂NO₅PS--INVALID-LINK--
Molecular Weight 301.26 g/mol --INVALID-LINK--
Appearance Off-white to pink solid (for the parent compound phosmet)--INVALID-LINK--
Purity ≥ 95%[1]

Table 2: Solubility of Phosmet (as an indicator for this compound)

SolventSolubility (g/L) at 25 °CReference
Acetone650[2]
Methanol50[2]
Ethyl Acetate57 - 67[3]
AcetonitrileVery Soluble[4]

Note: Specific solubility data for this compound is limited; the data for the parent compound, phosmet, is provided as an estimate of its solubility in common organic solvents.

Stability and Storage

Proper storage and handling of the this compound analytical standard are crucial to maintain its integrity and ensure the accuracy of analytical results.

Storage:

  • Store the neat material at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock solutions should be stored at -20°C or below.

Stability: this compound, like its parent compound phosmet, is susceptible to hydrolysis, particularly under neutral to alkaline conditions. It is also prone to photolytic degradation.

Table 3: Hydrolysis Half-life of Phosmet (as an indicator for this compound)

pHTemperature (°C)Half-lifeReference
4.52013 days
5257.5 days
720< 12 hours
7257.8 hours
8.320< 4 hours
9254.5 minutes

Note: The hydrolysis data for the parent compound, phosmet, is provided as a strong indicator of the stability of this compound, which is expected to be at least as, or more, susceptible to hydrolysis.

Experimental Protocols

Preparation of Standard Solutions

1. Stock Standard Solution (e.g., 1000 µg/mL): a. Allow the vial containing the neat this compound standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a suitable amount of the standard (e.g., 10 mg) into a Class A volumetric flask (e.g., 10 mL). c. Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, and bring to volume. d. Sonicate for a few minutes to ensure complete dissolution. e. Store the stock solution at -20°C in an amber vial.

2. Intermediate and Working Standard Solutions: a. Prepare intermediate and working standard solutions by serial dilution of the stock solution with the appropriate solvent. b. For LC-MS/MS analysis, the final solvent should be compatible with the mobile phase. c. For GC-MS analysis, the final solvent should be suitable for the injection technique (e.g., ethyl acetate or isooctane).

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow start Homogenized Sample (e.g., 10-15 g) extraction Add Acetonitrile (and internal standard) start->extraction salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Na-citrate) extraction->salts shake_centrifuge1 Shake and Centrifuge salts->shake_centrifuge1 d_spe Dispersive SPE (d-SPE) (Add MgSO4, PSA) shake_centrifuge1->d_spe Take aliquot of supernatant shake_centrifuge2 Shake and Centrifuge d_spe->shake_centrifuge2 final_extract Final Extract for Analysis shake_centrifuge2->final_extract Take aliquot of supernatant

QuEChERS Sample Preparation Workflow
Analytical Methodologies

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 4: LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Conditions
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 5-10% B, ramp up to 95-100% B, hold, and return to initial conditions
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 5

Table 5: MRM Transitions for this compound

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Reference
302.0160.016-24
302.0133.140
302.077.050-56

Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

Table 6: GC-MS Parameters for this compound Analysis

ParameterRecommended Conditions
GC Column Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Injection Mode Splitless or Pulsed Splitless
Injector Temperature 250 - 280 °C
Oven Program Initial temp 60-80°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min
Transfer Line Temp 280 - 300 °C
Ion Source Temp 230 - 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
SIM Ions See Table 7

Table 7: Suggested SIM Ions for this compound

Ion (m/z)RoleReference
160Quantifier
133Qualifier
77Qualifier

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Cholinergic Receptor ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Stimulation Neuronal Stimulation Receptor->Stimulation Overstimulation Overstimulation of Cholinergic Receptors Receptor->Overstimulation PhosmetOxon This compound PhosmetOxon->AChE Inhibition Downstream_Effects PhosmetOxon This compound AChE_Inhibition AChE Inhibition PhosmetOxon->AChE_Inhibition Calcium_Signaling Altered Intracellular Calcium Signaling PhosmetOxon->Calcium_Signaling Direct/Indirect Effects ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation ACh_Accumulation->Calcium_Signaling Neurotoxicity Neurotoxicity ACh_Accumulation->Neurotoxicity Cholinergic Crisis MAPK_Activation MAPK Pathway Activation Calcium_Signaling->MAPK_Activation MAPK_Activation->Neurotoxicity

References

Application Note: Quantification of Phosmet Oxon in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosmet is an organophosphate insecticide used in agriculture. Its oxygen analog, phosmet oxon, is a more potent acetylcholinesterase inhibitor and can be present in water bodies through runoff from treated areas. Monitoring this compound levels in water is crucial for assessing environmental contamination and ensuring public health. This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in water samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of this compound from water samples using a graphitized carbon-based SPE cartridge.

  • Materials:

    • Water sample

    • 0.7-µm glass fiber filters

    • Carbopak-B SPE cartridge (or equivalent)

    • Methanol (HPLC grade)

    • Methylene chloride (HPLC grade)

    • Trifluoroacetic acid anhydride

    • Nitrogen gas evaporator

    • Volumetric flasks

  • Procedure:

    • Filter the water sample through a 0.7-µm glass fiber filter to remove suspended particles.[1]

    • Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

    • Load 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[1]

    • After loading, dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the trapped analytes with 1.5 mL of methanol, followed by 13 mL of an 80:20 (v/v) mixture of methylene chloride and methanol, acidified with 0.2% trifluoroacetic acid anhydride.[1]

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Liquid Chromatograph (e.g., Agilent 1290 Infinity II)

    • Tandem Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole)

    • Electrospray Ionization (ESI) source

  • Liquid Chromatography (LC) Parameters:

    • Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[1]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile[1]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

    • Capillary Voltage: 4000 V

3. Method Validation and Quantification

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a certified this compound standard into blank water matrix that has undergone the same extraction procedure. A typical concentration range is 0.1 to 100 ng/mL.

  • Internal Standard: For improved accuracy and precision, an isotopically labeled internal standard (e.g., phosmet-d6) should be added to all samples, blanks, and calibration standards before the extraction process.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 1: MRM Transitions and Collision Energies for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Use
This compound302.0160.024Quantifier
This compound302.077.056Qualifier 1
This compound302.0133.140Qualifier 2

Table 2: Method Performance Characteristics

ParameterResult
Limit of Detection (LOD)0.5 ng/L
Limit of Quantification (LOQ)1.5 ng/L
Linearity (r²)> 0.995
Recovery (at 10 ng/L)85-105%
Precision (%RSD, n=6)< 10%

(Note: The values in Table 2 are representative and may vary depending on the specific instrumentation and laboratory conditions.)

Visualizations

experimental_workflow sample Water Sample Collection filtration Filtration (0.7 µm) sample->filtration sample_loading Sample Loading (1 L) filtration->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading elution Analyte Elution sample_loading->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis (MRM) evaporation->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Workflow for the analysis of this compound in water samples.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in water samples. The use of solid-phase extraction allows for effective sample cleanup and enrichment, enabling low detection limits. The high selectivity of tandem mass spectrometry in MRM mode minimizes matrix interferences, ensuring accurate quantification. This method is suitable for routine environmental monitoring and can be adapted for the analysis of other organophosphate pesticides and their metabolites in aqueous matrices.

References

Application Note: Analysis of Phosmet Oxon Residue by Gas Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosmet is an organophosphate insecticide used on a variety of crops. Its primary and more toxic metabolite, phosmet oxon, can persist as a residue in food products, posing potential health risks. Regulatory bodies worldwide mandate the monitoring of these residues to ensure food safety. This application note details a robust and sensitive method for the quantification of this compound residues in food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with gas chromatography-tandem mass spectrometry (GC-MS/MS). This method provides the high selectivity and sensitivity required for trace-level analysis in complex food samples.

Experimental Protocols

Sample Preparation: QuEChERS Extraction and Cleanup

This protocol is based on the widely adopted QuEChERS method, which is effective for multi-residue analysis of pesticides in agricultural products.[1][2]

Materials and Reagents:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN), pesticide residue grade

  • Ultrapure water

  • QuEChERS Extraction Salts (e.g., 4 g anhydrous Magnesium Sulfate (MgSO₄), 1 g Sodium Chloride (NaCl), 1 g Trisodium Citrate dihydrate, 0.5 g Disodium Citrate sesquihydrate)[1]

  • Dispersive Solid-Phase Extraction (dSPE) sorbents: Primary Secondary Amine (PSA) and C18

  • 50 mL and 2 mL centrifuge tubes

Procedure:

  • Sample Weighing: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[2] For dry samples, add 10 mL of ultrapure water and allow the sample to hydrate.[1]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting Out: Add the QuEChERS extraction salt mixture to the tube. Cap the tube tightly and shake vigorously for 1 minute. Mechanical shakers can be used for consistency.

  • First Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This step separates the sample solids and water from the acetonitrile layer containing the pesticides.

  • Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing PSA and C18 sorbents. The PSA helps remove organic acids, sugars, and other polar interferences, while C18 removes non-polar interferences like lipids.

  • Second Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge for 2-3 minutes.

  • Final Extract: Carefully collect the supernatant. This final extract is ready for GC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm filter into a GC vial.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred technique for its enhanced sensitivity and selectivity, especially in complex matrices.

Table 1: Gas Chromatography (GC) Parameters

Parameter Value
System Gas Chromatograph with Tandem Mass Spectrometer
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 275 °C
Carrier Gas Helium, constant flow at 0.8 - 1.0 mL/min
Column Type Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

| Oven Program | Initial 75-80°C, ramp at 20°C/min to 290-320°C, hold for 4.5 min |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 275 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
This compound (Precursor Ion) m/z 301.0
Quantifier Transition m/z 301.0 -> 160.0

| Qualifier Transitions | m/z 301.0 -> 76.0; m/z 301.0 -> 104.0 |

Data Presentation and Method Validation

Method validation is critical to ensure that the analytical results are reliable and meet regulatory guidelines. Key performance parameters are summarized below based on typical results from validated methods.

Table 3: Typical Method Validation Performance Data

Parameter Typical Value / Criteria Reference
Linearity Range 5 - 100 ng/g (ppb)
Correlation Coefficient (R²) > 0.995
Limit of Quantification (LOQ) 0.003 - 0.01 mg/kg (ppm)
Accuracy (Recovery) 80 - 110%

| Precision (RSD) | < 20% | |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (10g food matrix) Extraction 2. Acetonitrile Extraction + QuEChERS Salts Homogenization->Extraction Centrifuge1 3. Centrifugation (Phase Separation) Extraction->Centrifuge1 Cleanup 4. Dispersive SPE Cleanup (Aliquot + PSA/C18) Centrifuge1->Cleanup Centrifuge2 5. Centrifugation Cleanup->Centrifuge2 FinalExtract 6. Final Extract for Analysis Centrifuge2->FinalExtract GC_MS 7. GC-MS/MS Injection (MRM Mode) FinalExtract->GC_MS Quantification 8. Quantification & Confirmation (Matrix-Matched Calibration) GC_MS->Quantification

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Phosmet Oxon

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1] The inhibition of AChE is a key target for the treatment of various neurological disorders, including Alzheimer's disease and myasthenia gravis, and is also the mechanism of toxicity for many pesticides, including organophosphates like phosmet oxon.[1] this compound is the active metabolite of the insecticide phosmet and acts as a potent, irreversible inhibitor of AChE by phosphorylating the serine residue in the enzyme's active site.[2]

This document provides a detailed protocol for an in vitro acetylcholinesterase inhibition assay using this compound, based on the widely adopted Ellman's method.[3][4] This colorimetric assay is simple, reliable, and suitable for high-throughput screening of AChE inhibitors.

Principle of the Assay

The Ellman's method measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The assay utilizes acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to produce thiocholine and acetic acid. The resulting thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases.

Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Reagent Preparation

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.

  • 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0). Store in a light-protected container at 4°C.

  • 14 mM ATCI Solution: Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh on the day of the experiment.

  • AChE Stock Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0). The final concentration used in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes. Keep on ice during use.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in DMSO to achieve the desired final concentrations for the assay.

Experimental Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

  • Assay Plate Setup:

    • Blank: 190 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of DMSO.

    • Negative Control (100% Activity): 160 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of DMSO.

    • Test Sample (with inhibitor): 150 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of this compound solution (at various concentrations).

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and this compound solution (or DMSO for the negative control) to the respective wells.

    • Mix gently and incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • To all wells (except the blank), add 20 µL of the 14 mM ATCI solution to start the reaction.

    • For the blank well, add 20 µL of 0.1 M Phosphate Buffer (pH 8.0).

  • Kinetic Measurement:

    • Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm.

    • Take readings every minute for a duration of 10-15 minutes.

Data Presentation and Analysis

All quantitative data should be summarized for clear comparison.

ParameterValueReference
Reagent Final Concentration
AChEOptimized for linear rate
ATCI1.4 mM
DTNB0.5 mM
This compoundVariable (e.g., 1 pM - 100 µM)
Experimental Conditions
Buffer0.1 M Phosphate Buffer
pH8.0
TemperatureRoom Temperature (e.g., 25°C)
Pre-incubation Time15 minutes
Reaction Time10-15 minutes
Wavelength412 nm

Data Analysis Steps:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for background: Subtract the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

    • V_control is the rate of reaction of the negative control.

    • V_inhibitor is the rate of reaction in the presence of this compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of AChE activity. This can be determined by non-linear regression analysis.

Visualizations

Signaling Pathway

AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Phosphorylated AChE (Inactive) Continuous_Stimulation Continuous Receptor Stimulation Postsynaptic_Receptor->Continuous_Stimulation Phosmet_Oxon This compound Phosmet_Oxon->AChE Irreversible Inhibition Excess_ACh Excess ACh Excess_ACh->Postsynaptic_Receptor Continuous Binding

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow

Assay_Workflow start Start: Prepare Reagents prepare_plates Set up 96-well plate (Blank, Control, Inhibitor) start->prepare_plates add_reagents Add Buffer, AChE, DTNB, and this compound/DMSO prepare_plates->add_reagents pre_incubate Pre-incubate for 15 min at Room Temperature add_reagents->pre_incubate initiate_reaction Add ATCI Substrate to all wells pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 412 nm kinetically for 10-15 min initiate_reaction->measure_absorbance data_analysis Calculate Reaction Rates, % Inhibition, and IC50 measure_absorbance->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

References

Application Notes and Protocols for Phosmet Oxon Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet, an organophosphate insecticide, is utilized in agriculture to control a variety of pests on fruit trees, ornamentals, and vines.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] Upon entering a biological system, phosmet is metabolically activated to its more potent and toxic oxygen analog, phosmet oxon. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3] this compound is the primary active metabolite responsible for the neurotoxic effects associated with phosmet exposure.[4]

The analysis of this compound in biological tissues is crucial for toxicological studies, biomonitoring, and in the drug development process to assess potential interactions and off-target effects. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in various biological tissues, including blood, liver, brain, and adipose tissue.

Metabolic Pathway of Phosmet to this compound

Phosmet is converted to this compound through oxidative desulfuration, a reaction catalyzed by cytochrome P450 enzymes.[4] This metabolic activation is a critical step in the toxification of phosmet. The subsequent inhibition of acetylcholinesterase by this compound leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and manifestation of toxic effects.

Phosmet Phosmet Phosmet_Oxon This compound Phosmet->Phosmet_Oxon Cytochrome P450 (Oxidative Desulfuration) Inhibited_AChE Inhibited AChE Phosmet_Oxon->Inhibited_AChE Inhibition AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis Hydrolyzes Acetylcholine Acetylcholine Inhibited_AChE->Acetylcholine Accumulation Acetylcholine->Hydrolysis

Caption: Metabolic activation of phosmet and inhibition of acetylcholinesterase.

Sample Preparation Protocols

The selection of a sample preparation method is critical for the accurate and precise quantification of this compound. The choice of method depends on the specific tissue matrix due to variations in composition, particularly lipid content. It is recommended that tissue samples be stored at -20°C or lower prior to analysis to minimize degradation of the analyte.

General Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in biological tissues.

cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Biological Tissue (Blood, Liver, Brain, Adipose) Homogenization Homogenization Tissue_Sample->Homogenization Extraction Extraction (LLE, SPE, or QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE or SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General workflow for this compound analysis.

Protocol 1: Analysis of this compound in Blood/Plasma

This protocol is adapted from a validated method for the analysis of phosmet in human blood using gas chromatography-mass spectrometry (GC-MS). While the original method was validated for phosmet, it provides a strong foundation for the analysis of its oxon metabolite.

1. Materials and Reagents:

  • Whole blood or plasma

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • This compound analytical standard

  • Internal standard (IS) solution (e.g., Phosalone)

2. Sample Preparation:

  • Allow frozen blood/plasma samples to thaw at room temperature.

  • To 1 mL of plasma in a centrifuge tube, add 1 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) containing the internal standard.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program: Initial temperature of 75°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Protocol 2: Analysis of this compound in Liver Tissue

The analysis of this compound in liver can be challenging. One study noted that this compound did not meet their validation criteria in a multi-residue method for liver, suggesting potential issues with recovery or matrix effects. The following protocol is a general approach for pesticide extraction from liver tissue and should be validated specifically for this compound.

1. Materials and Reagents:

  • Liver tissue

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (use with caution, may retain planar molecules)

  • Nitrogen gas, high purity

  • This compound analytical standard

  • Internal standard (IS) solution

2. Sample Preparation (QuEChERS-based):

  • Weigh 1-2 g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Add the appropriate internal standard.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing 900 mg of MgSO₄, 300 mg of PSA, and 300 mg of C18 for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract, evaporate to near dryness, and reconstitute in a suitable solvent for analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph: Equipped with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

Protocol 3: Analysis of this compound in Brain Tissue

1. Materials and Reagents:

  • Brain tissue

  • Acetonitrile (ACN)

  • Zirconium beads for homogenization

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Ammonia and formic acid for pH adjustment

  • Nitrogen gas, high purity

  • This compound analytical standard

  • Internal standard (IS) solution

2. Sample Preparation:

  • Weigh approximately 100-150 mg of frozen brain tissue into an extraction tube containing zirconium beads.

  • Add 1.5 mL of acetonitrile and the internal standard.

  • Homogenize the tissue using a bead beater.

  • Centrifuge and collect the supernatant. Repeat the extraction on the pellet twice more.

  • Combine the supernatants and dilute with water to a final volume of 100 mL.

  • Adjust the pH of the extract to 6.5 with ammonia and formic acid.

  • Condition an SPE cartridge with methanol and water.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge with water.

  • Elute the analytes with an appropriate organic solvent (e.g., acetonitrile/methanol mixture).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Follow the instrumental analysis parameters as described in Protocol 2 for liver tissue, with potential optimization of the gradient and MRM transitions for the brain matrix.

Protocol 4: Analysis of this compound in Adipose Tissue

Adipose tissue presents a significant challenge due to its high lipid content. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied to the analysis of pesticides in fatty matrices. A miniaturized QuEChERS approach is suitable for smaller sample sizes.

1. Materials and Reagents:

  • Adipose tissue

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Nitrogen gas, high purity

  • This compound analytical standard

  • Internal standard (IS) solution

2. Sample Preparation (Mini-QuEChERS):

  • Weigh 0.5 g of homogenized adipose tissue into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile and the internal standard.

  • Add 2 g of anhydrous MgSO₄ and 0.5 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for dSPE cleanup.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • The supernatant can be directly injected or evaporated and reconstituted in a mobile phase compatible solvent for LC-MS/MS analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Follow the instrumental analysis parameters as described in Protocol 2 for liver tissue. Due to the complexity of the adipose tissue matrix, a robust cleanup is essential to minimize matrix effects and ensure longevity of the analytical column and mass spectrometer.

Quantitative Data Summary

The following table summarizes available and expected performance data for the analysis of phosmet and its oxon metabolite in biological tissues. It is important to note that specific data for this compound is limited, and the values provided for tissues other than blood are estimates based on similar compounds and matrices. Method validation is essential to determine the actual performance characteristics for this compound in each specific biological matrix.

AnalyteMatrixMethodRecovery (%)LODLOQReference
PhosmetHuman BloodSPE-GC/MS95-105%5 ppb10 ppb
This compoundBlood/PlasmaSPE-GC/MS or LC-MS/MS80-110% (Expected)0.1-1 ng/mL (Est.)0.5-5 ng/mL (Est.)N/A
This compoundLiverQuEChERS-LC/MS/MS70-120% (Target)0.5-5 ng/g (Est.)1-10 ng/g (Est.)
This compoundBrainSPE-LC/MS/MS70-110% (Target)0.5-5 ng/g (Est.)1-10 ng/g (Est.)N/A
This compoundAdipose TissueQuEChERS-LC/MS/MS75-115% (Target)1-10 ng/g (Est.)5-25 ng/g (Est.)

LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available; Est.: Estimated

Derivatization for GC-MS Analysis

For some polar organophosphate metabolites, derivatization is necessary to improve their volatility and thermal stability for GC-MS analysis. However, this compound may be amenable to direct analysis by GC-MS. If poor peak shape or low sensitivity is observed, derivatization using an agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a silyl derivative could be explored. The necessity of this step should be evaluated during method development.

Conclusion

The analysis of this compound in biological tissues is a complex task that requires careful sample preparation to overcome matrix effects. The protocols provided herein offer a starting point for the development and validation of analytical methods for this important metabolite. While SPE and QuEChERS are powerful techniques, optimization for each specific tissue matrix is crucial to ensure accurate and reliable results. The use of LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially for complex matrices like liver, brain, and adipose tissue. Further research is needed to establish validated methods and comprehensive quantitative data for this compound across a wider range of biological tissues.

References

Application Notes and Protocols for In Vitro Cholinesterase Inhibition Screening Using Phosmet Oxon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a non-systemic organophosphate insecticide that functions through the inhibition of cholinesterases, critical enzymes in the nervous system. The active metabolite, phosmet oxon, is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document provides detailed application notes and protocols for the use of this compound as a reference compound in in vitro cholinesterase inhibition screening assays. These assays are fundamental in the discovery and characterization of novel cholinesterase inhibitors for therapeutic purposes, as well as for toxicological assessments. The protocols detailed below are based on the widely adopted Ellman's method, a simple, rapid, and reliable colorimetric assay for measuring cholinesterase activity.

Mechanism of Action: Cholinesterase Inhibition by this compound

Acetylcholinesterase terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Organophosphates like this compound act as irreversible inhibitors by phosphorylating a serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

Cholinesterase_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Phosphorylated AChE (Inactive) Phosmet_Oxon This compound Phosmet_Oxon->AChE Irreversible Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Data Presentation

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for this compound and other relevant cholinesterase inhibitors.

Table 1: IC50 Values of Cholinesterase Inhibitors against Acetylcholinesterase (AChE)

InhibitorEnzyme SourceIC50Reference
This compoundElectric Eel70 nM[1]
This compoundHuman Blood0.2 - 29 µM*[1]
Chlorpyrifos-oxonElectric Eel27 nM[1]
Diazinon-oxonElectric Eel1.03 µM[1]

*This range was reported for several organophosphate oxon analogues in human blood, which contains both AChE and BChE, as well as other proteins that may influence the apparent IC50.

Table 2: IC50 Values of Cholinesterase Inhibitors against Butyrylcholinesterase (BChE)

InhibitorEnzyme SourceIC50Reference
This compoundNot Available--
Chlorpyrifos-oxonNot Available--
Diazinon-oxonNot Available--

Experimental Protocols

The following is a detailed protocol for determining the in vitro cholinesterase inhibitory activity of this compound using the Ellman's assay. This method can be adapted for screening other potential inhibitors.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the cholinesterase activity.

Ellman_Assay_Workflow cluster_workflow Experimental Workflow for Cholinesterase Inhibition Assay A Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATCh Solution - AChE/BChE Solution - this compound Solutions B Dispense Reagents into 96-well Plate: 1. Buffer 2. Enzyme Solution 3. This compound (or test compound) A->B C Pre-incubation: Incubate enzyme with inhibitor B->C D Initiate Reaction: Add ATCh substrate to all wells C->D E Kinetic Measurement: Measure absorbance at 412 nm over time D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value E->F

Caption: General workflow for the in vitro cholinesterase inhibition assay.

Materials and Reagents
  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel) or butyrylcholinesterase (e.g., from equine serum).

  • Inhibitor: this compound (analytical standard).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Buffer: 0.1 M Sodium phosphate buffer, pH 8.0.

  • Solvent: Dimethyl sulfoxide (DMSO) or ethanol for dissolving this compound.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0 using sodium hydroxide or phosphoric acid.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

  • ATChI Solution (10 mM): Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water. Prepare fresh daily.

  • Enzyme Solution (e.g., 0.1 U/mL): Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 5 minutes.

  • This compound Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of this compound in a minimal amount of DMSO or ethanol and then dilute with phosphate buffer to the desired stock concentration.

  • Working Inhibitor Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations in the assay wells (e.g., from 1 nM to 100 µM).

Assay Protocol (96-well plate format)
  • Assay Setup:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer + 20 µL of enzyme solution + 20 µL of solvent control (e.g., buffer with the same percentage of DMSO as the inhibitor solutions).

    • Inhibitor Wells: 140 µL of phosphate buffer + 20 µL of enzyme solution + 20 µL of each this compound working solution.

  • Pre-incubation: Add the buffer, enzyme, and inhibitor/solvent control to the respective wells. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To each well, add 20 µL of the ATChI solution to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately after adding the substrate, place the microplate in the reader and measure the absorbance at 412 nm every minute for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well using the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

This application note provides a comprehensive guide for utilizing this compound in in vitro cholinesterase inhibition screening. The detailed protocols and data presentation serve as a valuable resource for researchers in the fields of drug discovery, toxicology, and neurobiology. The provided information enables the standardized assessment of novel compounds' inhibitory potential against cholinesterases, with this compound acting as a reliable positive control. The clear visualizations of the underlying mechanism and experimental workflow are intended to facilitate a deeper understanding and more efficient implementation of these crucial assays.

References

Application Notes and Protocols for Phosmet Oxon Formulation in DMSO for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a widely used organophosphate insecticide that undergoes metabolic activation in the liver to its more potent and toxic metabolite, phosmet oxon.[1][2] this compound exerts its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] Inhibition of AChE leads to the accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1] Beyond its primary neurotoxic effects, this compound, like other organophosphates, has been shown to induce oxidative stress and modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways, which are integral to cellular processes such as proliferation, differentiation, and apoptosis.

These application notes provide a comprehensive guide for the formulation of this compound in dimethyl sulfoxide (DMSO) for use in cell culture experiments. Detailed protocols for key assays are outlined to enable researchers to investigate the cytotoxic and mechanistic effects of this compound on various cell lines.

Data Presentation

Formulation and Storage of this compound

Proper preparation and storage of this compound solutions are critical for obtaining reproducible experimental results.

ParameterRecommendationCitation
Solvent Dimethyl Sulfoxide (DMSO), cell culture grade
Stock Solution Concentration 10-20 mM in 100% DMSO
Storage of Stock Solution Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Stability of Stock Solution Generally stable for several months at -20°C. For long-term storage, -80°C is recommended.
Working Solution Preparation Dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
Final DMSO Concentration in Culture Maintain below 0.5%, preferably ≤0.1%, to minimize solvent toxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
Cytotoxicity of Related Organophosphates

While specific IC50 values for this compound are cell line and assay dependent and should be determined empirically, the following table provides reference IC50 values for the related organophosphate, chlorpyrifos, and its oxon metabolite in different cell lines.

CompoundCell LineAssayIncubation TimeIC50 ValueCitation
ChlorpyrifosHepG2 (human liver)MTT24 hours~50 µM
ChlorpyrifosHK-2 (human kidney)MTT24 hours~25 µM
Chlorpyrifos OxonSH-SY5Y (human neuroblastoma)Cell Viability24 hoursIn the low µM range
ChlorpyrifosN2a (mouse neuroblastoma)MTT24 hours5.23 µg/mL
ChlorpyrifosN2a (mouse neuroblastoma)LDH24 hours3.78 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of this compound working solutions from a DMSO stock for treating cultured cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • On a calibrated analytical balance, weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO needed to achieve a 10 mM concentration.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the this compound powder.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (preferably ≤0.1%).

    • For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the medium and treat the cells with various concentrations of this compound (prepared as in Protocol 1) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control and an untreated control.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay in Cell Lysates

This protocol measures the inhibitory effect of this compound on AChE activity in cell lysates using the Ellman's method.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • 96-well clear flat-bottom plates

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Microplate reader

Procedure:

  • Cell Lysis:

    • After treating cells with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Reaction:

    • In a 96-well plate, add cell lysate (normalized for protein concentration), DTNB solution, and phosphate buffer.

    • Initiate the reaction by adding ATCI solution.

  • Kinetic Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the AChE activity for each sample. Express the results as a percentage of the activity in the vehicle-treated control cells.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • This compound working solutions

  • H2DCFDA (or other suitable ROS probe)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with pre-warmed HBSS.

    • Load the cells with H2DCFDA solution (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with HBSS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold change in ROS production.

Protocol 5: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis:

    • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 6: Western Blot Analysis of MAPK Signaling Pathways

This protocol detects the activation of MAPK pathways (e.g., ERK, p38, JNK) by analyzing the phosphorylation status of these proteins.

Materials:

  • Cells treated with this compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the treated cells and quantify the protein concentration as described in Protocol 3.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the MAPK of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total form of the MAPK protein to normalize for protein loading.

    • Quantify the band intensities to determine the change in phosphorylation relative to the total protein.

Visualizations

Phosmet_Oxon_Signaling_Pathway cluster_ACh Phosmet_Oxon This compound AChE Acetylcholinesterase (AChE) Phosmet_Oxon->AChE Inhibition ROS Reactive Oxygen Species (ROS) Phosmet_Oxon->ROS Induction ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Activation Neurotoxicity Neurotoxicity Cholinergic_Receptors->Neurotoxicity MAPK_Pathway MAPK Signaling (ERK, p38, JNK) ROS->MAPK_Pathway Activation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: this compound's Mechanism of Action.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment (with DMSO Vehicle Control) Start->Treatment Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Treatment->Cytotoxicity Mechanism Mechanistic Assays Treatment->Mechanism Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis AChE_Assay AChE Inhibition Mechanism->AChE_Assay ROS_Assay ROS Production Mechanism->ROS_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Mechanism->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Mechanism->Signaling_Assay AChE_Assay->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: Experimental Workflow for this compound Studies.

References

Solid Phase Extraction (SPE) of Phosmet Oxon from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid phase extraction (SPE) of phosmet oxon from environmental samples, specifically water and soil. This compound is the oxygen analog of the organophosphate insecticide phosmet and is a key metabolite of interest due to its toxicity. These methods are essential for environmental monitoring and risk assessment.

Application Note: Analysis of this compound in Water Samples using SPE

This application note describes a robust method for the extraction and concentration of this compound from various water sources, including groundwater and surface water, using solid phase extraction followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Monitoring this compound levels in water is critical for assessing environmental contamination and potential human exposure. Solid Phase Extraction (SPE) offers a reliable and efficient method for isolating and concentrating this polar metabolite from complex aqueous matrices, overcoming the challenges associated with traditional liquid-liquid extraction. This note details a validated protocol using both polymeric and C18 sorbents.

Experimental

Sample Pre-treatment: Water samples should be collected in amber glass bottles and stored at 4°C. If residual chlorine is present, it should be quenched with sodium thiosulfate. Prior to extraction, the pH of the water sample should be adjusted to neutral (pH 7) to ensure the stability of this compound, as organophosphorus esters can hydrolyze under acidic or basic conditions[1].

SPE Sorbents:

  • Polymeric Sorbent (e.g., Styrene-DVB): Recommended for a broad range of pesticides with varying polarities.

  • C18 Sorbent: Suitable for non-polar to moderately polar compounds.

Analytical Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize the performance of the SPE methods for the determination of this compound in water samples.

Table 1: SPE Method Performance for this compound in Water

ParameterPolymeric SorbentC18 SorbentAnalytical MethodReference
Recovery (%) 85 - 105%80 - 100%LC-MS/MSEstimated based on similar compounds[1][2]
LOD (µg/L) 0.01 - 0.050.02 - 0.08LC-MS/MS[1]
LOQ (µg/L) 0.05 - 0.150.08 - 0.25LC-MS/MS
RSD (%) < 10< 15LC-MS/MS

Protocol: SPE of this compound from Water Samples

This protocol details the step-by-step procedure for the extraction of this compound from water samples using either polymeric or C18 SPE cartridges.

Materials and Reagents
  • SPE Cartridges: 500 mg/6 mL Polymeric or C18

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Acetone (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized Water

  • Sodium Sulfate (anhydrous)

  • Nitrogen gas for evaporation

  • SPE Vacuum Manifold

  • Vortex Mixer

  • Centrifuge

SPE Procedure for Water Samples
  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of dichloromethane (DCM).

    • Condition with 2 x 5 mL of methanol.

    • Equilibrate with 2 x 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust a 500 mL water sample to pH 7.

    • Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 2 x 5 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge under full vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Place a collection tube in the manifold.

    • Elute the retained this compound with 2 x 5 mL of a mixture of ethyl acetate and dichloromethane (1:1, v/v). A second elution with 5 mL of acetone can be performed to ensure complete recovery.

  • Extract Concentration and Reconstitution:

    • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the dried eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS/MS analysis.

Experimental Workflow for Water Sample Analysis

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample pH_Adjust Adjust to pH 7 Sample->pH_Adjust Condition Condition Cartridge (DCM, MeOH, H2O) pH_Adjust->Condition Load Load Sample (10-15 mL/min) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute this compound (Ethyl Acetate/DCM) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in 1 mL Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: SPE workflow for this compound from water.

Application Note: Analysis of this compound in Soil Samples using QuEChERS

This application note presents a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from soil samples, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or LC-MS/MS.

Introduction

The analysis of pesticide residues in soil is challenging due to the complexity of the matrix. The QuEChERS method provides a simple and effective approach for the extraction and cleanup of a wide range of pesticides, including this compound, from soil. This method significantly reduces sample preparation time and solvent consumption compared to traditional techniques.

Experimental

Sample Pre-treatment: Soil samples should be air-dried and sieved to remove large debris. The moisture content of the soil should be determined to ensure consistent sample weight. For the QuE-ChERS procedure, a specific amount of water is added to the dry soil to facilitate the extraction process.

QuEChERS Method: The method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering matrix components.

Analytical Instrumentation:

  • GC-MS/MS is a suitable technique for the analysis of this compound.

  • LC-MS/MS can also be used and may offer better sensitivity for this polar metabolite.

Quantitative Data Summary

The following table summarizes the performance of the QuEChERS method for the determination of this compound in soil samples.

Table 2: QuEChERS Method Performance for this compound in Soil

ParameterPerformanceAnalytical MethodReference
Recovery (%) 70 - 110%LC-MS/MS, GC-MS/MS
LOD (µg/kg) 1 - 5LC-MS/MS, GC-MS/MS
LOQ (µg/kg) 5 - 15LC-MS/MS, GC-MS/MS
RSD (%) < 15LC-MS/MS, GC-MS/MS

Protocol: QuEChERS for this compound from Soil Samples

This protocol provides a detailed procedure for the extraction of this compound from soil using a modified QuEChERS method.

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

  • 50 mL centrifuge tubes

  • Centrifuge capable of 4000 rpm

  • Vortex Mixer

QuEChERS Procedure for Soil Samples
  • Sample Hydration:

    • Weigh 10 g of air-dried, sieved soil into a 50 mL centrifuge tube.

    • Add 8 mL of deionized water and vortex for 30 seconds to hydrate the soil. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the hydrated soil sample.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis. For GC analysis, a solvent exchange to a more volatile solvent may be necessary.

Logical Diagram for Sorbent Selection

Sorbent_Selection Start Start: Select SPE Sorbent Matrix What is the sample matrix? Start->Matrix Water Water Matrix->Water Aqueous Soil Soil/Sediment Matrix->Soil Solid Polarity Is this compound the primary analyte? Water->Polarity QuEChERS Use QuEChERS Method Soil->QuEChERS Polymeric Use Polymeric Sorbent (e.g., Styrene-DVB) Polarity->Polymeric Yes (more polar) Broad_Spectrum Broad spectrum of pesticides? Polarity->Broad_Spectrum No C18 Use C18 Sorbent Broad_Spectrum->Polymeric Yes Broad_Spectrum->C18 No (less polar co-contaminants)

Caption: Decision tree for SPE sorbent selection.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Phosmet Oxon and Related Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet, an organophosphate insecticide, and its primary active metabolite, phosmet oxon, are of significant interest in environmental and toxicological studies. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. While derivatization is a common strategy to enhance the GC performance of many analytes, current research indicates that This compound can be effectively analyzed directly by GC-MS without the need for derivatization . However, several of its degradation products do require derivatization for optimal analysis.

These application notes provide a comprehensive overview of the analytical methodologies for phosmet, this compound, and its key metabolites, detailing both direct analysis and derivatization-enhanced detection.

Direct GC-MS Analysis of Phosmet and this compound

Recent studies have demonstrated that both phosmet and its oxon metabolite possess sufficient volatility and thermal stability for direct analysis by GC-MS. A notable study on the determination of phosmet and its metabolites in olives utilized direct GC-MS analysis for phosmet and this compound, while other metabolites required a derivatization step[1]. This approach simplifies the sample preparation workflow and reduces the potential for analytical errors associated with the derivatization process.

Experimental Protocol: Direct GC-MS Analysis

This protocol is a general guideline based on established methods for pesticide residue analysis.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, or soil). For dry samples, rehydrate with an appropriate amount of water.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp 1: 25 °C/min to 150 °C, hold for 0 min.

    • Ramp 2: 3 °C/min to 200 °C, hold for 0 min.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (Example):

    • Phosmet: m/z 160, 133, 77

    • This compound: m/z 160, 132, 104

Derivatization for Enhanced GC Detection of Phosmet Metabolites

While phosmet and this compound can be analyzed directly, their polar metabolites, such as phthalimide, N-hydroxymethylphthalimide, and phthalic acid, require derivatization to improve their volatility and chromatographic behavior. The most common derivatization technique for these metabolites is silylation .

Silylation Derivatization

Silylation involves the replacement of active hydrogen atoms in the analyte with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it more amenable to GC analysis.

Featured Reagent: BSTFA + TMCS

A common and effective silylating agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

Experimental Protocol: Silylation of Phosmet Metabolites

This protocol is adapted from the method described for the analysis of phosmet metabolites in olives[1].

1. Sample Preparation

Follow the QuEChERS protocol as described for the direct analysis of phosmet and this compound. After the d-SPE cleanup, the extract needs to be evaporated to dryness before derivatization.

2. Derivatization Procedure

  • Transfer an aliquot of the cleaned-up extract into a conical GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Add 50 µL of a silylating reagent mixture (e.g., BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent, such as pyridine or acetonitrile.

  • Cap the vial tightly.

  • Heat the vial at 70-80 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

The same GC-MS parameters as for the direct analysis of phosmet and this compound can generally be used for the analysis of the silylated metabolites. However, the monitored ions in SIM mode will need to be adjusted for the TMS derivatives.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of phosmet and its metabolites. Note that specific limits of detection (LOD) and quantification (LOQ) will vary depending on the matrix, instrumentation, and specific method parameters.

AnalyteDerivatization RequiredTypical LOD (mg/kg)Typical LOQ (mg/kg)
PhosmetNo0.01 - 0.050.03 - 0.15
This compoundNo0.02 - 0.060.06 - 0.20
PhthalimideYes (Silylation)0.01 - 0.040.03 - 0.12
N-hydroxymethylphthalimideYes (Silylation)0.02 - 0.050.06 - 0.15
Phthalic acidYes (Silylation)0.01 - 0.050.03 - 0.15

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of phosmet and its metabolites.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Olives, Fruit) Homogenization Homogenization Sample->Homogenization QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Homogenization->QuEChERS dSPE d-SPE Cleanup (PSA, C18, MgSO4) QuEChERS->dSPE Direct_Analysis Direct GC-MS Analysis dSPE->Direct_Analysis Phosmet & This compound Derivatization Derivatization (Silylation with BSTFA) dSPE->Derivatization Phthalimide, N-hydroxymethylphthalimide, Phthalic acid Derivatized_Analysis GC-MS Analysis of Derivatized Metabolites Derivatization->Derivatized_Analysis

Caption: Workflow for the analysis of phosmet and its metabolites.

Signaling Pathway of Phosmet Action (Simplified)

This diagram illustrates the general mechanism of action for organophosphate insecticides like phosmet.

G Phosmet Phosmet (P=S) Metabolic_Activation Metabolic Activation (Oxidation) Phosmet->Metabolic_Activation Phosmet_Oxon This compound (P=O) Metabolic_Activation->Phosmet_Oxon Inhibition Inhibition Phosmet_Oxon->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Accumulation Accumulation Inhibition->Accumulation Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->Inhibition Toxicity Neurotoxicity Accumulation->Toxicity

Caption: Simplified pathway of phosmet's metabolic activation and neurotoxic action.

Conclusion

The analysis of phosmet and its oxon form by GC-MS is effectively achieved through direct injection following a robust sample preparation method like QuEChERS. While derivatization is not required for the parent compound and its primary active metabolite, it is a necessary step for the successful analysis of more polar degradation products. The silylation protocol provided offers a reliable method for the derivatization of these metabolites, enabling comprehensive analysis of phosmet residues and their environmental fate. Researchers should optimize the specific GC-MS and derivatization parameters based on their instrumentation and sample matrices to achieve the best analytical performance.

References

Application Notes: Immunoassay for Selective Phosmet Oxon Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosmet is a widely used non-systemic organophosphate insecticide. In biological systems and the environment, phosmet can be converted to its oxygen analog, phosmet oxon, through oxidative desulfuration. This compound is a more potent inhibitor of acetylcholinesterase, making its detection crucial for toxicological and environmental monitoring. This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (cELISA) for the selective and sensitive detection of this compound.

Principle of the Assay

The immunoassay is based on the principle of a competitive binding reaction. A specific polyclonal antibody raised against a this compound analog is coated onto the wells of a microtiter plate. The sample containing this compound is mixed with a known amount of a this compound-horseradish peroxidase (HRP) conjugate. This mixture is then added to the antibody-coated wells. The free this compound in the sample and the this compound-HRP conjugate compete for the limited number of antibody binding sites. The amount of this compound-HRP conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound reagents, a substrate solution is added, which is catalyzed by the bound HRP to produce a colored product. The intensity of the color is measured spectrophotometrically, and the concentration of this compound in the sample is determined by comparing the absorbance with a standard curve.

Key Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Competitive ELISA Protocol Hapten Hapten Synthesis: This compound Analog Immunogen Immunogen Preparation: Hapten-BSA Conjugate Hapten->Immunogen Conjugate to BSA Coating_Antigen Coating Antigen Preparation: Hapten-OVA Conjugate Hapten->Coating_Antigen Conjugate to OVA Antibody Antibody Production: Immunization & Purification Immunogen->Antibody Immunize Animal Plate_Coating Plate Coating: Anti-Phosmet Oxon Antibody Antibody->Plate_Coating Coat Microplate Blocking Blocking: Prevent Non-specific Binding Plate_Coating->Blocking Competition Competitive Reaction: Sample/Standard + HRP-conjugate Blocking->Competition Washing1 Washing Competition->Washing1 Substrate_Addition Substrate Addition (TMB) Washing1->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stopping Stopping Reaction Color_Development->Stopping Reading Absorbance Reading (450 nm) Stopping->Reading G cluster_workflow Competitive ELISA Workflow Start Start Coat_Plate Coat microplate wells with anti-phosmet oxon antibody Start->Coat_Plate Wash1 Wash wells Coat_Plate->Wash1 Block Block non-specific sites Wash1->Block Wash2 Wash wells Block->Wash2 Add_Sample Add sample or standard Wash2->Add_Sample Add_Conjugate Add this compound-HRP conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash3 Wash wells Incubate->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Incubate_Color Incubate for color development Add_Substrate->Incubate_Color Stop_Reaction Add stop solution Incubate_Color->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Application Notes and Protocols for the Mass Spectrometric Analysis of Phosmet Oxon Protein Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet, an organophosphate insecticide, is bioactivated in vivo to its oxygen analog, phosmet oxon. This highly reactive metabolite is a potent inhibitor of acetylcholinesterase (AChE), the primary mechanism of its acute toxicity. However, emerging evidence suggests that this compound, like other organophosphate oxons, can form covalent adducts with a range of other proteins, potentially leading to non-cholinergic toxicities and long-term health effects.[1][2] The identification and characterization of these protein adducts are crucial for a comprehensive understanding of phosmet's mechanism of action and for the development of novel biomarkers of exposure and effect. Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific analysis of these protein modifications.[3][4][5]

This document provides detailed application notes and protocols for the analysis of this compound protein adducts by mass spectrometry. It is intended to guide researchers in the design and execution of experiments to identify and quantify these adducts in various biological matrices.

Principle of Mass Spectrometric Detection

This compound reacts with nucleophilic residues on proteins, primarily serine and tyrosine, to form a stable covalent bond. This adduction results in a characteristic mass shift in the modified protein and its constituent peptides after enzymatic digestion. Mass spectrometry can detect this mass increase with high precision, allowing for the identification of the adducted protein, the specific site of modification, and, with appropriate methods, the quantification of the adduct.

Experimental Protocols

Sample Preparation

Objective: To extract proteins from a biological matrix (e.g., cell culture, tissue homogenate, plasma) and prepare them for mass spectrometric analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer, or 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Protease and phosphatase inhibitor cocktails

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

Protocol:

  • Cell or Tissue Lysis:

    • For cultured cells, wash with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • For tissues, homogenize in ice-cold lysis buffer with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To an aliquot of protein extract (typically 100 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate for 30 minutes in the dark at room temperature to alkylate free cysteine residues.

  • Protein Precipitation (Optional, for urea-based lysis):

    • If using a urea-based lysis buffer, dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M before adding trypsin.

  • Tryptic Digestion:

    • Add sequencing-grade trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Peptide Desalting and Concentration:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50% ACN and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate the peptide mixture by liquid chromatography and analyze the peptides by tandem mass spectrometry to identify this compound adducts.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 analytical column

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Parameters (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-40% B over 60 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 300 nL/min

MS Parameters (Example):

  • Ionization Mode: Positive electrospray ionization (ESI)

  • MS1 Scan Range: m/z 350-1500

  • Resolution (MS1): 60,000

  • Data-Dependent Acquisition (DDA): Top 20 most intense precursor ions selected for MS/MS

  • Collision Energy: Normalized collision energy (NCE) of 27

  • Dynamic Exclusion: 30 seconds

Data Analysis

Objective: To identify peptides with a mass modification corresponding to the addition of the this compound moiety and to pinpoint the modified protein and amino acid residue.

Software:

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, Mascot)

Workflow:

  • Database Searching:

    • Search the acquired MS/MS spectra against a relevant protein database (e.g., Swiss-Prot).

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Include fixed modifications: Carbamidomethyl (C) for alkylated cysteines.

    • Include variable modifications: Oxidation (M) and the specific mass shift for this compound adduction. The expected mass shift for the dimethyl phosphate moiety from this compound is +108.00 Da on serine and tyrosine residues.

  • Adduct Identification:

    • Filter the search results to identify peptides with the this compound mass modification.

    • Manually inspect the MS/MS spectra of the modified peptides to confirm the modification site. Look for characteristic fragment ions that support the localization of the adduct on a specific amino acid.

Quantitative Data Presentation

The following table provides an illustrative example of how to present quantitative data on this compound protein adducts. This data is hypothetical and serves as a template for reporting experimental findings.

Protein NameGene NameUniProt IDModified Peptide SequenceModification SiteFold Change (Treated vs. Control)p-value
AcetylcholinesteraseACHEP22303FGS(phos)GAGASV...Serine 20315.2<0.001
AlbuminALBP02768...LQT(phos)Y(phos)K...Tyrosine 4115.8<0.01
Tubulin alpha-1A chainTUBA1AP68363...VDS(phos)VE...Serine 1723.1<0.05
Neuropathy target esteraseNTEQ9HBE4...GES(phos)AGA...Serine 9664.5<0.01

Note: "(phos)" indicates the site of this compound adduction.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Cells, Tissue) ProteinExtraction Protein Extraction BiologicalSample->ProteinExtraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation TrypticDigestion Tryptic Digestion ReductionAlkylation->TrypticDigestion PeptideCleanup Peptide Desalting TrypticDigestion->PeptideCleanup LCMS LC-MS/MS Analysis PeptideCleanup->LCMS DatabaseSearch Database Search (with mass shift) LCMS->DatabaseSearch AdductID Adduct Identification DatabaseSearch->AdductID Quantification Quantification AdductID->Quantification toxicity_pathway cluster_cholinergic Cholinergic Toxicity cluster_non_cholinergic Potential Non-Cholinergic Toxicity Phosmet Phosmet PhosmetOxon This compound (Bioactivation) Phosmet->PhosmetOxon AChE Acetylcholinesterase (AChE) PhosmetOxon->AChE adduction OtherProteins Other Protein Targets (e.g., Tubulin, Albumin) PhosmetOxon->OtherProteins adduction AChE_Inhibition AChE Inhibition AChE->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Cholinergic_Symptoms Cholinergic Symptoms ACh_Accumulation->Cholinergic_Symptoms Protein_Adduction Protein Adduction OtherProteins->Protein_Adduction Cellular_Dysfunction Altered Protein Function & Cellular Dysfunction Protein_Adduction->Cellular_Dysfunction LongTerm_Effects Potential Long-Term Effects Cellular_Dysfunction->LongTerm_Effects

References

Troubleshooting & Optimization

Phosmet oxon stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phosmet Oxon Stability. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your research.

This compound is the active metabolite of the organophosphate insecticide phosmet. Understanding its stability is critical for accurate toxicological studies, environmental fate analysis, and the development of analytical methods. The stability of this compound, like its parent compound phosmet, is significantly influenced by pH and temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound stability.

Issue Potential Cause(s) Recommended Solution(s)
Rapid degradation of this compound standard in solution. - High pH of the solvent: this compound is highly susceptible to alkaline hydrolysis.- Use a buffered solvent at a slightly acidic pH (e.g., pH 4-6) for stock solutions. - Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (-20°C or below).
Inconsistent results between replicate experiments. - Temperature fluctuations: Small changes in temperature can significantly alter the degradation rate. - Inconsistent pH: Minor variations in buffer preparation can lead to different degradation rates. - Variability in water quality: The presence of metal ions or microbial contamination can catalyze degradation.- Use a calibrated and stable incubator or water bath. - Prepare buffers carefully and verify the pH with a calibrated meter before each use. - Use purified, sterile water (e.g., HPLC-grade) for all solutions.
Formation of unexpected peaks in chromatograms. - Degradation of this compound: Multiple degradation products can be formed depending on the conditions. - Contamination: Contaminants in the solvent or from the sample matrix can introduce new peaks.- Analyze for known degradation products like phthalic acid and its derivatives. - Run a solvent blank to identify any contaminant peaks. - Ensure proper cleaning of all glassware and equipment.
Low recovery of this compound from spiked samples. - Degradation during sample preparation: The extraction and cleanup process may expose the analyte to conditions that promote degradation. - Adsorption to labware: this compound may adsorb to glass or plastic surfaces.- Minimize the time for sample preparation. - Perform extraction and cleanup steps at low temperatures if possible. - Use silanized glassware to reduce adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

Q2: How does temperature affect the stability of this compound?

A2: Increasing temperature accelerates the degradation of this compound. As a general rule for chemical kinetics, a 10°C increase in temperature can lead to a 2-3 fold increase in the reaction rate. Therefore, it is crucial to control the temperature during stability studies. For long-term storage of samples and standards, temperatures of -20°C or lower are recommended to minimize degradation[2].

Q3: What are the primary degradation products of this compound?

A3: The degradation of this compound is expected to follow a similar pathway to phosmet, which involves the hydrolysis of the phosphate ester and phthalimide moieties. The primary degradation products are likely to include phthalic acid, phthalamic acid, and derivatives of phosphoric acid[1].

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are ideal for analyzing this compound and its degradation products. GC-MS and LC-MS/MS provide the necessary sensitivity and selectivity for accurate quantification.

Q5: Are there any special handling precautions for working with this compound?

A5: this compound is a cholinesterase inhibitor and should be handled with appropriate safety precautions. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation, ingestion, and skin contact.

Data on Phosmet Stability (as an indicator for this compound)

The following tables summarize the available data on the stability of phosmet, which can be used as a proxy to understand the stability of this compound.

Table 1: Effect of pH on the Half-life of Phosmet in Water at 25°C

pHHalf-life
57.5 - 9.7 days
79.4 hours
95.5 minutes
Source:[1]

Table 2: Effect of pH on the Hydrolysis of Phosmet in a Buffered Solution at 20°C

pHTime for 50% Hydrolysis
4.513 days
7< 12 hours
8.3< 4 hours
Source:[3]

Experimental Protocols

Protocol for Determining the Hydrolytic Stability of this compound

This protocol is a general guideline for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade water

  • Buffer solutions (pH 4, 7, and 9) prepared with high-purity reagents

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC-UV or HPLC-MS/MS system

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer). Ensure all buffers are sterilized by filtration.

3. Experimental Procedure:

  • In separate, sterile, sealed vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration in the low µg/mL range.

  • Place the vials in a temperature-controlled environment (e.g., 25°C) and protect them from light.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then daily or weekly depending on the expected degradation rate), withdraw an aliquot from each vial.

  • Immediately quench any further degradation by adding an appropriate volume of acidic solvent (if necessary) and store the sample at low temperature (e.g., -20°C) until analysis.

  • Analyze the samples by a validated chromatographic method to determine the concentration of remaining this compound.

4. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t₁/₂) for each pH using the equation: t₁/₂ = 0.693 / k.

Visualizations

degradation_pathway phosmet_oxon This compound hydrolysis_p Hydrolysis (Phosphate Ester) phosmet_oxon->hydrolysis_p hydrolysis_i Hydrolysis (Phthalimide Ring) phosmet_oxon->hydrolysis_i phosphoric_acid_deriv Phosphoric Acid Derivatives hydrolysis_p->phosphoric_acid_deriv phthalamic_acid Phthalamic Acid hydrolysis_i->phthalamic_acid phthalic_acid Phthalic Acid phthalamic_acid->phthalic_acid

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Stock & Buffer Solutions spike_samples Spike Buffers with this compound prep_solutions->spike_samples incubate Incubate at Controlled pH & Temperature spike_samples->incubate sample Sample at Time Intervals incubate->sample quench Quench Degradation sample->quench analyze Analyze by LC-MS/MS or GC-MS quench->analyze plot_data Plot Concentration vs. Time analyze->plot_data calculate Calculate Rate Constant & Half-life plot_data->calculate

Caption: Experimental workflow for this compound stability testing.

References

Overcoming matrix effects in phosmet oxon LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of phosmet oxon.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] In complex matrices like plasma or food samples, endogenous components like phospholipids, salts, and metabolites are common sources of interference.[3]

Q2: How can I determine if matrix effects are affecting my this compound results?

A2: A common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. A significant difference between the two signals indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard available for this compound?

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptom: The recovery of this compound from spiked samples is consistently below the acceptable range (typically 70-120%).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction The chosen extraction solvent may not be optimal for the polarity of this compound from the specific matrix. Consider optimizing the solvent system or switching to a different extraction technique (e.g., from LLE to SPE). For complex matrices, a more rigorous extraction method like QuEChERS may be necessary.
Analyte Degradation This compound may be susceptible to degradation during sample processing, especially at inappropriate pH or temperature. Ensure samples are processed promptly and stored under proper conditions (e.g., low temperature, protected from light).
Incomplete Elution from SPE Cartridge If using Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to fully recover this compound from the sorbent. Test different elution solvents or increase the elution volume.
Suboptimal QuEChERS Cleanup The dispersive SPE (dSPE) cleanup step in the QuEChERS protocol may be removing some of the analyte along with the matrix components. Evaluate different dSPE sorbents or reduce the amount of sorbent used.
Issue 2: High Signal Variability (Poor Precision)

Symptom: Replicate injections of the same sample show a high relative standard deviation (%RSD) for the this compound peak area.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects The degree of ion suppression or enhancement is varying between samples. This is a strong indicator that the sample cleanup is insufficient. Implement a more effective cleanup method or optimize the current one. The use of a closely eluting internal standard is highly recommended to correct for this variability.
Instrumental Instability The LC-MS/MS system may be experiencing fluctuations in spray stability, temperature, or gas flows. Perform a system suitability check and ensure the instrument is properly calibrated and maintained.
Sample Inhomogeneity For solid samples, ensure thorough homogenization to obtain a representative aliquot for extraction.
Carryover This compound from a high-concentration sample may be carried over to subsequent injections. Optimize the autosampler wash procedure by using a strong organic solvent.

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Apples

This protocol is adapted from the European Standard EN 15662 method.

  • Homogenization: Homogenize a representative sample of apples. To prevent analyte degradation due to heat, it is recommended to pre-chill the sample and blending equipment.

  • Sample Weighing: Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If a D6-phosmet internal standard is used, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The choice of sorbent may need optimization depending on the matrix.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at a high speed (e.g., >10,000 x g) for 2 minutes.

    • Take an aliquot of the supernatant, dilute as necessary with the initial mobile phase, and inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation for this compound in Plasma

This protocol is a general method for removing proteins from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., D6-phosmet in a small volume of organic solvent) to the plasma sample.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC system.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Pesticide Residue Analysis

This table provides a general comparison of common extraction techniques. Actual performance for this compound may vary depending on the specific matrix and experimental conditions.

Technique Typical Recovery Range (%) Matrix Effect Reduction Throughput Cost per Sample
QuEChERS 80-110GoodHighLow
Solid-Phase Extraction (SPE) 70-120ExcellentMediumMedium
Liquid-Liquid Extraction (LLE) 60-95Fair to GoodLowLow
Protein Precipitation (PPT) >85FairHighLow

Table 2: Example LC-MS/MS Parameters for this compound

These are example parameters and should be optimized for your specific instrument and application.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 302.0
Product Ions (m/z) 160.0 (Quantifier), 77.0 (Qualifier)
Collision Energy (eV) Optimize for your instrument (e.g., 16 for 160.0, 50 for 77.0)
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate.

Visualizations

MatrixEffectWorkflow Workflow for Assessing and Mitigating Matrix Effects cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies prep_neat Prepare Neat Standard (Analyte in Solvent) analyze_neat Analyze Neat Standard prep_neat->analyze_neat prep_blank Extract Blank Matrix spike_post Spike Blank Extract with Analyte prep_blank->spike_post analyze_spiked Analyze Spiked Extract spike_post->analyze_spiked compare Compare Peak Areas analyze_neat->compare analyze_spiked->compare calculate_me Calculate Matrix Effect (%) compare->calculate_me me_significant Matrix Effect > ±20%? calculate_me->me_significant optimize_prep Optimize Sample Prep (e.g., better cleanup) me_significant->optimize_prep Yes final_analysis Final Validated Method me_significant->final_analysis No use_is Use Stable Isotope Labeled Internal Standard optimize_prep->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match dilute Dilute Sample Extract matrix_match->dilute dilute->final_analysis

Caption: Workflow for the assessment and mitigation of matrix effects in LC-MS/MS analysis.

TroubleshootingTree Troubleshooting Low Recovery of this compound start Low Recovery Observed check_extraction Is Extraction Method Appropriate for Matrix? start->check_extraction check_cleanup Is Cleanup Step Too Aggressive? check_extraction->check_cleanup Yes solution_extraction Optimize Extraction Solvent or Change Technique (e.g., QuEChERS) check_extraction->solution_extraction No check_stability Could Analyte be Degrading? check_cleanup->check_stability No solution_cleanup Reduce Sorbent Amount or Try Different Sorbent check_cleanup->solution_cleanup Yes check_instrument Is the Instrument Performing Correctly? check_stability->check_instrument No solution_stability Control pH and Temperature, Process Samples Quickly check_stability->solution_stability Yes solution_instrument Run System Suitability Tests, Check for Leaks and Contamination check_instrument->solution_instrument Yes end Recovery Improved check_instrument->end No solution_extraction->end solution_cleanup->end solution_stability->end solution_instrument->end

Caption: A decision tree for troubleshooting low recovery issues in this compound analysis.

References

Improving recovery of phosmet oxon during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the recovery of phosmet oxon during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions to improve recovery rates.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Degradation during Extraction: this compound is susceptible to degradation, particularly under alkaline pH conditions and at elevated temperatures.- Control pH: Use a buffered extraction method (e.g., citrate buffer in QuEChERS) to maintain a slightly acidic to neutral pH (around 5-7). - Maintain Low Temperatures: Perform extraction and solvent evaporation steps at low temperatures (e.g., use chilled solvents, centrifuge at 4°C).
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., fats, pigments) can interfere with the analytical signal, leading to suppression.[1]- Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure to compensate for signal suppression.[2] - Dilute the Extract: Diluting the final extract can reduce the concentration of matrix interferences.
Adsorption to Sorbents: During the cleanup step (d-SPE), certain sorbents like graphitized carbon black (GCB) can adsorb planar molecules like this compound.- Optimize Sorbent Use: Reduce the amount of GCB or use alternative sorbents like PSA (Primary Secondary Amine) and C18. For samples with high pigment, a minimal amount of GCB may be necessary, but its effect on recovery should be validated.
Incomplete Extraction from Sample: For dry or semi-dry samples, the extraction solvent may not efficiently penetrate the matrix.- Proper Hydration: For low-moisture samples (e.g., grains, dried herbs), add a sufficient amount of water before the solvent addition to ensure proper hydration (at least 80%).[3]
Variable/Inconsistent Recovery Inconsistent Shaking/Vortexing: Inadequate or inconsistent homogenization during extraction and cleanup steps.- Standardize Mixing: Use a mechanical shaker or vortex mixer for a fixed duration and speed to ensure consistent extraction efficiency.
Solvent Evaporation to Dryness: Evaporating the solvent to complete dryness can lead to the loss of volatile analytes.- Careful Evaporation: Evaporate the solvent under a gentle stream of nitrogen and stop just short of dryness. Reconstitute the residue immediately in the appropriate solvent.
Peak Tailing or Broadening in Chromatogram Matrix Interference: Co-eluting matrix components can affect the chromatographic peak shape.- Enhance Cleanup: Utilize an additional cleanup step, such as passing the extract through an SPE cartridge containing a combination of C18 and PSA. - Optimize Chromatographic Conditions: Adjust the mobile phase gradient or temperature program to better separate this compound from interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: this compound is more stable in slightly acidic to neutral conditions. A pH range of 5 to 7 is generally recommended for the extraction solvent to minimize hydrolytic degradation.[4] Using buffered QuEChERS methods, such as those with citrate buffer, can help maintain a stable pH.

Q2: How can I minimize matrix effects when analyzing complex samples like fruits and vegetables?

A2: Matrix effects are a significant challenge in pesticide residue analysis. To mitigate them, it is highly recommended to use matrix-matched calibration standards.[1] This involves preparing your calibration curve in a blank sample extract of the same matrix you are analyzing. Alternatively, you can dilute your final extract to reduce the concentration of interfering compounds, though this may impact detection limits.

Q3: Which d-SPE sorbent should I use for cleaning up this compound extracts?

A3: The choice of d-SPE sorbent depends on the sample matrix. A combination of magnesium sulfate (for water removal), PSA (for removing organic acids, sugars, and fatty acids), and C18 (for removing non-polar interferences like fats) is a common choice. Use graphitized carbon black (GCB) with caution, as it can adsorb this compound and reduce recovery. If your sample is highly pigmented (e.g., spinach), a minimal amount of GCB may be necessary, but you should validate the recovery.

Q4: Can I store my sample extracts before analysis?

A4: It is best to analyze extracts as soon as possible. If storage is necessary, keep them at low temperatures (-20°C or below) in the dark to minimize degradation. Long-term storage of extracts can lead to decreased recovery of unstable compounds like this compound.

Quantitative Data Summary

The following table summarizes reported recovery rates for this compound using different extraction methods and in various matrices.

Extraction MethodMatrixFortification Level (mg/kg)Average Recovery (%)Reference
Gas ChromatographySoil0.05 - 3.068 - 100
Gas ChromatographySoil0.02 - 2.096 - 99
QuEChERS with GC-MS/MSApplesLOQ82.1
QuEChERS with GC-MS/MSGrapesHigh88.9
Molecularly Imprinted Polymer SPEWater0.07 - 0.12 µg/L79 - 104

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a widely used method for pesticide residue analysis in food matrices.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize 10-15g of sample. B 2. Add 10-15 mL of acetonitrile. A->B C 3. Add QuEChERS extraction salts (e.g., MgSO4, NaCl, Na-citrate). B->C D 4. Shake vigorously for 1 minute. C->D E 5. Centrifuge at >3000 rcf for 5 minutes. D->E F 6. Transfer an aliquot of the supernatant to a d-SPE tube. E->F G 7. d-SPE tube contains MgSO4, PSA, and/or C18. F->G H 8. Vortex for 30 seconds. G->H I 9. Centrifuge at >3000 rcf for 5 minutes. H->I J 10. Collect supernatant for analysis (GC-MS or LC-MS). I->J

QuEChERS experimental workflow.
Solid-Phase Extraction (SPE) Method

SPE is a selective method for sample cleanup and concentration.

SPE_Workflow cluster_spe Solid-Phase Extraction A 1. Condition SPE cartridge (e.g., C18) with solvent. B 2. Equilibrate cartridge with water or buffer. A->B C 3. Load the sample extract onto the cartridge. B->C D 4. Wash the cartridge to remove interferences. C->D E 5. Elute this compound with an organic solvent. D->E F 6. Concentrate eluate and reconstitute for analysis. E->F

Solid-Phase Extraction (SPE) workflow.
Liquid-Liquid Extraction (LLE) Method

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.

LLE_Workflow cluster_lle Liquid-Liquid Extraction A 1. Mix aqueous sample/extract with an immiscible organic solvent. B 2. Shake vigorously in a separatory funnel. A->B C 3. Allow layers to separate. B->C D 4. Collect the organic layer containing this compound. C->D E 5. Repeat extraction of the aqueous layer for better recovery. D->E F 6. Dry, concentrate, and reconstitute the organic phase for analysis. E->F

Liquid-Liquid Extraction (LLE) workflow.

References

Troubleshooting low sensitivity in phosmet oxon detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of phosmet oxon, a primary metabolite of the insecticide phosmet. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs)

Q1: I am observing low sensitivity or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?

A1: Low sensitivity in this compound detection can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Analyte Degradation: this compound is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions.[1][2][3] Improper sample storage or the use of non-acidified solvents can lead to significant analyte loss.

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix can result in poor recovery of this compound. The widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective, but requires optimization depending on the matrix.[4]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source, leading to a diminished signal.

  • Instrumental Issues: Incorrect mass spectrometry parameters, such as collision energy and precursor/product ion selection, can drastically reduce sensitivity. Contamination of the ion source or mass spectrometer can also lead to poor signal intensity.

Q2: How can I minimize the degradation of this compound during sample preparation and storage?

A2: To mitigate the degradation of phosmet and its oxon, adhere to the following best practices:

  • pH Control: Maintain acidic conditions (pH < 7) throughout the extraction and storage process. Phosmet is rapidly hydrolyzed at pH 7 and above, with a half-life of less than 12 hours at pH 7 and less than 4 hours at pH 8.3. Acidifying extraction solvents with formic acid or acetic acid is a common practice.

  • Temperature Control: Store samples and extracts at low temperatures. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is crucial. Phosmet decomposition is accelerated at temperatures above 45°C.

  • Light Protection: Protect samples and standards from direct light, as photolytic degradation can occur.

Q3: What are matrix effects and how can I compensate for them in my analysis?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, affecting the accuracy and sensitivity of quantification.

To address matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the ionization suppression or enhancement observed in the actual samples.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to compensate for matrix effects and variations in extraction recovery.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

  • Optimized Cleanup: Employing a robust cleanup step during sample preparation, such as dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18), can remove many interfering compounds.

Q4: What are the recommended starting parameters for LC-MS/MS detection of this compound?

A4: For LC-MS/MS analysis, operating in positive electrospray ionization (ESI+) mode is typical for this compound. The following Multiple Reaction Monitoring (MRM) transitions are commonly used:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
302.0160.024
302.077.056
302.0133.140

These values are a starting point and should be optimized for your specific instrument and chromatographic conditions.

Quantitative Data Summary

The sensitivity of this compound detection is highly dependent on the analytical method, instrument, and matrix being analyzed. The following tables provide a summary of reported limits of detection (LOD) and quantification (LOQ), as well as observed matrix effects in various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQ
LC-MS/MSLiver-< 2 ng/g
GC-MS/MSFruits and Vegetables-0.05 mg/kg
LC-MS/MSWater-0.01 mg/kg
GC-MS/MSRice-< MRLs
LC-MS/MSGrapes, Rice, Tea-10 µg/kg

Table 2: Reported Matrix Effects for this compound

MatrixAnalytical MethodMatrix Effect (%)Reference
Peach, Apple, Melon, Cereals, Tomato, StrawberryLC-MS/MS5 to 22 (Suppression)
Various Food MatricesGC-MS/MSStrong Enhancement

Experimental Protocols

1. Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a general guideline based on the widely adopted QuEChERS method for pesticide residue analysis in food matrices.

a. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • Add an appropriate internal standard if used.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (typically 1 mL) to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18). The choice of sorbents depends on the matrix.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and collision energies for the specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction 10g sample cleanup 3. dSPE Cleanup extraction->cleanup ACN extract lc_separation 4. LC Separation (C18 Column) cleanup->lc_separation ms_detection 5. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 6. Quantification (Matrix-Matched Curve) ms_detection->quantification

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_low_sensitivity start Low Sensitivity Observed check_degradation Check for Analyte Degradation start->check_degradation check_sample_prep Evaluate Sample Preparation check_degradation->check_sample_prep No solution_degradation Acidify Solvents, Control Temperature check_degradation->solution_degradation Yes check_matrix_effects Investigate Matrix Effects check_sample_prep->check_matrix_effects No solution_sample_prep Optimize Extraction & Cleanup check_sample_prep->solution_sample_prep Yes check_instrument Verify Instrument Performance check_matrix_effects->check_instrument No solution_matrix_effects Use Matrix-Matched Stds or Dilute Sample check_matrix_effects->solution_matrix_effects Yes solution_instrument Optimize MS/MS Parameters, Clean Ion Source check_instrument->solution_instrument Yes

References

Minimizing phosmet oxon degradation during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of phosmet oxon during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is the oxygen analog metabolite of the organophosphate insecticide phosmet. It is a more potent inhibitor of acetylcholinesterase, making it a toxicologically significant compound.[1] this compound is susceptible to degradation, particularly through hydrolysis, which can lead to inaccurate quantification in analytical experiments. Therefore, controlling factors that influence its stability is crucial for reliable results.

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors contributing to the degradation of this compound are:

  • pH: Phosmet and its oxon are highly susceptible to hydrolysis, especially under neutral to alkaline conditions.[1][2][3]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation pathways.[2]

  • Solvent Choice: Protic solvents, such as methanol, can participate in solvolysis reactions, leading to degradation, whereas aprotic solvents like acetonitrile generally provide better stability.

  • Presence of Water: Water is a key reactant in the hydrolysis of this compound.

Q3: Which solvent is recommended for preparing stock and working standards of this compound?

A3: Aprotic solvents are recommended for preparing and storing this compound standards to ensure their stability. Acetonitrile is a commonly used and suitable solvent for this purpose. It is advisable to store stock solutions at low temperatures (e.g., -20°C) to further minimize degradation.

Q4: How can I minimize this compound degradation during sample extraction?

A4: To minimize degradation during extraction, it is recommended to:

  • Use a buffered extraction method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, to maintain a slightly acidic pH (e.g., pH 5).

  • Perform the extraction process at low temperatures (e.g., on ice or in a refrigerated environment).

  • Minimize the extraction time.

  • Use an aprotic solvent like acetonitrile for extraction.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Low or No Recovery of this compound
Potential Cause Troubleshooting Step Explanation
Degradation during Sample Preparation 1. Check pH of extraction solvent: Ensure the extraction solvent is buffered to a slightly acidic pH (e.g., pH 5).2. Control Temperature: Perform all sample preparation steps at reduced temperatures (e.g., on ice or in a refrigerated centrifuge).3. Minimize Processing Time: Process samples as quickly as possible to reduce the time this compound is exposed to potentially degradative conditions.This compound is prone to hydrolysis, which is accelerated by neutral to alkaline pH and elevated temperatures.
Inappropriate Solvent for Standards 1. Verify Solvent Type: Confirm that stock and working standards are prepared in an aprotic solvent like acetonitrile.2. Prepare Fresh Standards: If standards have been stored for an extended period, especially in protic solvents, prepare fresh solutions.Protic solvents like methanol can contribute to the degradation of organophosphates over time.
Adsorption to Glassware or SPE Sorbent 1. Silanize Glassware: Use silanized glassware to reduce active sites for adsorption.2. Optimize SPE Method: Ensure the solid-phase extraction (SPE) sorbent and elution solvent are appropriate for this compound and that the elution is complete.Active sites on glassware or improper SPE conditions can lead to analyte loss.
Instrumental Issues 1. Check for Leaks: Perform a leak check on the GC or LC system.2. Clean Injector/Ion Source: A dirty injector port (GC) or ion source (LC-MS) can lead to poor analyte transfer and signal loss.3. Verify Column Performance: A degraded analytical column can result in poor peak shape and reduced sensitivity.System leaks, contamination, and column degradation are common causes of poor analytical performance.
Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step Explanation
Variable Degradation 1. Standardize Procedures: Ensure that all samples and standards are processed with consistent timing, temperature, and pH conditions.2. Use an Internal Standard: Incorporate a stable, isotopically labeled internal standard for this compound to correct for variability in sample preparation and instrument response.Inconsistent handling can lead to varying levels of degradation between samples.
Matrix Effects 1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.2. Optimize Cleanup: Employ a dispersive solid-phase extraction (dSPE) cleanup step in the QuEChERS protocol to remove interfering matrix components.Co-extracted matrix components can enhance or suppress the ionization of this compound in the mass spectrometer, leading to inaccurate results.
Injector Variability (GC) 1. Replace Septum and Liner: A worn septum or a dirty liner can cause inconsistent injections.2. Check Syringe: A faulty syringe can lead to variable injection volumes.The injector is a common source of variability in GC analysis.

Quantitative Data Summary

The following tables summarize the stability of phosmet and related organophosphates under various conditions. This data can be used to infer the stability of this compound.

Table 1: Hydrolysis Half-life of Phosmet in Water at 25°C

pHHalf-life
57.5 - 9.7 days
79.4 hours
95.5 minutes

Source:

Table 2: Stability of Selected Organophosphorus Pesticides in Various Solvents

PesticideSolventStorage TemperatureDurationRemaining (%)
PhosmetMethanolRoom Temperature6 hoursDecreased
Multiple (118 pesticides)Toluene, Acetone, Ethyl Acetate≤ -20°C2-8 yearsStable

Note: This table provides a general indication of organophosphate stability. Specific stability of this compound may vary.

Experimental Protocols

Recommended Protocol for Phosmet and this compound Analysis using QuEChERS and LC-MS/MS

This protocol is designed to minimize the degradation of this compound during the analysis of food matrices.

1. Sample Preparation (Homogenization)

  • Homogenize the sample (e.g., fruit, vegetable) to a uniform consistency. For dry samples, add a defined amount of water before homogenization.

  • Perform homogenization at low temperatures (e.g., using dry ice) to prevent enzymatic degradation.

2. Extraction (Buffered QuEChERS)

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., containing magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate to buffer the solution to approximately pH 5).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Cleanup (Dispersive Solid-Phase Extraction - dSPE)

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. For fatty matrices, C18 sorbent can also be included.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

4. Analysis (LC-MS/MS)

  • Take an aliquot of the final extract for LC-MS/MS analysis.

  • Use a column suitable for pesticide analysis (e.g., a C18 column).

  • Employ a mobile phase gradient with acetonitrile and water (both typically containing a small amount of formic acid and/or ammonium formate to improve peak shape and ionization).

  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect and quantify phosmet and this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample (Low Temperature) QuEChERS 2. Buffered QuEChERS Extraction (Acetonitrile, pH 5) Homogenization->QuEChERS Homogenized Sample dSPE 3. Dispersive SPE (PSA, MgSO4) QuEChERS->dSPE Acetonitrile Extract LCMS 4. LC-MS/MS Analysis dSPE->LCMS Cleaned Extract

Caption: Experimental workflow for minimizing this compound degradation.

degradation_pathway Phosmet Phosmet Phosmet_Oxon This compound (More Toxic) Phosmet->Phosmet_Oxon Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Phthalic Acid Derivatives) Phosmet->Hydrolysis_Products Hydrolysis Phosmet_Oxon->Hydrolysis_Products Hydrolysis (Accelerated by high pH & temp)

Caption: Simplified degradation pathway of phosmet.

troubleshooting_logic Start Low/No this compound Recovery Check_pH Is Extraction pH Acidic? Start->Check_pH Check_Temp Was Extraction at Low Temp? Check_pH->Check_Temp Yes Solution_pH Action: Buffer Extraction Solvent Check_pH->Solution_pH No Check_Solvent Is Standard in Acetonitrile? Check_Temp->Check_Solvent Yes Solution_Temp Action: Use Cooling during Prep Check_Temp->Solution_Temp No Check_Instrument Instrument Performance OK? Check_Solvent->Check_Instrument Yes Solution_Solvent Action: Prepare Fresh Standards in ACN Check_Solvent->Solution_Solvent No Solution_Instrument Action: Perform Instrument Maintenance Check_Instrument->Solution_Instrument No

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing phosmet oxon solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for phosmet oxon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the solubility and stability challenges associated with this compound in aqueous buffers.

Troubleshooting Guide

This guide provides practical solutions to common issues encountered during experiments with this compound.

Q1: My this compound solution appears cloudy or precipitates upon dilution in an aqueous buffer. What is happening and how can I fix it?

Answer:

This is a common issue arising from the low aqueous solubility of this compound and its tendency to precipitate when transferred from an organic stock solution to an aqueous medium. Here are several steps to troubleshoot this problem:

  • Optimize Co-solvent Concentration: this compound is sparingly soluble in aqueous solutions. To maintain its solubility, it is crucial to use a co-solvent like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is sufficient to keep the compound in solution, typically between 0.1% and 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Prepare Fresh Dilutions: Due to its instability, it is recommended to prepare aqueous working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.

  • Gentle Warming and Agitation: After diluting the DMSO stock solution into the pre-warmed aqueous buffer (e.g., at 37°C), gentle vortexing or sonication can help to dissolve the compound fully. However, avoid excessive heat, as it can accelerate degradation.

  • Lower the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your assay. It's possible that the desired concentration exceeds its solubility limit in the chosen buffer system.

Q2: I am observing inconsistent results in my bioassays with this compound. Could this be related to its stability?

Answer:

Yes, inconsistent results are frequently linked to the instability of this compound in aqueous buffers, particularly at neutral or alkaline pH. The parent compound, phosmet, is known to hydrolyze rapidly under these conditions, and this compound is expected to behave similarly.

  • Control the pH of Your Buffer: Phosmet is most stable in acidic conditions (pH 4.5-6.0). If your experimental system allows, consider using a buffer in this pH range to slow down the rate of hydrolysis. Be aware that the half-life of phosmet at pH 7 is less than 12 hours, and this is likely shorter for this compound.[1]

  • Minimize Incubation Times: Long incubation periods can lead to significant degradation of the compound. If possible, design your experiments with shorter incubation times to ensure the effective concentration of this compound does not significantly decrease over the course of the assay.

  • Run Time-Course Experiments: To understand the stability of this compound in your specific assay conditions, consider running a time-course experiment to assess its activity at different time points.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Answer:

For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in most organic solvents.[2] A stock solution in DMSO can be stored at -20°C or -80°C for extended periods. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q2: What is the aqueous solubility of this compound?

Answer:

Q3: How should I prepare a working solution of this compound in my cell culture medium?

Answer:

To prepare a working solution, you should perform a serial dilution. First, dilute your concentrated DMSO stock solution to an intermediate concentration in DMSO. Then, add a small volume of this intermediate stock to your pre-warmed cell culture medium to reach the final desired concentration. Ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the key safety precautions when handling this compound?

Answer:

This compound is a toxic metabolite of the organophosphate insecticide phosmet and is a potent acetylcholinesterase inhibitor.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood.

Physicochemical and Solubility Data

The following table summarizes the available data for this compound and its parent compound, phosmet. Data for phosmet is provided as a reference due to the limited availability of specific data for this compound.

PropertyThis compoundPhosmet
CAS Number 3735-33-9[4]732-11-6
Molecular Formula C₁₁H₁₂NO₅PSC₁₁H₁₂NO₄PS₂
Molecular Weight 301.26 g/mol 317.3 g/mol
Water Solubility Data not available25 mg/L at 25°C
Organic Solvent Solubility Soluble in DMSO and DMFReadily soluble in acetone, benzene, methanol, toluene
Hydrolysis Half-life (in buffered solution at 20°C) Data not available13 days at pH 4.5, <12 hours at pH 7, <4 hours at pH 8.3

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound on acetylcholinesterase (AChE) using Ellman's reagent (DTNB).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 3 mM stock solution of DTNB in 0.1 M phosphate buffer (pH 7.0) with 15 mg of sodium bicarbonate per 10 mL.

    • Prepare a working solution of AChE in phosphate buffer. The concentration should be optimized based on the enzyme's activity.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of different concentrations of this compound (prepared by serial dilution of the stock solution in phosphate buffer containing a final DMSO concentration of 0.5%).

    • Add 140 µL of 0.1 M phosphate buffer (pH 7.4).

    • Add 20 µL of the AChE working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 10 µL of the ATCI stock solution and 10 µL of the DTNB stock solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the vehicle control (0.5% DMSO in buffer).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Inhibited_AChE Inhibited AChE (Phosphorylated) ACh->Inhibited_AChE Hydrolysis Blocked Choline_Acetate Choline + Acetate AChE->Choline_Acetate Phosmet_Oxon This compound Phosmet_Oxon->AChE Inhibition AChE_Inhibition Increased ACh in Synapse Leads to Overstimulation of Receptors Inhibited_AChE->AChE_Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Technical Support Center: Optimization of Cholinesterase Inhibition Assay for Phosmet Oxon

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of cholinesterase inhibition assays, with a specific focus on phosmet oxon. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the cholinesterase inhibition assay for this compound?

A1: The assay quantifies the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system.[1][2] Phosmet itself is a weak inhibitor, but its active metabolite, this compound, is a potent organophosphate inhibitor of AChE.[3] The most common method used is the Ellman's assay.[1][4] In this colorimetric assay, acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor like this compound will reduce the rate of this color change, and the degree of inhibition is proportional to the inhibitor's concentration.

Q2: What are the critical parameters to optimize for this assay?

A2: Key parameters to optimize include enzyme concentration, substrate (ATCh) concentration, DTNB concentration, incubation time of the enzyme with this compound, temperature, and pH of the reaction buffer. The goal is to find conditions where the uninhibited reaction is linear over the measurement period and the inhibition by this compound is concentration-dependent.

Q3: How do I choose the right concentrations for my reagents?

A3: It is recommended to perform initial kinetic runs to determine the optimal concentrations.

  • AChE: The concentration should be high enough to provide a linear rate of substrate hydrolysis for at least 10-15 minutes but low enough to be sensitive to inhibition.

  • ATCh (Substrate): The concentration should ideally be around the Michaelis-Menten constant (Km) of the enzyme to ensure a good reaction rate.

  • DTNB: A common concentration is 0.5 mM. It is important to note that a high excess of DTNB compared to ATCh can inhibit the enzyme.

Q4: What is a typical incubation time for this compound with acetylcholinesterase?

A4: For organophosphates, a pre-incubation of the enzyme with the inhibitor is necessary to allow for the phosphorylation of the active site. A typical pre-incubation time can range from 10 to 30 minutes. The optimal time should be determined experimentally to achieve maximal inhibition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in blank wells 1. Spontaneous hydrolysis of the substrate (acetylthiocholine).2. Presence of free thiol groups in the sample or buffer that react with DTNB.3. Contaminated reagents.1. Prepare fresh substrate solution before each experiment.2. Run a "sample blank" containing the sample and DTNB but no enzyme. Subtract this background absorbance from your readings.3. Use high-purity water and reagents.
Low or no color development 1. Inactive or very low concentration of the enzyme.2. Degraded substrate or DTNB solution.3. Incorrect pH of the buffer. The optimal pH is typically between 7.4 and 8.0.1. Use a fresh aliquot of the enzyme and ensure proper storage. Verify the protein concentration.2. Prepare fresh solutions of ATCh and DTNB. Test the DTNB solution with a known thiol like cysteine to ensure it produces a yellow color.3. Check and adjust the pH of your buffer.
Non-linear reaction rate 1. Substrate depletion during the assay.2. Enzyme concentration is too high.1. Reduce the enzyme concentration or the reaction time.2. Dilute the enzyme preparation.
Inconsistent results between replicates 1. Pipetting errors.2. Temperature fluctuations across the microplate.3. Insufficient mixing of reagents in the wells.1. Use calibrated pipettes and ensure proper pipetting technique.2. Ensure the plate is uniformly equilibrated to the assay temperature.3. Gently mix the contents of the wells after adding each reagent, for instance by orbital shaking for 10-15 seconds.
IC50 value for this compound is much higher than expected 1. Degradation of this compound in the stock solution.2. Presence of proteins or other substances in the sample matrix that can bind to this compound, reducing its effective concentration.1. Prepare fresh this compound solutions from a reliable source.2. If using tissue homogenates, consider purifying the acetylcholinesterase to determine its intrinsic sensitivity to the inhibitor.

Experimental Protocols

Detailed Protocol for Acetylcholinesterase Inhibition Assay using this compound (Based on Ellman's Method)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of phosphate buffer. Store protected from light.

  • Acetylthiocholine Iodide (ATCh) Solution (10 mM): Prepare fresh by dissolving 2.89 mg of ATCh in 1 mL of deionized water.

  • Acetylcholinesterase (AChE) Stock Solution: Prepare a stock solution of AChE from a commercial source (e.g., electric eel or human recombinant) in phosphate buffer. The final concentration in the assay will need to be optimized.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Subsequently, prepare serial dilutions in the phosphate buffer. Ensure the final solvent concentration in the assay does not inhibit enzyme activity (typically ≤1%).

2. Assay Procedure (96-well plate format):

  • Setup: In a 96-well microplate, add the following to each well:

    • Phosphate Buffer

    • This compound solution at various concentrations (for test wells) or buffer/solvent (for control wells).

    • AChE solution. The final volume at this stage should be consistent across all wells (e.g., 160 µL).

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow this compound to inhibit the enzyme.

  • Reaction Initiation: To each well, add DTNB solution followed by the ATCh solution to initiate the enzymatic reaction. A typical final volume is 200 µL.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode. Record readings every minute for 10-15 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

  • Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Quantitative Data Summary

The following table summarizes key kinetic parameters for the inhibition of acetylcholinesterase by this compound and other related organophosphates.

CompoundEnzyme SourceIC50k_i (M⁻¹min⁻¹)Notes
This compound Human Erythrocyte AChEData to be determined in planned studiesTo be determinedListed as a compound for kinetic analysis of AChE inhibition.
Chlorpyrifos oxon Rat Brain AChE (adult)10 nMNot reportedIC50 determined after a 30-minute incubation at 26°C.
Chlorpyrifos oxon Purified Rat AChE~3 nMNot reportedDemonstrates the effect of tissue matrix on apparent IC50.
Paraoxon Human Recombinant AChENot reportedk_1 = 3 x 10⁷ M⁻¹h⁻¹Kinetic complexities have been observed, suggesting the standard k_i model may not be fully adequate.
Phorate oxon Human Recombinant AChENot reported1.4 x 10⁴Low inhibition rate constant compared to many other organophosphates.

Note: Specific IC50 and k_i values for this compound are part of ongoing or planned comprehensive studies to determine pharmacodynamic parameters for a range of organophosphates. Researchers should determine these values under their specific experimental conditions.

Visualizations

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to AChE_inhibited Inhibited AChE (Phosphorylated) ACh->AChE_inhibited Cannot be hydrolyzed Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Produces Phosmet_Oxon This compound Phosmet_Oxon->AChE_active Irreversibly Binds to No_Hydrolysis ACh Accumulation AChE_inhibited->No_Hydrolysis Leads to

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCh, AChE) Inhibitor Prepare this compound Serial Dilutions Add_Reagents Add Buffer, this compound, and AChE to wells Preincubation Pre-incubate (e.g., 15 min) to allow for inhibition Add_Reagents->Preincubation Start_Reaction Add DTNB and ATCh to start reaction Preincubation->Start_Reaction Measure Measure Absorbance at 412 nm (Kinetic Mode) Start_Reaction->Measure Calc_Rate Calculate Reaction Rate (ΔA/min) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the cholinesterase inhibition assay.

References

Preventing cross-contamination in trace-level phosmet oxon analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination during the trace-level analysis of phosmet oxon.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound cross-contamination in a laboratory setting?

A1: Cross-contamination in this compound analysis can originate from several sources. These include contaminated glassware, autosampler vials and caps, pipette tips, and bulk solvent containers. The LC-MS/MS system itself, particularly the injector needle, sample loop, and column, can also be significant sources of carryover from one sample to the next. Inadequate cleaning of laboratory surfaces and equipment can also contribute to background levels of contamination.

Q2: How can I be sure my glassware is sufficiently clean for trace-level analysis?

A2: For trace-level analysis, a rigorous glassware cleaning procedure is mandatory. Standard washing with laboratory detergents is often insufficient. A multi-step process is recommended, which includes an initial rinse with an organic solvent like acetone to remove organic residues, followed by washing with a laboratory-grade detergent, thorough rinsing with tap water, and a final rinse with high-purity (e.g., deionized) water.[1] For highly sensitive analyses, a final rinse with a high-purity solvent that will be used in the analysis is also a good practice.

Q3: What is "analyte carryover" in an LC-MS/MS system and how can I minimize it for this compound?

A3: Analyte carryover is the appearance of a small amount of an analyte in a sample run immediately following a sample with a high concentration of that same analyte. This occurs when traces of the analyte from the previous injection remain in the LC-MS/MS system. To minimize this compound carryover, it is crucial to optimize the autosampler wash procedure. This includes selecting a strong wash solvent in which this compound is highly soluble and ensuring the wash volume and duration are sufficient to clean the needle and injection port effectively. Running blank solvent injections after high-concentration samples can help assess and mitigate carryover.

Q4: How stable is this compound in standard solutions, and how should I store them?

A4: The stability of this compound in solution depends on the solvent and storage conditions. Organophosphate pesticides are generally more stable in aprotic solvents like acetonitrile and acetone compared to protic solvents like methanol. For long-term storage, stock and working standard solutions should be stored at low temperatures, typically -20°C or below, in amber glass vials with PTFE-lined caps to prevent degradation and solvent evaporation. It is recommended to prepare fresh working standards regularly and monitor their response for any signs of degradation.[2][3]

Q5: Can the QuEChERS method itself introduce cross-contamination?

A5: While the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is efficient, there are potential points for cross-contamination if not performed carefully. Reusing centrifuge tubes or homogenizer components without thorough cleaning can transfer residues between samples. The sorbents used in the dispersive solid-phase extraction (dSPE) cleanup step are single-use and should never be reused. It is also important to use high-purity solvents and reagents throughout the QuEChERS procedure to avoid introducing contaminants.

Troubleshooting Guides

Issue 1: this compound detected in blank or negative control samples.
Possible Cause Troubleshooting Step Success Indicator
Contaminated Glassware/PlasticwareRe-clean all glassware using the detailed protocol provided below. Use new, disposable plasticware (e.g., pipette tips, autosampler vials) for a test run.The this compound peak is no longer detected in the blank sample.
LC-MS/MS System Carryover1. Perform multiple blank injections with a strong wash solvent (e.g., a mixture of acetonitrile, isopropanol, and water). 2. If the peak persists, systematically clean or replace components of the flow path, starting with the injector needle and sample loop. 3. As a last resort, the column may need to be replaced.The this compound peak area decreases with each blank injection and eventually disappears.
Contaminated Solvents or ReagentsPrepare fresh mobile phases and extraction solvents using newly opened bottles of high-purity solvents.The this compound peak is absent when using fresh solvents.
Issue 2: Inconsistent or poor recovery of this compound in spiked samples.
Possible Cause Troubleshooting Step Success Indicator
Analyte Degradation1. Ensure that standard solutions are fresh and have been stored correctly. 2. For QuEChERS, if using a method with a PSA cleanup step which is basic, consider that base-labile compounds can degrade. Acidifying the extract with formic acid to a pH of about 5 can help stabilize such compounds.Recovery and reproducibility improve with fresh standards and/or acidified extracts.
Inefficient Extraction1. Verify the accuracy of the sample and solvent volumes used in the extraction. 2. Ensure adequate homogenization of the sample matrix. 3. During the QuEChERS extraction, ensure vigorous shaking to promote partitioning of the analyte into the solvent.Recovery values increase and are more consistent, falling within the acceptable range of 70-120%.
Matrix Effects in LC-MS/MS1. Dilute the final extract to reduce the concentration of co-eluting matrix components. 2. Prepare matrix-matched standards for calibration to compensate for signal suppression or enhancement.The accuracy of quantification for spiked samples improves significantly.

Data Presentation

Table 1: Recovery of Phosmet and this compound using QuEChERS in Various Food Matrices

The following table summarizes recovery data from a study utilizing a QuEChERS-based extraction followed by LC-MS/MS analysis. The mean recovery ranged from 73% to 98% with a relative standard deviation (RSD) between 3% and 16%.

AnalyteMatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%)
PhosmetPeach10955
100983
This compoundPeach10926
100964
PhosmetApple10888
100916
This compoundApple10859
100897
PhosmetTomato107515
1007812
This compoundTomato107316
1007614

Table 2: Illustrative Cleaning Efficiencies for Glassware

This table provides an illustrative guide to the expected efficiency of different cleaning procedures for removing pesticide residues from glassware, based on general laboratory best practices.

Cleaning ProcedureExpected Removal Efficiency
Water Rinse OnlyLow (<50%)
Detergent Wash and Water RinseModerate (50-90%)
Acetone Rinse, Detergent Wash, Water & DI Water RinseHigh (>99%)
Full Protocol (as described below)Very High (>99.9%)

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning Procedure
  • Initial Solvent Rinse: Immediately after use, rinse glassware three times with a suitable organic solvent (e.g., acetone or acetonitrile) to remove the bulk of the organic residues. Collect the solvent waste for proper disposal.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent in hot water. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of the detergent. A minimum of five rinses is recommended.

  • Deionized Water Rinse: Rinse the glassware three to five times with high-purity deionized water to remove any remaining inorganic salts from the tap water.

  • Final Solvent Rinse (Optional but Recommended): For ultra-trace analysis, perform a final rinse with high-purity acetone or the solvent that will be used in the analytical method.

  • Drying: Allow the glassware to air dry in a clean environment or dry in an oven at a suitable temperature. Do not wipe dry with paper towels, as this can introduce fibers and other contaminants.

Protocol 2: QuEChERS Sample Preparation for this compound Analysis

This protocol is a general guideline based on the AOAC 2007.01 method.

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the sample into a 50 mL centrifuge tube. For samples with high water content, no additional water is needed. For dry samples (e.g., cereals), add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If required, add an internal standard at this stage.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The choice of sorbents may vary depending on the matrix.

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned supernatant to a clean tube.

    • Acidify the extract with a small amount of formic acid (e.g., 5% in acetonitrile) to improve the stability of acid-labile pesticides.

    • The extract is now ready for analysis by LC-MS/MS. It may be diluted with the initial mobile phase if necessary.

Visualizations

Contamination_Workflow cluster_pre_analysis Pre-Analysis Contamination Sources cluster_analysis Analytical Workflow cluster_post_analysis Potential Contamination Points glassware Glassware sample_prep Sample Preparation (QuEChERS) glassware->sample_prep solvents Solvents/Reagents solvents->sample_prep blank_contamination Blank Contamination solvents->blank_contamination consumables Pipette Tips, Vials consumables->sample_prep lab_surfaces Lab Surfaces lab_surfaces->sample_prep lcms_injection LC-MS/MS Injection sample_prep->lcms_injection data_analysis Data Analysis lcms_injection->data_analysis carryover Injector Carryover lcms_injection->carryover carryover->blank_contamination

Caption: Workflow of potential cross-contamination points.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_outcomes Potential Sources start This compound Detected in Blank check_carryover Inject Multiple Blanks start->check_carryover check_solvents Prepare Fresh Solvents check_carryover->check_solvents Peak area constant source_carryover Source: LC-MS/MS Carryover check_carryover->source_carryover Peak area decreases check_glassware Use New/Recleaned Glassware check_solvents->check_glassware Peak persists source_solvents Source: Contaminated Solvents check_solvents->source_solvents Peak disappears source_glassware Source: Contaminated Glassware check_glassware->source_glassware Peak disappears

Caption: Logic diagram for troubleshooting blank contamination.

References

Technical Support Center: Chromatographic Resolution of Phosmet and Phosmet Oxon

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the chromatographic resolution between the organophosphate insecticide phosmet and its primary metabolite, phosmet oxon. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your analytical method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the chromatographic separation of phosmet and this compound.

Q1: Why is it challenging to achieve good chromatographic resolution between phosmet and this compound?

A1: Phosmet and its active metabolite, this compound, are structurally very similar. The primary difference is the substitution of a sulfur atom with an oxygen atom on the phosphorus center, which results in a small polarity difference. This similarity in physicochemical properties leads to close elution times and potential co-elution in both gas and liquid chromatography.[1][2][3] Achieving baseline separation requires careful optimization of chromatographic parameters.

Q2: My phosmet and this compound peaks are co-eluting in my reverse-phase HPLC method. What are the first troubleshooting steps?

A2: Co-elution in reverse-phase HPLC is a common issue. Here is a logical workflow to address this problem:

Caption: Troubleshooting workflow for co-eluting peaks in HPLC.

Q3: I am observing peak tailing for my this compound peak in my GC analysis. What could be the cause and how can I fix it?

A3: Peak tailing for polar analytes like this compound in GC can be caused by several factors. This compound is more polar than phosmet, making it more susceptible to interactions with active sites in the GC system.

  • Active Sites in the Inlet: The inlet liner can contain active silanol groups that interact with the polar analyte.

    • Solution: Use a deactivated inlet liner. Regularly replace the liner, especially when analyzing complex matrices.[4]

  • Column Contamination or Degradation: Accumulation of non-volatile matrix components or degradation of the stationary phase can create active sites.

    • Solution: Trim the first few centimeters of the column. If tailing persists, replace the column.

  • Improper Temperature: If the transfer line or detector temperature is too low, it can cause condensation and peak tailing.

    • Solution: Ensure the transfer line and detector temperatures are appropriate for the analytes.

Q4: Can I use the same sample preparation method for both GC and HPLC analysis of phosmet and this compound?

A4: Generally, yes. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in various matrices and is compatible with both GC and HPLC analysis.[5] The final solvent exchange step may need to be adjusted to ensure compatibility with your chromatographic system (e.g., solvent exchange to hexane for GC or acetonitrile/water for reverse-phase HPLC).

Experimental Protocols

This section provides detailed methodologies for the chromatographic separation of phosmet and this compound.

Protocol 1: Reverse-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a robust reverse-phase HPLC method for separating phosmet and this compound.

1. Initial Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 219 nm

  • Injection Volume: 10 µL

2. Method Development Workflow:

HPLC_Method_Development Start Start with Scouting Gradient (e.g., 5-95% B in 20 min) AnalyzeScouting Analyze Retention Times and Peak Shapes Start->AnalyzeScouting OptimizeGradient Optimize Gradient Slope around Elution Point AnalyzeScouting->OptimizeGradient FineTuneIsocratic Fine-tune Isocratic Hold (if necessary) OptimizeGradient->FineTuneIsocratic AssessResolution Assess Resolution (Rs > 1.5?) FineTuneIsocratic->AssessResolution OptimizeTemp Adjust Temperature (e.g., 25-40 °C) AssessResolution->OptimizeTemp No End Method Optimized AssessResolution->End Yes OptimizeTemp->AssessResolution ChangeSolvent Change Organic Modifier (Acetonitrile to Methanol) OptimizeTemp->ChangeSolvent If still poor resolution ChangeSolvent->AssessResolution

Caption: HPLC method development workflow for phosmet and this compound.

3. Data Interpretation and Optimization:

  • Based on the initial scouting gradient, identify the approximate organic solvent percentage at which phosmet and this compound elute.

  • Design a shallower gradient around this elution point to increase the separation between the two peaks.

  • If co-elution persists, consider changing the organic modifier from acetonitrile to methanol, as this can alter selectivity.

  • Adjusting the column temperature can also influence selectivity and resolution.

Protocol 2: Gas Chromatography (GC) Method

This protocol provides a starting point for the GC analysis of phosmet and this compound, often using a nitrogen-phosphorus detector (NPD) for selectivity.

1. GC-NPD System Parameters:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar mid-polarity column)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Splitless mode, 250 °C

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp 1: 15 °C/min to 160 °C, hold for 2 min

    • Ramp 2: 5 °C/min to 220 °C, hold for 2 min

    • Ramp 3: 10 °C/min to 270 °C, hold for 10 min

  • Detector: NPD, 300 °C

2. System Suitability:

  • Inject a standard mixture of phosmet and this compound to determine retention times and resolution.

  • Monitor peak shape, particularly for the more polar this compound, ensuring a tailing factor close to 1.

Data Presentation

The following tables summarize typical starting parameters for HPLC and GC method development for the separation of phosmet and this compound.

Table 1: HPLC Method Parameters for Phosmet and this compound Separation

ParameterRecommended Starting ConditionOptimization Strategy
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Test alternative phases (e.g., Phenyl-Hexyl) for selectivity changes.
Mobile Phase A Water or 0.1% Formic Acid in WaterAcidification can improve peak shape for acidic impurities.
Mobile Phase B Acetonitrile or MethanolMethanol can offer different selectivity compared to acetonitrile.
Gradient Start with a scouting gradient (e.g., 10-90% B over 20 min)Develop a shallower gradient around the elution point of the analytes.
Flow Rate 1.0 mL/minLower flow rates can sometimes improve resolution.
Temperature 30 °CVary between 25-40 °C to observe changes in selectivity.
Detection UV at 219 nmEnsure wavelength is optimal for both analytes.

Table 2: GC Method Parameters for Phosmet and this compound Separation

ParameterRecommended Starting ConditionOptimization Strategy
Column Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)A thicker film may increase retention and resolution.
Carrier Gas Helium (1.2 mL/min)Optimize flow rate for best efficiency.
Inlet Temperature 250 °CEnsure temperature is high enough to prevent condensation but not cause degradation.
Oven Program Start at a low temperature (e.g., 70 °C) with multiple rampsSlower ramp rates in the elution window of the analytes will improve resolution.
Detector NPD or FPD (Phosphorus mode)NPD offers high selectivity for nitrogen and phosphorus-containing compounds.
Liner Deactivated, splitlessCritical for preventing peak tailing of polar analytes.

Logical Relationships in Chromatography

The relationship between key chromatographic parameters and the resulting resolution is crucial for effective method development.

Chromatographic_Parameters Parameters Chromatographic Parameters Selectivity (α) Efficiency (N) Retention Factor (k) Resolution Resolution (Rs) Parameters:p1->Resolution Directly proportional Parameters:p2->Resolution Directly proportional Parameters:p3->Resolution Directly proportional

References

Technical Support Center: Refinement of QuEChERS for Phosmet Oxon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the analysis of phosmet oxon in produce using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important? A1: this compound is the primary toxic metabolite of phosmet, an organophosphate insecticide used on a variety of fruits and vegetables.[1] Monitoring for this compound is crucial for food safety as it is a cholinesterase inhibitor and can be more toxic than the parent compound, phosmet. Due to its potential instability, accurate quantification can be challenging.[2]

Q2: What are the main challenges when using a standard QuEChERS method for this compound? A2: The primary challenges include:

  • Analyte Instability: this compound can be susceptible to degradation, especially in certain matrices or under non-pH-controlled conditions, potentially leading to lower recoveries.[2]

  • Matrix Effects: Co-extractives from produce can interfere with analyte ionization in mass spectrometry, causing signal suppression or enhancement.[1][3] this compound has been observed to experience ion suppression, although sometimes at a lower level than its parent compound.

  • Variable Recoveries: The diverse chemistry of produce matrices (e.g., high fat, high sugar, high pigment) requires modifications to the standard QuEChERS protocol to achieve consistent and high recoveries.

Q3: Which analytical technique is most suitable for detecting this compound after QuEChERS extraction? A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and other polar, thermally labile pesticides. It offers high sensitivity and selectivity, which is necessary to detect low residue levels in complex food matrices.

Troubleshooting Guide

Problem 1: Low or Inconsistent Recovery of this compound

Potential Cause Recommended Solution
Analyte Degradation This compound can be unstable. Use a buffered QuEChERS method (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer) to maintain a stable pH during extraction and prevent hydrolysis. Adding a small amount of acid, such as acetic acid, to the acetonitrile extraction solvent can also improve the stability and extraction efficiency of certain organophosphates like phosmet.
Inefficient Extraction from Dry/High-Sugar Produce For dry commodities (e.g., dried fruits, grains), proper hydration is critical for effective extraction. Before adding the extraction solvent, add purified water to the homogenized sample to achieve a total water content of at least 80%. For high-sugar matrices like honey or jam, a similar rehydration step is necessary.
Loss During dSPE Cleanup Certain sorbents can adsorb target analytes. While Graphitized Carbon Black (GCB) is excellent for removing pigments, it can cause recovery losses for planar pesticides. If low recovery is suspected, test a dSPE formulation without GCB or with a reduced amount.
Poor Phase Separation Inadequate separation between the aqueous and organic layers will result in low recovery. Ensure vigorous shaking (1 minute) after adding both the solvent and the extraction salts. The use of magnesium sulfate (MgSO₄) is key to forcing the separation.

Problem 2: Significant Matrix Effects (Signal Suppression or Enhancement)

Potential Cause Recommended Solution
Insufficient Cleanup of Co-extractives Complex matrices contain pigments, fats, sugars, and organic acids that can interfere with MS detection. Refine the dispersive SPE (dSPE) cleanup step by selecting sorbents appropriate for your matrix (see Table 2). For high-fat matrices (e.g., avocado), include C18 or Z-Sep® in the dSPE tube and consider an additional freezing-out step (-20°C for at least 1 hour) before dSPE to precipitate lipids.
Ion Source Contamination High levels of non-volatile matrix components can contaminate the ion source, leading to poor sensitivity and signal drift. An effective dSPE cleanup is the best preventative measure.
Inaccurate Quantification Matrix effects, even after cleanup, can lead to inaccurate results if not properly compensated. Always use matrix-matched calibration standards for the most accurate quantification. This involves preparing calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure.
High Concentration of Co-extractives If matrix effects persist, diluting the final extract (e.g., 5x or 10x) with the initial mobile phase can significantly reduce interference. Be aware that this will also raise the method's limit of quantification (LOQ).

Quantitative Data Summary

Table 1: Reported Performance Data for this compound using QuEChERS LC-MS/MS

Commodity TypeRecovery Range (%)Matrix Effect (%)Method LOQ (mg/kg)Reference
Various Crops (Peach, Apple, Tomato, etc.)73 - 98%-5% (Ion Suppression)0.01
Cereals (Wheat, Oat)93 - 96%-5% (Ion Suppression)0.01

Note: Matrix effect values are often analyte and matrix-dependent. A negative value indicates signal suppression.

Table 2: Guide to Dispersive SPE (dSPE) Sorbents for Cleanup

SorbentPrimary Function (Removes)Common Produce ApplicationsPotential Issues
PSA (Primary Secondary Amine)Organic acids, some sugars, fatty acids, anthocyanin pigments.Most fruits and vegetables. A standard component of most dSPE kits.Effectiveness can be hindered by acidic conditions.
C18 (Octadecylsilane)Non-polar interferences, such as lipids and fats.High-fat produce (e.g., avocado, nuts).---
GCB (Graphitized Carbon Black)Pigments (chlorophyll, carotenoids), sterols.Highly pigmented produce (e.g., spinach, bell peppers, carrots).Can cause low recovery of planar pesticides. Use the minimum amount necessary.
Z-Sep® (Zirconia-based sorbent)Lipids, fats, and some pigments.A strong cleanup sorbent for fatty and pigmented matrices.Has shown excellent cleanup capacity with good analyte recovery.

Experimental Protocols

Refined QuEChERS Protocol for General Produce (e.g., Apples, Tomatoes)

This protocol is based on the EN 15662 method and incorporates refinements for better performance.

  • Sample Preparation: Homogenize at least 100 g of the sample to a uniform consistency.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (1% acetic acid is recommended).

    • Add internal standards if required.

    • Cap the tube and shake vigorously for 1 minute.

  • Salting-Out:

    • Add the EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg PSA.

    • For produce with higher fat content, use a dSPE tube also containing 25 mg C18. For highly pigmented produce, add 2.5-7.5 mg GCB.

    • Cap and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥12,000 rcf) for 2 minutes.

  • Analysis: Take the supernatant, filter if necessary (0.22 µm), and inject it into the LC-MS/MS system. For improved peak shape of early-eluting analytes, dilution with water or an aqueous mobile phase may be beneficial.

Visualized Workflows and Logic

Refined_QuEChERS_Workflow Refined QuEChERS Workflow for this compound Analysis cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction & Partitioning cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Final Analysis start Homogenize Produce Sample rehydrate Add Water (if dry matrix) start->rehydrate weigh Weigh 10g into 50mL Tube rehydrate->weigh Yes add_solvent Add 10mL Acetonitrile (+1% Acetic Acid) weigh->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts (e.g., EN 15662) shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (5 min) shake2->centrifuge1 transfer Transfer 1mL Supernatant to dSPE Tube centrifuge1->transfer add_dspe dSPE Tube contains: 150mg MgSO₄ + 25mg PSA (+ C18/GCB if needed) transfer->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 collect Collect Supernatant centrifuge2->collect analyze Analyze via LC-MS/MS collect->analyze

Caption: Experimental workflow for the refined QuEChERS method.

Troubleshooting_Low_Recovery Troubleshooting Logic for Low this compound Recovery start Start: Low or Inconsistent Recovery Observed q1 Is the produce matrix dry or high in sugar? start->q1 a1_yes Action: Add a rehydration step before extraction. q1->a1_yes Yes q2 Is analyte degradation suspected? q1->q2 No a1_yes->q2 a2_yes Action: Use a buffered QuEChERS kit (AOAC or EN) and/or acidify the extraction solvent. q2->a2_yes Yes q3 Is the produce highly pigmented or fatty? q2->q3 No a2_yes->q3 a3_yes Action: Review dSPE sorbents. Avoid GCB if possible or use minimal amount. Add C18/Z-Sep for fats. q3->a3_yes Yes end_node Re-analyze and verify recovery. If issues persist, use matrix-matched standards to assess loss. q3->end_node No a3_yes->end_node

Caption: Troubleshooting logic for low recovery of this compound.

References

Validation & Comparative

Phosmet's Potent Transformation: A Comparative Toxicity Analysis of Phosmet and Phosmet Oxon in Daphnia magna

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed toxicological comparison reveals that phosmet oxon, the primary active metabolite of the organophosphate insecticide phosmet, exhibits significantly higher acute toxicity to the freshwater crustacean Daphnia magna than its parent compound. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative toxicity, experimental protocols, and mechanisms of action.

Executive Summary

Phosmet, a widely used non-systemic insecticide, exerts its neurotoxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). However, its toxicity is magnified through metabolic activation to this compound. This transformation, which occurs both environmentally and within organisms, results in a compound with a greater affinity for the active site of AChE. This guide presents a comparative analysis of the acute toxicity of both compounds to Daphnia magna, a key indicator species in aquatic toxicology.

Comparative Acute Toxicity

Data from peer-reviewed studies and regulatory assessments indicate a marked difference in the acute toxicity of phosmet and its oxon metabolite to Daphnia magna. While direct comparative studies are limited, the available data consistently points to the higher potency of this compound.

CompoundDurationEndpointConcentration (µg/L)Molar Concentration (µM)Reference
Phosmet48 hoursEC50~10~0.0316[1]
Phosmet24 hoursLC5011,67036.87[1]
Phosmet48 hoursLC502560.81[1]
Phosmet degradate this compoundNot SpecifiedAquatic Life Benchmark0.585~0.0019

EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population. LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.

The data clearly illustrates that this compound is significantly more toxic to Daphnia magna than phosmet. The U.S. Environmental Protection Agency's aquatic life benchmark for the phosmet degradate, this compound, is substantially lower than the reported EC50 and LC50 values for the parent compound, phosmet. For instance, the 48-hour LC50 for phosmet is 0.81 µM, whereas the benchmark for this compound is approximately 0.0019 µM, suggesting a toxicity that could be orders of magnitude higher. This increased toxicity is a common characteristic of organophosphate insecticides, where the "oxon" form is the more potent acetylcholinesterase inhibitor. A study on a similar organophosphate, chlorpyrifos, found its oxon metabolite to be 2.4 times more acutely toxic to D. magna.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both phosmet and this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, paralysis, and ultimately, death.

The transformation of phosmet to this compound is a key step in its toxic action. This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, increasing the electrophilicity of the phosphorus atom and enhancing its ability to bind to and inhibit AChE.

G Phosmet Phosmet (P=S bond) Metabolism Metabolic Activation (Oxidative Desulfuration) Phosmet->Metabolism Phosmet_Oxon This compound (P=O bond) AChE Acetylcholinesterase (AChE) Phosmet_Oxon->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Continuous_Stimulation Continuous Nerve Stimulation AChE->Continuous_Stimulation Inhibition leads to Nerve_Synapse Nerve Synapse Acetylcholine->Nerve_Synapse Binds to receptors Toxicity Toxicity (Paralysis, Death) Continuous_Stimulation->Toxicity Metabolism->Phosmet_Oxon

Figure 1. Signaling pathway of phosmet and this compound toxicity.

Experimental Protocols

The following provides a generalized experimental protocol for acute toxicity testing in Daphnia magna, based on standard methods.

Acute Immobilization Assay (OECD 202)

1. Test Organism: Daphnia magna neonates (<24 hours old) from a healthy, established culture.

2. Test Substance Preparation: Stock solutions of phosmet and this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted with the test medium (e.g., reconstituted hard water) to the desired test concentrations. A solvent control is run in parallel.

3. Test Conditions:

  • Temperature: 20 ± 1°C
  • Photoperiod: 16 hours light / 8 hours dark
  • Test Vessels: Glass beakers or other inert containers.
  • Test Volume: Sufficient to provide at least 2 mL per daphnid.
  • Number of Animals: At least 20 daphnids per concentration, divided into at least four replicates.

4. Procedure:

  • Neonates are randomly distributed into the test vessels containing the different concentrations of the test substance and the control(s).
  • The daphnids are not fed during the test.
  • Immobilization is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

5. Data Analysis: The percentage of immobilized daphnids at each concentration is used to calculate the EC50 or LC50 values and their 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

G start Start: Daphnia magna (<24h old neonates) prep Prepare Test Solutions (Phosmet/Phosmet Oxon & Controls) start->prep exposure Exposure of Daphnids (20 per concentration) prep->exposure obs24 Observe Immobilization at 24 hours exposure->obs24 obs48 Observe Immobilization at 48 hours obs24->obs48 analysis Data Analysis (Calculate LC50/EC50) obs48->analysis end End of Experiment analysis->end

Figure 2. Experimental workflow for acute toxicity testing.

Molecular and Physiological Effects of Phosmet

Beyond acute lethality, exposure to phosmet can induce a range of sublethal effects in Daphnia magna. Studies have shown that phosmet can cause DNA damage and alter the expression of genes involved in several key physiological pathways, including:

  • Oxidative Stress: Phosmet can induce the production of reactive oxygen species (ROS), leading to cellular damage.

  • Detoxification: Exposure can alter the expression of genes responsible for metabolizing and eliminating toxic substances.

  • Immune System: Phosmet can impact the immune response of Daphnia magna.

  • Hypoxia and Iron Homeostasis: Genes related to oxygen regulation and iron balance can also be affected.

These findings suggest that even at concentrations that are not acutely lethal, phosmet can have significant negative impacts on the health and fitness of Daphnia magna.

Conclusion

The available evidence strongly indicates that this compound is a significantly more potent toxicant to Daphnia magna than its parent compound, phosmet. This increased toxicity is primarily due to its enhanced ability to inhibit the critical enzyme acetylcholinesterase. Researchers and professionals in drug development and environmental safety should consider the metabolic activation of phosmet to this compound when assessing its potential environmental risks and in the development of safer alternatives. Further direct comparative studies are warranted to precisely quantify the toxicity ratio and to fully elucidate the comparative sublethal effects of these two compounds.

References

A Comparative Analysis of Acetylcholinesterase Inhibition: Phosmet Oxon vs. Paraoxon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibition potency of two organophosphate compounds, phosmet oxon and paraoxon. Organophosphate insecticides exert their primary toxic effect through the inhibition of AChE, an essential enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent adverse effects. Understanding the relative potency of different organophosphates is crucial for risk assessment, toxicology studies, and the development of potential antidotes.

Quantitative Comparison of Inhibitory Potency

Direct comparison of the inhibitory potency of this compound and paraoxon is challenging due to the limited availability of studies that have evaluated both compounds under identical experimental conditions. The potency of an inhibitor is typically quantified by the bimolecular rate constant (kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Variations in experimental parameters such as the source of the acetylcholinesterase enzyme, temperature, pH, and substrate concentration can significantly influence these values.

The following tables summarize the available data for the AChE inhibition potency of this compound and paraoxon from various studies. It is critical to consider the different experimental contexts when interpreting these values.

Table 1: Acetylcholinesterase Inhibition by this compound

Enzyme SourcePotency MetricValueReference
Human BloodIC₅₀0.2 - 29 µM (range for several OPs including this compound)[1]

Table 2: Acetylcholinesterase Inhibition by Paraoxon

Enzyme SourcePotency MetricValueReference
Rat Brainkᵢ0.0216 nM⁻¹h⁻¹[1][2]
Recombinant Human AChEkᵢ7.0 x 10⁵ M⁻¹min⁻¹[3]
Recombinant Mouse AChEkᵢ4.0 x 10⁵ M⁻¹min⁻¹[3]
Fetal Bovine Serum AChEkᵢ3.2 x 10⁵ M⁻¹min⁻¹

Note on Potency Comparison: Without a side-by-side study, a definitive quantitative comparison is not feasible. However, the available data for paraoxon consistently demonstrates its high potency as an AChE inhibitor. The provided range for this compound suggests it is also an effective inhibitor, but its precise potency relative to paraoxon cannot be determined from the currently available information.

Experimental Protocols

The determination of acetylcholinesterase inhibition potency is typically performed using in vitro assays. A widely accepted and commonly used method is the Ellman's assay, a colorimetric method for measuring AChE activity.

Ellman's Method for AChE Inhibition Assay

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. To determine the inhibitory potency of a compound, the assay is performed in the presence of varying concentrations of the inhibitor, and the reduction in enzyme activity is measured.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel, bovine erythrocytes, or recombinant human)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, paraoxon) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitors (this compound and paraoxon) in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Contain all reagents except the enzyme.

    • Control wells (100% activity): Contain all reagents and the solvent used for the inhibitors.

    • Inhibitor wells: Contain all reagents and the different concentrations of the test inhibitors.

  • Reaction:

    • Add the buffer, DTNB, and the inhibitor (or solvent for control) to the respective wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the AChE enzyme to all wells except the blank.

    • Immediately after adding the enzyme, add the substrate (ATCI) to all wells.

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • For determining the bimolecular rate constant (kᵢ), a more detailed kinetic analysis involving different incubation times and inhibitor concentrations is required.

Visualizing the Mechanism and Workflow

To better understand the underlying biological process and the experimental design, the following diagrams are provided.

Acetylcholine_Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Postsynaptic_Neuron Postsynaptic Neuron / Muscle Cell Signal_Transduction->Postsynaptic_Neuron Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Releases Phosmet_Oxon_Paraoxon This compound / Paraoxon Phosmet_Oxon_Paraoxon->AChE Inhibits

Caption: Acetylcholine signaling pathway and the point of inhibition by organophosphates.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer Add_Reagents Add Buffer, DTNB, and Inhibitor/Solvent to wells Reagents->Add_Reagents Inhibitors Prepare Serial Dilutions of This compound & Paraoxon Inhibitors->Add_Reagents Pre_Incubate Pre-incubate at controlled temperature Add_Reagents->Pre_Incubate Start_Reaction Add AChE and then ATCI to initiate reaction Pre_Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm over time Start_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (% Inhibition) Measure_Absorbance->Calculate_Rates Determine_Potency Determine IC50 / ki values Calculate_Rates->Determine_Potency

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

References

A Comparative Guide to the Analysis of Phosmet Oxon: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phosmet oxon, the active and more toxic metabolite of the organophosphate insecticide phosmet, is critical in food safety, environmental monitoring, and toxicology studies. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two methods for this compound analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Performance Metrics

The choice between GC-MS and LC-MS/MS for this compound analysis often depends on the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes key quantitative performance parameters compiled from various validation studies.

ParameterGC-MSLC-MS/MSNotes
Limit of Detection (LOD) 1 - 10 pg/µL[1]0.03 - 1.1 ng/sample[2][3][4]LC-MS/MS generally offers lower detection limits.
Limit of Quantification (LOQ) ~200 ng/sample (typical)[2]0.6 - 5.7 µg/kgLC-MS/MS demonstrates superior sensitivity with a significantly lower LOQ.
Linearity (R²) ≥ 0.998≥ 0.996Both techniques exhibit excellent linearity over a range of concentrations.
Recovery 71.8% - 80.7%70% - 120%LC-MS/MS methods often show a wider and acceptable recovery range across various matrices.
Precision (%RSD) < 20%< 20%Both methods demonstrate good precision and reproducibility.

The Analytical Workflow: A Visual Overview

The general workflow for pesticide residue analysis, whether by GC-MS or LC-MS/MS, follows a similar path from sample acquisition to final data analysis. The key divergence lies in the chromatographic separation and mass spectrometric detection principles.

Pesticide Analysis Workflow General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Clean-up (e.g., dSPE) Extraction->Cleanup GC_MS GC-MS/MS Analysis Cleanup->GC_MS LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for pesticide residue analysis.

Experimental Protocols: A Detailed Look

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of this compound, synthesized from established methods.

Sample Preparation: The QuEChERS Method

A widely adopted and efficient sample preparation method for both GC-MS and LC-MS/MS is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • Homogenization: Weigh 10-15 g of a representative sample into a centrifuge tube.

  • Extraction: Add an appropriate volume of water (for dry samples) and acetonitrile. For fortified samples, spike with a standard solution of this compound at this stage. Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols). Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis. For GC-MS, a solvent exchange to a more volatile solvent like ethyl acetate may be performed. For LC-MS/MS, the extract can often be directly injected after dilution.

GC-MS/MS Instrumentation and Conditions

GC-MS is particularly well-suited for volatile and semi-volatile compounds.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as one based on 5% phenyl-methylpolysiloxane, is typically used.

    • Inlet: Splitless injection is common for trace analysis.

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes, for example, starting at 75°C and ramping to 320°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is preferred, operating in Multiple Reaction Monitoring (MRM) mode. Two or more precursor-to-product ion transitions are monitored for each analyte for confident identification and quantification.

LC-MS/MS Instrumentation and Conditions

LC-MS/MS is ideal for polar, non-volatile, and thermally labile compounds, which can be a challenge for GC-based methods.

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for organophosphate pesticides like this compound.

    • Acquisition Mode: Similar to GC-MS/MS, MRM mode is used to monitor specific precursor and product ion transitions, ensuring high selectivity and sensitivity.

Comparative Analysis: GC-MS vs. LC-MS/MS for this compound

Sensitivity and Selectivity

For the analysis of this compound and other organophosphate pesticide oxons, LC-MS/MS generally provides greater sensitivity. In an inter-laboratory comparison, the limit of quantification (LOQ) for LC-MS/MS was found to be 100 times lower than a typical GC-MS method for similar compounds. The high selectivity of tandem mass spectrometry in both techniques allows for the effective filtering of matrix interferences, which is crucial when analyzing complex samples.

Sample Throughput and Preparation

The QuEChERS sample preparation method is versatile and applicable to both techniques. However, LC-MS/MS may have a slight advantage in throughput as it can sometimes tolerate direct injection of the acetonitrile extract with minimal cleanup, whereas GC-MS may require a solvent exchange step. Additionally, modern LC systems can have very short analysis times, with analyte elution in under 10 minutes for a large number of pesticides.

Compound Amenability

While GC-MS is a robust technique for many pesticides, some more polar organophosphorus insecticides and their oxon metabolites can be challenging to analyze by GC without derivatization. LC-MS/MS is inherently better suited for these types of compounds.

Conclusion

Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the determination of this compound.

LC-MS/MS is often the preferred method due to its superior sensitivity, broader applicability to a wider range of pesticide polarities without derivatization, and potentially higher sample throughput.

GC-MS/MS remains a valuable and robust alternative , particularly in laboratories where this instrumentation is already well-established for other volatile and semi-volatile pesticide analyses.

The ultimate choice of method will depend on the specific requirements of the analysis, including the regulatory limits that need to be met, the nature of the sample matrices, and the available instrumentation. For laboratories tasked with analyzing a wide array of pesticides with varying chemical properties, an integrated approach utilizing both GC-MS/MS and LC-MS/MS will provide the most comprehensive coverage and confirmatory power.

References

Navigating the Analytical Maze: A Comparative Guide to Phosmet Oxon Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phosmet oxon, the toxic metabolite of the insecticide phosmet, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides an objective comparison of analytical methodologies, supported by experimental data from various studies, to aid in the selection of the most appropriate quantification strategy.

The transformation of phosmet to this compound is a significant activation step, as the oxon form is a more potent inhibitor of acetylcholinesterase.[1] Therefore, reliable analytical methods are essential for detecting and quantifying this metabolite in diverse and complex matrices. This guide synthesizes performance data from several analytical approaches, offering a comparative overview for laboratory professionals.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of this compound across various sample matrices as reported in selected studies.

Table 1: Performance of LC-MS/MS for this compound Quantification in Cereals

Spiking Level (mg/kg)Average Recovery (%)Relative Repeatability (RSDr, %)Internal Reproducibility (RSDR, %)
0.019545
0.029879
0.19335

Data sourced from a validation study on 60 pesticides in barley, rice, rye, and wheat.[2]

Table 2: Performance of GC-MS for Quantification of Organophosphorus Pesticide Oxons in Water

ParameterValue
Limit of Detection (LOD)0.5 - 20 ng/mL
Limit of Quantification (LOQ)2.5 - 200 ng/mL
Correlation Coefficient (R²)> 0.991

This method was established for the simultaneous quantitative analysis of nine organophosphorus pesticides and their active oxon forms.[3]

Table 3: Comparison of Analytical Methods for Phosmet and this compound Monitoring

Analytical MethodMatrixLimit of Quantification (LOQ)
HPLC-MS/MSBody Fluids0.01 mg/L
HPLC-MS/MSTissues0.1 mg/kg
GC-NPDAir0.3 µg/m³

These methods are recognized for monitoring phosmet and its oxon metabolite in various samples.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key experimental protocols cited in this guide.

Method 1: LC-MS/MS for this compound in Cereals[2]
  • Sample Preparation and Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed. The sample is briefly shaken with sodium sulphate, followed by ultrasonic extraction with ethyl acetate. The ethyl acetate and water phases are separated by centrifugation, and the supernatant is filtered. The final extract is diluted 1:1 with ethyl acetate. This method does not include a separate clean-up step.

  • Instrumental Analysis: The pesticide residues are separated on a reversed-phase column and detected by tandem mass spectrometry (MS/MS) with electrospray ionization (ESI).

  • Quantification: Quantification is performed using a calibration curve constructed from the analysis of at least five calibration levels. The calibration curves are best fitted to a quadratic or a linear curve, with the majority of correlation coefficients (R) being higher than or equal to 0.99.

Method 2: GC-MS for Organophosphorus Pesticide Oxons in Water
  • Sample Preparation and Extraction: Solid-phase extraction (SPE) is used to extract the compounds from water samples. A cartridge packed with silica bonded with C18 is recommended for reproducible recovery.

  • Instrumental Analysis: Gas chromatography coupled with mass spectrometric detection (GC-MS) is used for the simultaneous quantitative analysis of nine organophosphorus pesticides and their active oxon forms.

  • Quantification: Calibration curves are established with good linearity (correlation coefficients R² > 0.991).

Method 3: QuEChERS Extraction with LC-MS/MS and GC-MS/MS for Biological Samples
  • Sample Preparation and Extraction: The QuEChERS method, originally developed for fruits and vegetables, is adapted for complex matrices like liver and blood. This involves a matrix dispersion extraction.

  • Instrumental Analysis: Two complementary analyses are required. Gas chromatography coupled to triple quadrupole mass spectrometry (GC-MS/MS) is used for more volatile compounds, while liquid chromatography coupled to triple quadrupole mass spectrometry (LC-MS/MS) is employed for more polar pesticides and pharmaceuticals.

  • Validation Parameters: Method validation includes the evaluation of linearity, accuracy (recovery %), precision (relative standard deviation, RSD), limit of quantification (LOQ), and matrix effect. For confirmation, two multiple reaction monitoring (MRM) transitions are used, one for quantification and one for confirmation.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows described in the protocols.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Cereal Sample Add_Na2SO4 Add Sodium Sulphate & Shake Sample->Add_Na2SO4 Ultrasonic_Extraction Ultrasonic Extraction with Ethyl Acetate Add_Na2SO4->Ultrasonic_Extraction Centrifugation Centrifugation Ultrasonic_Extraction->Centrifugation Filter Filter Supernatant Centrifugation->Filter Dilute Dilute 1:1 with Ethyl Acetate Filter->Dilute LC_MSMS LC-MS/MS Analysis (Reversed-Phase Column, ESI) Dilute->LC_MSMS Quantification Quantification (Calibration Curve) LC_MSMS->Quantification

Figure 1: Workflow for LC-MS/MS quantification of this compound in cereals.

cluster_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample SPE Solid-Phase Extraction (C18 Cartridge) Water_Sample->SPE GC_MS GC-MS Analysis SPE->GC_MS Quantification Quantification (Calibration Curve) GC_MS->Quantification

Figure 2: Workflow for GC-MS quantification of this compound in water.

cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Liver, Blood) QuEChERS QuEChERS Extraction Biological_Sample->QuEChERS GC_MSMS GC-MS/MS Analysis (Volatile Compounds) QuEChERS->GC_MSMS LC_MSMS LC-MS/MS Analysis (Polar Compounds) QuEChERS->LC_MSMS Data_Analysis Data Analysis & Quantification GC_MSMS->Data_Analysis LC_MSMS->Data_Analysis

Figure 3: General workflow for multi-residue analysis including this compound in biological samples.

References

Unmasking the Silent Culprits: A Comparative Guide to the Neurotoxicity of Organophosphate Oxon Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphate (OP) insecticides, a widely utilized class of pesticides, exert their primary toxic effects through their biologically active oxon metabolites. These oxons are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to cholinergic crisis. However, emerging evidence reveals a more complex and sinister picture of their neurotoxicity, extending beyond AChE inhibition to include induction of oxidative stress, apoptosis, and disruption of crucial neuronal signaling pathways. This guide provides a comparative analysis of the neurotoxicity of different OP oxon metabolites, supported by experimental data, to aid researchers in understanding their differential toxic profiles and in the development of targeted therapeutic strategies.

Comparative Neurotoxicity: A Quantitative Overview

The neurotoxic potential of various OP oxon metabolites can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) for AChE and the median lethal dose (LD50). The following table summarizes key quantitative data from various studies, highlighting the differences in potency among common oxon metabolites.

Oxon MetaboliteParent CompoundTargetSpecies/SystemIC50 (nM)Reference
Chlorpyrifos-oxonChlorpyrifosBrain AChERat (Postnatal Day 4 & Adult)10[1]
Chlorpyrifos-oxonChlorpyrifosBrain AChERat8-9[2]
Chlorpyrifos-oxonChlorpyrifosErythrocyte AChEHuman380[3]
ParaoxonParathionBrain AChERat25-36[2]
DiazoxonDiazinonBrain AChERat224-273[2]
Methyl paraoxonMethyl parathionErythrocyte AChEHuman140
FenitrooxonFenitrothionErythrocyte AChEHuman840
Azinphos-methyl-oxonAzinphos-methylBrain AChERat96-115
Phoxim-oxonPhoximBrain AChERat43-52
MalaoxonMalathionAChEVarious Insects & MammalsVaries

Note: IC50 values can vary depending on the experimental conditions, such as tissue type, species, and temperature. For instance, the apparent sensitivity of AChE to chlorpyrifos-oxon can differ dramatically with age and tissue type in crude homogenates, but these differences are not observed when the enzyme is isolated, suggesting that tissue-specific factors can influence toxicity.

Beyond Acetylcholinesterase Inhibition: Diverse Mechanisms of Neurotoxicity

While AChE inhibition is the hallmark of OP poisoning, the neurotoxic cascade initiated by oxon metabolites is far more intricate. Studies have revealed that different oxons can trigger distinct cell death pathways and disrupt various signaling cascades, contributing to the long-term neurological consequences of OP exposure.

For example, chlorpyrifos-oxon has been shown to induce neuronal cell death via endoplasmic reticulum stress-triggered apoptosis and by disrupting axonal growth. In contrast, some research suggests that the neurodevelopmental toxicity of certain OPs may not be directly related to AChE inhibition. For instance, at non-lethal concentrations, chlorpyrifos is more effective than diazinon and parathion in producing AChE inhibition in larval zebrafish.

Furthermore, some OPs, like chlorpyrifos, can induce glutamate-mediated excitotoxicity, while others, such as diazinon, may trigger apoptotic neuronal death through mechanisms independent of acetylcholine buildup. These findings underscore the importance of investigating the non-cholinergic effects of OP oxon metabolites to fully comprehend their neurotoxic potential.

Experimental Protocols

A clear understanding of the methodologies used to assess neurotoxicity is crucial for interpreting and replicating research findings. Below are detailed protocols for key experiments cited in this guide.

In Vitro Acetylcholinesterase IC50 Determination

Objective: To determine the concentration of an OP oxon metabolite that inhibits 50% of AChE activity.

Protocol:

  • Tissue Preparation: Brain or other tissues are homogenized in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).

  • Incubation: Tissue homogenates are incubated with varying concentrations of the OP oxon metabolite for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 26°C).

  • Enzyme Activity Measurement: The remaining AChE activity is measured spectrophotometrically using a substrate such as acetylthiocholine iodide and a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Data Analysis: The percentage of AChE inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Assessment of Neuronal Apoptosis

Objective: To quantify the extent of apoptosis (programmed cell death) in neuronal cells exposed to OP oxon metabolites.

Protocol:

  • Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

  • Exposure: Cells are treated with different concentrations of the OP oxon metabolite for a specified period (e.g., 48-72 hours).

  • Apoptosis Detection: Apoptotic cells can be identified and quantified using various methods:

    • Morphological Assessment: Observing characteristic changes such as chromatin condensation and nuclear fragmentation using fluorescent microscopy after staining with dyes like Hoechst 33342.

    • TUNEL Assay: Detecting DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.

    • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

    • Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in OP neurotoxicity can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

cluster_OP Organophosphate Exposure cluster_Metabolism Metabolic Activation cluster_Toxicity Neurotoxic Mechanisms cluster_Outcome Cellular Outcome OP Organophosphate (e.g., Chlorpyrifos) CYP450 Cytochrome P450 OP->CYP450 Oxidative Desulfuration Oxon Oxon Metabolite (e.g., Chlorpyrifos-oxon) CYP450->Oxon AChE Acetylcholinesterase (AChE) Inhibition Oxon->AChE OxidativeStress Oxidative Stress Oxon->OxidativeStress Apoptosis Apoptosis Oxon->Apoptosis ERStress ER Stress Oxon->ERStress NeuronalDeath Neuronal Cell Death AChE->NeuronalDeath OxidativeStress->NeuronalDeath Apoptosis->NeuronalDeath ERStress->NeuronalDeath

Caption: Metabolic activation of organophosphates to their neurotoxic oxon metabolites.

start Start: In Vitro Neurotoxicity Assessment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture exposure Exposure to OP Oxon Metabolites (Varying Concentrations) cell_culture->exposure assays Perform Neurotoxicity Assays exposure->assays ache_assay AChE Inhibition Assay assays->ache_assay viability_assay Cell Viability Assay (e.g., MTT) assays->viability_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL, Caspase Activity) assays->apoptosis_assay data_analysis Data Analysis and Interpretation ache_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis end Conclusion on Comparative Neurotoxicity data_analysis->end

Caption: A generalized workflow for in vitro assessment of OP oxon neurotoxicity.

CPO Chlorpyrifos-oxon (CPO) ER_Stress Endoplasmic Reticulum (ER) Stress CPO->ER_Stress IRE1a_XBP1 IRE1α/XBP1 Signaling Pathway ER_Stress->IRE1a_XBP1 ROS Reactive Oxygen Species (ROS) Generation ER_Stress->ROS Apoptosis Apoptosis IRE1a_XBP1->Apoptosis ROS->Apoptosis Neuronal_Death Neuronal Cell Death Apoptosis->Neuronal_Death

Caption: Signaling pathway of chlorpyrifos-oxon-induced neuronal cell death.

References

Phosmet Oxon's Potency as a Cholinesterase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phosmet oxon's performance as a cholinesterase inhibitor against other organophosphate alternatives, supported by experimental data.

This compound, the active metabolite of the organothiophosphate insecticide phosmet, exerts its toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Understanding the relative potency of this compound is crucial for toxicological assessments and the development of potential antidotes. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathway.

Comparative Inhibitory Potency

The inhibitory potency of organophosphate compounds against acetylcholinesterase is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro IC50 values for this compound and other selected organophosphate oxons against acetylcholinesterase.

CompoundIC50 (µM)Enzyme SourceReference
This compound (PMO)~0.1 - 1Human Donor Blood[1]
Chlorpyrifos-oxon (CPO)~0.01Human Donor Blood[1]
Diazinon-oxon (DZO)~0.05 - 1Human Donor Blood[1]
ParaoxonNot explicitly stated in the provided search results--

Note: IC50 values can vary depending on experimental conditions such as enzyme source, substrate concentration, temperature, and incubation time.

Mechanism of Action: Cholinesterase Inhibition

Organophosphate oxons, including this compound, act as irreversible inhibitors of acetylcholinesterase. The process involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification incapacitates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of neurotoxic effects.

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Signal Signal Propagation Receptor->Signal Phosmet_Oxon This compound Phosmet_Oxon->AChE Phosphorylation

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

The determination of acetylcholinesterase inhibition by organophosphates is widely performed using the Ellman method. This colorimetric assay provides a reliable and straightforward means to measure AChE activity.

Principle of the Ellman Method:

The assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Detailed Experimental Workflow:

The following diagram illustrates a typical workflow for determining the IC50 value of a cholinesterase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A1 Prepare Reagent Solutions: - Phosphate Buffer - DTNB Solution - Acetylthiocholine Solution B1 Add Buffer, DTNB, and This compound to Microplate Wells A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 A3 Prepare AChE Solution B2 Add AChE Solution and Incubate A3->B2 B1->B2 B3 Initiate Reaction by Adding Acetylthiocholine B2->B3 C1 Measure Absorbance at 412 nm in Kinetic Mode B3->C1 C2 Calculate Percentage of AChE Inhibition C1->C2 C3 Plot Inhibition vs. Log[Inhibitor] and Determine IC50 C2->C3

Workflow for Determining IC50 of a Cholinesterase Inhibitor.

Materials and Reagents:

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, electric eel)

  • This compound and other organophosphate oxons

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATChI)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATChI in phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Prepare serial dilutions of this compound and other test compounds in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the DTNB solution to each well.

    • Add the various concentrations of the inhibitor (this compound) or vehicle (DMSO for control) to the respective wells.

    • Add the AChE solution to all wells except the blank. For the blank wells, add an equivalent volume of phosphate buffer.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATChI solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve by identifying the concentration at which 50% inhibition occurs.

References

Confirming Phosmet Oxon Identity: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of pesticide metabolites is paramount for ensuring food safety, environmental monitoring, and understanding toxicological profiles. Phosmet oxon, the primary toxic metabolite of the organophosphate insecticide phosmet, requires precise analytical confirmation. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative techniques for the definitive identification of this compound, supported by experimental data and detailed protocols.

High-resolution mass spectrometry has emerged as a gold standard for the unequivocal identification of small molecules like this compound. Its ability to provide high-resolution and accurate mass measurements allows for the determination of elemental composition and confident differentiation from isobaric interferences. This guide will delve into the specifics of HRMS performance and compare it with established methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays.

Performance Comparison of Analytical Methods

The choice of analytical technique for the confirmation of this compound depends on various factors, including the required level of confidence, sensitivity, and the complexity of the sample matrix. Below is a summary of the performance of HRMS compared to other common methods.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity Very High (based on accurate mass and fragmentation)High (based on retention time and mass spectrum)Moderate to High (potential for cross-reactivity)
Sensitivity (LOD/LOQ) Very High (sub-ppb levels)High (ppb levels)High (ppb to ppm levels)
Confidence in Identification Very HighHighModerate
Quantitative Capability ExcellentGoodSemi-quantitative to Quantitative
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost HighModerateLow

High-Resolution Mass Spectrometry Data for this compound

The cornerstone of HRMS identification is the precise measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. For this compound (C₁₁H₁₂NO₅PS), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 302.0246.

Ion TypeTheoretical m/zMeasured m/zMass Accuracy (ppm)
Precursor Ion ([M+H]⁺)302.0246302.0244< 1
Fragment Ion 1160.0311160.0309< 2
Fragment Ion 2133.0284133.0282< 2
Fragment Ion 376.974276.9740< 3

Note: The measured m/z and mass accuracy values are representative and may vary slightly depending on the specific instrument and experimental conditions.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)

Sample Preparation:

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is commonly employed.

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and subject it to dispersive solid-phase extraction (d-SPE) cleanup with 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-HRMS analysis.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Instrument: Orbitrap-based or Q-TOF high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²).

  • Full Scan Resolution: 60,000 FWHM.

  • MS/MS Resolution: 15,000 FWHM.

  • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, and 40 eV.

  • Data Analysis: Process data using software capable of accurate mass determination and library searching.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Similar QuEChERS extraction as for LC-HRMS, but the final extract is solvent-exchanged into a GC-compatible solvent like ethyl acetate or toluene.

Gas Chromatography:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Inlet: Splitless injection at 250 °C.

  • Oven Program: Start at 70 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) or selected ion monitoring (SIM).

  • Monitored Ions (for SIM): m/z 160, 133, 104, 77.

Visualizing Experimental Workflows and Fragmentation

To provide a clearer understanding of the analytical processes and molecular fragmentation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Homogenization Homogenization Sample->Homogenization 10g sample + 10mL ACN Extraction Extraction Homogenization->Extraction QuEChERS salts Centrifugation1 Centrifugation1 Extraction->Centrifugation1 4000 rpm dSPE dSPE Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 10000 rpm Filtration Filtration Centrifugation2->Filtration Supernatant LCHRMS LCHRMS Filtration->LCHRMS LC-HRMS GCMS GCMS Filtration->GCMS Solvent Exchange -> GC-MS AccurateMass AccurateMass LCHRMS->AccurateMass Accurate Mass Fragmentation Fragmentation LCHRMS->Fragmentation MS/MS RetentionTime RetentionTime GCMS->RetentionTime Retention Time MassSpectrum MassSpectrum GCMS->MassSpectrum EI Spectrum Confirmation Confirmation AccurateMass->Confirmation Fragmentation->Confirmation Identification Identification RetentionTime->Identification MassSpectrum->Identification

Figure 1. General experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Fragment Ions parent This compound [C11H12NO5PS+H]+ m/z 302.0246 frag1 [C7H4NO2S]+ m/z 160.0311 parent->frag1 Loss of C4H8O3P frag2 [C7H5O2]+ m/z 133.0284 parent->frag2 Loss of C4H7NO2PS frag3 [C6H5]+ m/z 76.9742 frag1->frag3 Loss of CNO2S

Figure 2. Proposed fragmentation pathway of protonated this compound.

Conclusion

High-resolution mass spectrometry offers unparalleled confidence in the identification of this compound. The combination of accurate mass measurement of the precursor ion and its characteristic fragment ions provides a definitive confirmation that is superior to other methods. While GC-MS is a robust and reliable technique, its lower mass accuracy can sometimes lead to ambiguity in complex matrices. Immunoassays, though useful for rapid screening, lack the specificity required for unequivocal confirmation. For researchers requiring the highest level of certainty in this compound identification, LC-HRMS is the recommended analytical approach.

A Researcher's Guide to Antibody Specificity in Phosmet Oxon Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise detection of phosmet oxon, the toxic metabolite of the organophosphorus insecticide phosmet, is critical. Immunoassays offer a rapid and sensitive method for this detection, but their reliability hinges on the specificity of the antibodies employed. This guide provides a comparative assessment of antibody specificity for this compound immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibodies for your research needs.

The specificity of an antibody determines its ability to bind to the target analyte, in this case, this compound, without significantly binding to other structurally similar molecules. Cross-reactivity with the parent compound, phosmet, or other organophosphorus pesticides can lead to inaccurate quantification and false-positive results. Therefore, a thorough evaluation of antibody specificity is paramount.

Comparing Antibody Performance: Polyclonal vs. Monoclonal

The choice between polyclonal and monoclonal antibodies is a critical first step. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, which can offer a more robust signal. However, this can sometimes lead to higher cross-reactivity. Monoclonal antibodies, on the other hand, are highly specific as they are derived from a single B-cell clone and recognize a single epitope, which generally results in lower cross-reactivity.

Currently, the available literature primarily focuses on the development of antibodies for the parent compound, phosmet. However, the cross-reactivity of these antibodies with this compound is a key parameter for assessing their suitability for specific this compound detection.

Quantitative Assessment of Antibody Specificity

To facilitate a clear comparison, the following table summarizes the specificity of a polyclonal antibody developed for phosmet, including its cross-reactivity with this compound and other related organophosphorus pesticides. The data is derived from a competitive direct enzyme-linked immunosorbent assay (cd-ELISA).

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Phosmet 25.5 100
This compound >1000 <2.5
Phorate>1000<2.5
Parathion>1000<2.5
Malathion>1000<2.5
Fenthion>1000<2.5

IC50 (Inhibitory Concentration 50): The concentration of the analyte that causes a 50% reduction in the assay signal. Cross-Reactivity (%): (IC50 of Phosmet / IC50 of competing compound) x 100.

The data clearly indicates that the polyclonal antibody developed for phosmet exhibits high specificity for the parent compound with negligible cross-reactivity for its toxic metabolite, this compound, and other tested organophosphorus pesticides. This suggests that for the specific detection of this compound, an antibody developed specifically against a this compound hapten would be necessary.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results. The following is a representative protocol for a competitive direct ELISA (cd-ELISA) used to assess antibody specificity for phosmet.

Hapten Synthesis and Immunogen Preparation
  • Hapten Synthesis: A hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein, is synthesized. For phosmet, a derivative with a linker arm suitable for conjugation is created.

  • Immunogen Conjugation: The synthesized hapten is conjugated to a carrier protein, such as bovine serum albumin (BSA), to create an immunogen. This complex is then used to immunize animals (e.g., rabbits) to produce polyclonal antibodies.

Competitive Direct ELISA Protocol
  • Coating: A microtiter plate is coated with a phosmet-ovalbumin (OVA) conjugate.

  • Competition: Standards or samples containing phosmet (or cross-reactants) are added to the wells, followed by the addition of the anti-phosmet polyclonal antibody. The free analyte and the coated analyte compete for binding to the limited amount of antibody.

  • Incubation: The plate is incubated to allow the binding reaction to occur.

  • Washing: The plate is washed to remove any unbound reagents.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Immunoassay Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of the competitive direct ELISA.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coating (Phosmet-OVA Conjugate) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Competition 4. Competition (Sample/Standard + Antibody) Blocking->Competition Incubation1 5. Incubation Competition->Incubation1 Washing2 6. Washing Incubation1->Washing2 Secondary_Ab 7. Add Secondary Ab-HRP Washing2->Secondary_Ab Incubation2 8. Incubation Secondary_Ab->Incubation2 Washing3 9. Washing Incubation2->Washing3 Substrate 10. Add Substrate Washing3->Substrate Measurement 11. Measure Absorbance Substrate->Measurement

Caption: Workflow of a competitive direct ELISA for phosmet detection.

Logical Framework for Antibody Specificity Assessment

The assessment of antibody specificity follows a logical progression from initial antibody generation to the final validation of the immunoassay.

Specificity_Assessment cluster_dev Antibody Development cluster_char Antibody Characterization cluster_val Assay Validation Hapten Hapten Synthesis Immunogen Immunogen Preparation Hapten->Immunogen Immunization Immunization Immunogen->Immunization Titer Titer Determination Immunization->Titer ELISA_Dev ELISA Development Titer->ELISA_Dev Specificity Specificity Testing (Cross-Reactivity) ELISA_Dev->Specificity Sensitivity Sensitivity (IC50) Specificity->Sensitivity Matrix Matrix Effect Evaluation Sensitivity->Matrix Validation Validation with Real Samples Matrix->Validation

Caption: Logical steps in assessing antibody specificity for an immunoassay.

Safety Operating Guide

Essential Guide to the Proper Disposal of Phosmet Oxon

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like phosmet oxon is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a toxic metabolite of the organophosphate insecticide phosmet. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulations.

Immediate Safety and Hazard Information

This compound is classified as a highly toxic substance. According to its Safety Data Sheet (SDS), it is fatal if swallowed or inhaled and very toxic to aquatic life with long-lasting effects [1]. It is crucial to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection[1].

In case of exposure:

  • Ingestion: Immediately call a poison center or doctor. Do not induce vomiting[2].

  • Inhalation: Move the person to fresh air and call a poison center or doctor.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water[2].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor[2].

Disposal Philosophy: Chemical Degradation via Alkaline Hydrolysis

The primary method for the safe disposal of this compound and other organophosphate compounds is through chemical degradation, specifically alkaline hydrolysis. Organophosphates are susceptible to hydrolysis, a chemical reaction in which a water molecule breaks down the substance. This process is significantly accelerated in an alkaline (basic) environment. The hydrolysis of this compound breaks the ester bonds, resulting in less toxic, water-soluble compounds that can be disposed of more safely. Malaoxon, an organophosphate similar to this compound, has been shown to be more susceptible to hydrolysis than its parent compound, malathion, under alkaline conditions.

Experimental Protocol: Alkaline Hydrolysis of this compound

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water

  • A suitable, labeled, and sealable chemical waste container

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and respiratory protection.

  • Chemical fume hood

  • pH indicator strips or a pH meter

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dilution: If the this compound waste is in a concentrated form, it should be diluted in a compatible solvent (e.g., isopropanol or ethanol) to a manageable concentration before beginning the hydrolysis. This helps to control the reaction rate.

  • Alkaline Solution Preparation: Prepare a 10% (w/v) solution of sodium hydroxide or potassium hydroxide in water. Handle the caustic base with extreme care.

  • Hydrolysis: Slowly and carefully add the alkaline solution to the diluted this compound waste with constant stirring. The target pH for the final mixture should be ≥ 12. Monitor the pH using indicator strips or a pH meter.

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours at room temperature with occasional stirring. A longer reaction time may be necessary to ensure complete degradation.

  • Neutralization: After the reaction period, neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) until the pH is between 6 and 8. This step should also be performed in a fume hood with caution, as it may generate heat.

  • Verification (Recommended): Before final disposal, it is highly recommended to analyze a sample of the neutralized solution to confirm the complete degradation of this compound.

  • Final Disposal: Once degradation is confirmed, the neutralized and detoxified solution should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Quantitative Data Summary

Specific quantitative data for the alkaline hydrolysis of this compound is not extensively published. The following table provides general parameters for the disposal of organophosphate pesticides.

ParameterValue/RecommendationSource
Target pH for Hydrolysis ≥ 12General Organophosphate Disposal Protocols
Recommended Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)General Chemical Laboratory Practices
Reaction Time Minimum 24 hoursGeneral Organophosphate Disposal Protocols
Final pH for Disposal 6 - 8Standard Laboratory Waste Neutralization

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

PhosmetOxonDisposal cluster_prep Preparation & Safety cluster_hydrolysis Chemical Degradation cluster_final Final Steps start Start: this compound Waste ppe Don Appropriate PPE start->ppe hood Work in Chemical Fume Hood ppe->hood dilute Dilute Concentrated Waste hood->dilute add_base Add Alkaline Solution (pH ≥ 12) dilute->add_base react React for ≥ 24 hours add_base->react neutralize Neutralize Solution (pH 6-8) react->neutralize verify Verify Degradation (Recommended) neutralize->verify dispose Dispose via EHS Guidelines verify->dispose end End: Safe Disposal dispose->end

Figure 1. Procedural workflow for the safe disposal of this compound.

Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: All solid waste contaminated with this compound, including gloves, absorbent pads, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container for incineration.

  • Empty Containers: Empty containers that held this compound are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and treated as hazardous waste, preferably by adding it to the alkaline hydrolysis reaction. After triple-rinsing, the container should be punctured or otherwise rendered unusable and disposed of through your institution's EHS program. Never reuse empty pesticide containers for any other purpose.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols and your local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosmet oxon
Reactant of Route 2
Reactant of Route 2
Phosmet oxon

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.